molecular formula C10H14O3 B1265740 1-(Dimethoxymethyl)-4-methoxybenzene CAS No. 2186-92-7

1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No.: B1265740
CAS No.: 2186-92-7
M. Wt: 182.22 g/mol
InChI Key: NNHYAHOTXLASEA-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-methoxybenzene, also widely known as p-Anisaldehyde dimethyl acetal , is a high-purity organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This chemical, classified as an acetal, appears as a colorless to pale yellow liquid and is characterized by a mild, floral odor profile with hawthorn, jasmine, and lilac nuances . Its key physical properties include a density of approximately 1.0±0.1 g/cm³, a boiling point of 224.9±30.0 °C at 760 mmHg, and a refractive index in the range of 1.498 to 1.508 at 20 °C . Researchers value this compound primarily as a versatile synthetic intermediate and protecting group. In organic synthesis, it serves as a protected form of p-anisaldehyde, with the acetal group shielding the reactive aldehyde from harsh reaction conditions; the aldehyde can be regenerated later under mild acidic conditions . It is particularly useful in Friedel-Crafts alkylation reactions and other acid-catalyzed transformations. In fragrance and cosmetic research, it is employed as a fragrance agent, providing long-lasting floral notes with a substantivity of up to 112 hours at 100% concentration . The compound should be stored refrigerated at 2-8°C in tightly sealed containers to ensure stability over its 12-month shelf life . Safety precautions must be observed during handling: use appropriate personal protective equipment including gloves and eyeshields, as the material may be irritating to eyes, skin, and the respiratory system . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethoxymethyl)-4-methoxybenzene
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InChI

InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHYAHOTXLASEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062239
Record name p-(Dimethoxymethyl)anisole
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2186-92-7
Record name Anisaldehyde dimethyl acetal
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Record name p-(Dimethoxymethyl)anisole
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Record name Benzene, 1-(dimethoxymethyl)-4-methoxy-
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Record name p-(Dimethoxymethyl)anisole
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Record name p-(dimethoxymethyl)anisole
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Record name P-(DIMETHOXYMETHYL)ANISOLE
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Foundational & Exploratory

What are the physical and chemical properties of 1-(Dimethoxymethyl)-4-methoxybenzene?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene, also commonly known as p-anisaldehyde dimethyl acetal, is an organic compound with the chemical formula C₁₀H₁₄O₃.[1][2][3] It is structurally characterized by a benzene ring substituted with a methoxy group and a dimethoxymethyl group at the para position.[1] This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the pharmaceutical and fragrance industries.[3][4] Its acetal functionality allows for the temporary masking of an aldehyde group, providing stability under various reaction conditions that would otherwise affect the reactive aldehyde.[1] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its key applications.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1][2][3] It possesses a characteristic floral, herbal-green odor, with notes reminiscent of lilac, hyacinth, and apple blossom.[1][4]

Table 1: Physical Properties of this compound
PropertyValueConditions
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Clear colorless to light yellow liquidRoom Temperature
Density 1.07 g/mLat 20 °C[2][4][5]
1.0 ± 0.1 g/cm³at 20 °C[1]
1.063 - 1.073 g/cm³at 25 °C[6]
Boiling Point 224.9 ± 30.0 °Cat 760 mmHg[1][7]
85-87 °Cat 0.1 mmHg[2][4][5][8]
118 °Cat 10 Torr[1]
123 °C[9]
Melting Point < -20 °C[2]
-14 °C[10]
Flash Point 97 °C[2][4][9][11]
114 °C[5][7]
> 110 °C[1]
Refractive Index 1.505at 20 °C, nD[4][5]
1.498 - 1.508at 20 °C[6]
1.486[9]
Solubility Insoluble in water; soluble in alcohol and common organic solvents.[1][7]
Vapor Pressure 0.1 ± 0.4 mmHgat 25 °C[1]
0.0171 mmHgat 25 °C[7]
Table 2: Chemical and Safety Properties
PropertyValue / Description
CAS Number 2186-92-7
Synonyms p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, α,α,4-Trimethoxytoluene[2][5]
Stability Stable under normal conditions, but can hydrolyze in the presence of water and acid.[12] Recommended storage at 2-8°C.[4][5][8][9]
Reactivity The acetal group is stable to bases and nucleophiles but is readily cleaved under acidic conditions to regenerate the parent aldehyde.[1] It can undergo allylation reactions.[4][5]
Primary Use Protecting group for aldehydes in organic synthesis.[1]
Safety Avoid contact with skin and eyes.[11]

Chemical Reactivity and Applications

The primary chemical utility of this compound lies in its function as a protecting group for the aldehyde moiety of 4-methoxybenzaldehyde. The acetal group is robust and unreactive towards bases, organometallic reagents, hydrides, and other nucleophiles, making it ideal for multi-step syntheses where the aldehyde functionality needs to be preserved.[1]

Deprotection, or the cleavage of the acetal to regenerate the aldehyde, is typically achieved through hydrolysis under mild acidic conditions.[12][13] This chemoselectivity allows for precise manipulation of complex molecules.

Beyond its role as a protecting group, this compound is utilized as a fragrance ingredient in perfumes and cosmetics and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetalization

This protocol describes the synthesis from p-anisaldehyde and trimethyl orthoformate, a common and efficient method.[9]

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Trimethyl orthoformate

  • Dry Methanol

  • Copper(II) tetrafluoroborate hydrate (catalyst)

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in dry methanol.

  • Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.

  • Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium hydrogen carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic phase with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product, this compound.[9]

Characterization (¹H NMR):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H).[9]

Protocol 2: General Procedure for Determination of Refractive Index

The refractive index is a fundamental physical property used for identification and purity assessment.[14] An Abbe refractometer is commonly used for this measurement.[15]

Materials:

  • Liquid sample (this compound)

  • Abbe Refractometer

  • Dropper or pipette

  • Ethanol or acetone for cleaning

  • Lens tissue or soft, lint-free cloth

Procedure:

  • Ensure the prism of the refractometer is clean. If necessary, clean it with a soft tissue moistened with ethanol or acetone and allow it to dry completely.[14][15]

  • Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.[14][15]

  • Close the prism assembly firmly.

  • Switch on the light source and adjust the mirror to provide optimal illumination to the prism.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

  • If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, colorless borderline is obtained.[15]

  • Precisely align the borderline with the center of the crosshairs in the eyepiece.[15]

  • Read the refractive index value from the scale.

  • Record the temperature, as refractive index is temperature-dependent.[14][16]

Protocol 3: General Procedure for Deprotection (Hydrolysis of Acetal)

This protocol outlines the general steps to cleave the acetal and regenerate the parent aldehyde using acidic hydrolysis.[13][17]

Materials:

  • This compound

  • Acetone or Tetrahydrofuran (THF)

  • Dilute aqueous acid (e.g., 1M HCl, p-toluenesulfonic acid)

  • Sodium bicarbonate solution

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolve the acetal in a suitable solvent like acetone or THF in a round-bottom flask.

  • Add the aqueous acid catalyst to the solution.

  • Stir the reaction at room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate.

  • Extract the product (p-anisaldehyde) with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography or distillation if necessary.

Visualizations: Reaction Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product pAnisaldehyde p-Anisaldehyde Reaction Acetalization Reaction (Room Temperature) pAnisaldehyde->Reaction TMOF Trimethyl Orthoformate (in dry Methanol) TMOF->Reaction Product 1-(Dimethoxymethyl)- 4-methoxybenzene Reaction->Product Catalyst Copper(II) Tetrafluoroborate Catalyst->Reaction

Caption: Synthesis of this compound.

Protecting_Group_Logic Aldehyde Aldehyde (p-Anisaldehyde) Protected Protected Acetal (1-(Dimethoxymethyl)- 4-methoxybenzene) Aldehyde->Protected Protection + 2 MeOH, H⁺ Reaction_Conditions Reaction Conditions (Base, Nucleophiles, etc.) Protected->Reaction_Conditions Stable Under Deprotected_Aldehyde Regenerated Aldehyde Protected->Deprotected_Aldehyde Deprotection + H₂O, H⁺ Reaction_Conditions->Protected No Reaction

Caption: Use as an aldehyde protecting group.

References

Synthesis and Characterization of 1-(Dimethoxymethyl)-4-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal. This compound serves as a valuable intermediate and protecting group in organic synthesis, particularly in the development of pharmaceutical compounds.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValueReferences
Molecular Formula C₁₀H₁₄O₃[2][3]
Molecular Weight 182.22 g/mol [2][3]
CAS Number 2186-92-7[2][3]
Density 1.07 g/mL at 20 °C[1]
Boiling Point 224.9 °C at 760 mmHg; 85-87 °C at 0.1 mmHg[1][3]
Flash Point 114 °C
Refractive Index n20/D 1.505[4]
Solubility Insoluble in water; soluble in alcohol and many organic solvents.[5]

Synthesis Protocol: Acetalization of p-Anisaldehyde

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of p-anisaldehyde with trimethyl orthoformate in methanol.[6]

Experimental Procedure

A detailed experimental protocol for this synthesis is provided below:

Materials:

  • p-Anisaldehyde

  • Trimethyl orthoformate

  • Anhydrous Methanol

  • Copper(II) tetrafluorobate hydrate (or other suitable acid catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve p-anisaldehyde (1.0 eq) and trimethyl orthoformate (2.0 eq) in anhydrous methanol.[6]

  • Add a catalytic amount of copper(II) tetrafluoroborate hydrate to the solution.[6]

  • Stir the reaction mixture at room temperature for 1 hour.[6]

  • Quench the reaction by adding saturated sodium bicarbonate solution.[6]

  • Extract the product with ethyl acetate.[6]

  • Wash the organic phase with saturated sodium chloride solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purify the crude product by vacuum distillation.

Diagram of the Synthesis Workflow

SynthesisWorkflow Reactants p-Anisaldehyde + Trimethyl Orthoformate + Methanol Reaction Acid-Catalyzed Acetalization (Cu(BF4)2, RT, 1h) Reactants->Reaction Workup Quenching (NaHCO3) Extraction (EtOAc) Washing (Brine) Reaction->Workup Purification Drying (Na2SO4) Filtration Concentration Workup->Purification Product 1-(Dimethoxymethyl)- 4-methoxybenzene Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectroscopic data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.36d2HAr-H (ortho to -CH(OMe)₂)[6]
6.89d2HAr-H (ortho to -OMe)[6]
5.35s1H-CH(OMe)₂[6]
3.81s3HAr-OMe[6]
3.31s6H-CH(OMe)₂[6]

Solvent: CDCl₃, Frequency: 500 MHz

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160Ar-C (para to -CH(OMe)₂)
~130Ar-C (ipso to -CH(OMe)₂)
~128Ar-CH (ortho to -CH(OMe)₂)
~114Ar-CH (ortho to -OMe)
~103-CH(OMe)₂
~55.3Ar-OMe
~52.5-CH(OMe)₂

Note: Predicted chemical shifts based on typical values for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key expected absorptions are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800Medium-StrongC-H stretching (aromatic and aliphatic)
~1610, 1510Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
~1170, 1040StrongC-O stretching (acetal)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zProposed Fragment
182[M]⁺ (Molecular Ion)
151[M - OCH₃]⁺
121[M - CH(OCH₃)₂]⁺

Diagram of the Characterization Workflow

CharacterizationWorkflow Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data Structural Confirmation and Purity Assessment NMR->Data IR->Data MS->Data

References

1-(Dimethoxymethyl)-4-methoxybenzene CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7), a versatile acetal compound. It details the compound's chemical and physical properties, synthesis, and primary applications in organic synthesis, particularly as a protecting group for aldehydes. While direct biological applications are not extensively documented, this guide also explores the known biological activities of structurally related methoxybenzene derivatives to offer insights into potential areas of investigation. The content is structured to serve as a practical resource for researchers in organic chemistry and drug development, featuring detailed experimental protocols and workflow diagrams.

Chemical Identity and Properties

This compound, also known as p-anisaldehyde dimethyl acetal, is an organic compound with the molecular formula C₁₀H₁₄O₃.[1][2][3] It is a clear, colorless to light yellow liquid at room temperature.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 2186-92-7
Molecular Formula C₁₀H₁₄O₃
IUPAC Name This compound[2]
Synonyms p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, Anisaldehyde dimethyl acetal[2][4]
InChI Key NNHYAHOTXLASEA-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC=C(C=C1)C(OC)OC[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 182.22 g/mol [1][2][3]
Density 1.07 g/mL at 20 °C[4]
Boiling Point 85-87 °C at 0.1 mm Hg[4]
Flash Point 97 °C[4]
Melting Point < -20 °C[4]
Solubility Insoluble in water; soluble in alcohol and common organic solvents[1]
Appearance Clear colorless to light yellow liquid[1][4]

Synthesis and Mechanism of Action

The primary role of this compound in organic synthesis is as a protecting group for the aldehyde functionality. The acetal group is stable under a variety of reaction conditions that would otherwise affect a free aldehyde.

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed reaction of p-anisaldehyde with trimethyl orthoformate.[1]

Synthesis_Workflow Synthesis of this compound p_anisaldehyde p-Anisaldehyde reaction Acetalization p_anisaldehyde->reaction trimethyl_orthoformate Trimethyl Orthoformate trimethyl_orthoformate->reaction acid_catalyst Acid Catalyst (e.g., HCl) acid_catalyst->reaction product This compound reaction->product

Caption: Synthesis of this compound.

Mechanism as a Protecting Group

The acetal functionality effectively masks the reactive aldehyde group, allowing chemical transformations to be carried out on other parts of the molecule. The aldehyde can be regenerated by cleaving the acetal under acidic conditions.[1]

Protection_Deprotection_Workflow Protection and Deprotection Cycle cluster_protection Protection cluster_deprotection Deprotection aldehyde Aldehyde-containing Molecule protection_step Reaction with This compound + Acid Catalyst aldehyde->protection_step protected_molecule Protected Molecule (Acetal) deprotection_step Acidic Hydrolysis protected_molecule->deprotection_step deprotected_aldehyde Regenerated Aldehyde protection_step->protected_molecule deprotection_step->deprotected_aldehyde

Caption: Aldehyde protection and deprotection workflow.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from p-anisaldehyde.

Materials:

  • p-Anisaldehyde

  • Trimethyl orthoformate

  • Anhydrous methanol

  • Acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in anhydrous methanol.

  • Add trimethyl orthoformate to the solution.

  • Add a catalytic amount of the acid catalyst to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation to yield pure this compound.

Deprotection of the Acetal

Objective: To regenerate the aldehyde from the acetal-protected molecule.

Materials:

  • Acetal-protected compound

  • Acetone

  • Aqueous acid (e.g., 1M HCl)

Procedure:

  • Dissolve the acetal-protected compound in acetone.

  • Add the aqueous acid solution to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Applications in Research and Development

The primary application of this compound is in synthetic organic chemistry.[2] It serves as a crucial building block and protecting group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2] Its stability under various reaction conditions makes it a valuable tool for multi-step syntheses.[2] Additionally, it is used in the fragrance industry due to its aromatic properties.

Biological Activity of Related Compounds

While there is a lack of extensive research on the specific biological activities of this compound, studies on structurally similar methoxybenzene derivatives have shown a range of biological effects. These findings suggest potential, yet unexplored, avenues for research into the bioactivity of this compound and its derivatives.

Table 3: Biological Activities of Methoxybenzene Derivatives

Compound/DerivativeBiological ActivityTarget Organism/Cell LineReference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazoneAntibacterialSalmonella typhi, Salmonella paratyphi A, Salmonella typhimurium[5][6]
Pyrazoline Derivative with 4-methoxy substitutionAntibacterialStaphylococcus aureus, Enterococcus faecalis, Escherichia coli[7]
Methylated and Acetylated Bromophenol DerivativesAntioxidant, AnticancerHaCaT keratinocytes, Leukemia K562 cells[8]
Fatty acid derived 4-methoxybenzylamidesAntimicrobialFungal and bacterial strains[9]

These examples highlight that the methoxybenzene scaffold is present in various biologically active molecules, indicating that derivatives of this compound could be of interest for future drug discovery efforts.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][10] For long-term storage, it is recommended to keep the compound refrigerated.[10]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for the protection of aldehyde functionalities. Its chemical properties and reactivity are well-characterized, making it a reliable tool for researchers. While its direct biological applications remain largely unexplored, the documented activities of related methoxybenzene derivatives suggest that this compound and its analogues may warrant further investigation in the field of medicinal chemistry and drug development. This guide provides the foundational technical information required for its effective use and for inspiring future research.

References

IUPAC name and synonyms for 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(Dimethoxymethyl)-4-methoxybenzene

This technical guide provides a comprehensive overview of this compound, a versatile organic compound utilized by researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its primary applications.

Nomenclature and Identification

The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1][2][3][4][5]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. The most common of these include:

  • 4-(dimethoxymethyl)anisole[6]

  • p-anisaldehyde dimethyl acetal[6][7][8]

  • Anisaldehyde dimethyl acetal[2][9][10]

  • 4-Methoxybenzaldehyde dimethyl acetal[2][4][9]

  • p-(Dimethoxymethyl)anisole[2]

  • α,α,4-Trimethoxytoluene[6][9][10]

  • Anisic aldehyde dimethyl acetal[2][6][9]

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C10H14O3[1][3][4][6]
Molecular Weight 182.22 g/mol [1][2][6]
CAS Number 2186-92-7[1][2][3][6]
EINECS Number 218-577-4[1][2][6][7]
Appearance Clear colorless to light yellow liquid[1][4][6]
Density 1.07 g/mL at 20 °C[6][7][8]
Boiling Point 235 °C at 760 mmHg; 85-87 °C at 0.1 mmHg[1][6][7]
Flash Point > 110 °C[1]
Refractive Index 1.5035-1.5075 at 20°C[4]
Solubility Insoluble in water; Soluble in alcohol and common organic solvents.[1][5][7]

Spectral Data:

  • Predicted ¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H).[8]

Experimental Protocols

The primary synthetic route to this compound is through the acetalization of p-anisaldehyde.

Synthesis via Acetalization of p-Anisaldehyde:

  • Objective: To synthesize this compound by protecting the aldehyde group of 4-methoxybenzaldehyde (p-anisaldehyde) as a dimethyl acetal.

  • Reaction: 4-methoxybenzaldehyde + 2 CH₃OH ⇌ this compound + H₂O

  • Reagents and Materials:

    • 4-methoxybenzaldehyde (p-anisaldehyde)

    • Methanol (or trimethyl orthoformate as both reactant and water scavenger)

    • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[1]

    • Anhydrous solvent (e.g., methanol)

    • Neutralizing agent (e.g., sodium bicarbonate solution)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • Dissolve 4-methoxybenzaldehyde in an excess of anhydrous methanol.

    • Add a catalytic amount of a strong acid.

    • The reaction mixture is typically stirred at ambient temperature.[1] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the reaction is quenched by the addition of a mild base, such as sodium bicarbonate solution, to neutralize the acid catalyst.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine and dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.[1]

Applications in Research and Development

This compound serves as a key intermediate and protecting group in organic synthesis.

  • Protecting Group for Aldehydes: The dimethoxymethyl group is a stable acetal that effectively protects the aldehyde functionality from various reaction conditions, such as those involving nucleophiles or bases.[1] The aldehyde can be readily regenerated by treatment with aqueous acid. This application is crucial in multi-step syntheses of complex molecules.

  • Intermediate in Chemical Synthesis: It is used as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[1][5] For instance, it is involved in allylation reactions catalyzed by iron(III) chloride.[5]

  • Fragrance Industry: Due to its pleasant floral and herbal-green aroma, it is utilized as a fragrance ingredient in perfumes and other scented products.[1][2]

While some derivatives have been investigated in biomedical research, further studies are required to fully understand their potential therapeutic applications.[1]

Visualizations

The following diagrams illustrate the logical workflow of the primary application of this compound in organic synthesis.

G cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step aldehyde 4-Methoxybenzaldehyde (p-Anisaldehyde) acetal This compound (Protected Aldehyde) aldehyde->acetal Acetalization methanol Methanol (CH3OH) + Acid Catalyst methanol->acetal product Modified Molecule with Protected Aldehyde acetal->product Reaction reagents Reaction with Nucleophiles or under Basic Conditions reagents->product final_product Final Product with Regenerated Aldehyde product->final_product Hydrolysis acid Aqueous Acid (H3O+) acid->final_product

Caption: Workflow for the use of this compound as a protecting group.

References

Spectroscopic data (NMR, IR, Mass Spec) for 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7), a versatile organic compound utilized in various research and development applications, including as a protecting group in organic synthesis and as an intermediate in the fragrance industry.[1] The following sections present in-depth data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol .[2] The structural and spectroscopic data are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.29d2H8.7Ar-H (ortho to -CH(OCH₃)₂)
6.87d2H8.7Ar-H (ortho to -OCH₃)
5.31s1H-CH(OCH₃)₂
3.79s3HAr-OCH₃
3.30s6H-CH(OCH₃)₂
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
159.5Ar-C (para to -CH(OCH₃)₂)
131.0Ar-C (ipso to -CH(OCH₃)₂)
128.0Ar-CH (ortho to -CH(OCH₃)₂)
113.7Ar-CH (ortho to -OCH₃)
103.2-CH(OCH₃)₂
55.2Ar-OCH₃
52.5-CH(OCH₃)₂
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
2955C-H stretch (alkane)
2830C-H stretch (methoxy)
1612, 1512C=C stretch (aromatic)
1248C-O stretch (aryl ether)
1170, 1095, 1037C-O stretch (acetal)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
18230[M]⁺ (Molecular Ion)
151100[M - OCH₃]⁺
12180[M - CH(OCH₃)₂]⁺
10820[C₇H₈O]⁺
9115[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data was collected at a frequency of 400 MHz. For ¹³C NMR, spectra were obtained at a frequency of 100 MHz with proton decoupling.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the transmission mode over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS). The sample was introduced into the ion source where it was bombarded with a beam of electrons (70 eV). The resulting charged fragments were separated by a quadrupole mass analyzer and detected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_output Data Output Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep NMR Sample IR_Prep Prepare Neat Liquid Film on KBr Plates Sample->IR_Prep IR Sample MS_Prep Introduction into GC-MS Sample->MS_Prep MS Sample NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Processing NMR_Acq->NMR_Data H_NMR_Table 1H NMR Data Table NMR_Data->H_NMR_Table C_NMR_Table 13C NMR Data Table NMR_Data->C_NMR_Table IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Data Analysis IR_Acq->IR_Data IR_Table IR Data Table IR_Data->IR_Table MS_Acq Electron Ionization (70 eV) MS_Prep->MS_Acq MS_Data Mass Spectrum Analysis MS_Acq->MS_Data MS_Table MS Data Table MS_Data->MS_Table

Caption: Spectroscopic analysis workflow for this compound.

References

Solubility Profile of 1-(Dimethoxymethyl)-4-methoxybenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1-(Dimethoxymethyl)-4-methoxybenzene (also known as anisaldehyde dimethyl acetal), a versatile compound frequently utilized as a protecting group for carbonyls in organic synthesis. An understanding of its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes the available solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (CAS No. 2186-92-7) is a key intermediate in the synthesis of complex organic molecules. Its utility is significantly influenced by its behavior in various solvent systems. The molecule's structure, featuring a moderately polar acetal functional group and a nonpolar aromatic ring, results in a broad solubility profile in common organic solvents. This guide aims to consolidate the existing knowledge on its solubility and provide practical methodologies for its determination.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Synonyms Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal
CAS Number 2186-92-7
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 253 °C
Density 1.07 g/mL at 20 °C

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature in terms of specific concentrations. However, technical data sheets and chemical supplier information consistently describe its miscibility with a range of common organic solvents. The term "miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution.

The following table summarizes the available qualitative and quantitative solubility information.

SolventSolvent TypeSolubilityReference
Methanol Polar ProticMiscible[1]
Ethanol Polar ProticMiscible[1][2]
Dioxane Polar AproticGood Solubility[1]
Tetrahydrofuran (THF) Polar AproticGood Solubility[1]
Diethyl Ether NonpolarSoluble
Water Polar ProticSlightly Miscible / Insoluble[1][2]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a reliable technique for generating thermodynamic solubility data.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (≥98% purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Pipettes and syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette or syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

    • Record the weight of the filtered solution.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

    • Analyze the calibration standards and the filtered sample solution using a validated GC-FID or HPLC-UV method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the filtered sample by interpolating its instrument response on the calibration curve.

  • Data Calculation:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the concentration determined from the analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Start: Prepare Materials (Solute, Solvent, Vials) B Add Excess Solute to Solvent in Sealed Vials A->B C Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D Allow Undissolved Material to Settle C->D E Withdraw Supernatant D->E F Filter Supernatant (0.22 µm Syringe Filter) E->F G Analyze Sample via GC or HPLC F->G K Determine Concentration of Solute in Sample G->K H Prepare Calibration Standards I Analyze Standards H->I J Construct Calibration Curve I->J J->K L Calculate and Report Solubility K->L

Caption: Workflow for Solubility Determination.

Conclusion

This compound exhibits high solubility in a wide range of common organic solvents, particularly polar protic and aprotic solvents, and is largely immiscible with water. This broad solubility profile makes it a highly adaptable reagent in organic synthesis. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

An In-depth Technical Guide to the Health and Safety of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information currently available for 1-(Dimethoxymethyl)-4-methoxybenzene (CAS No. 2186-92-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound, also known as anisaldehyde dimethyl acetal, is a clear, colorless to light yellow liquid.[1][2] It possesses a mild, floral scent, with notes of hawthorn, jasmine, and lilac.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₃[1][3]
Molecular Weight 182.22 g/mol [1][3]
Appearance Clear colorless to light yellow liquid[1][2]
Density 1.0 - 1.07 g/mL at 20 °C[1][3][5]
Boiling Point 224.9 - 235 °C at 760 mmHg[3][5][6]
85-87 °C at 0.1 mmHg[1][7]
Melting Point < -20 °C[1]
Flash Point > 97 - 114 °C (closed cup)[1][7]
Water Solubility Insoluble to slightly miscible[2][3]
Solubility in Organic Solvents Soluble in alcohol and common organic solvents[3]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[3][5]
Refractive Index ~1.486 - 1.505 at 20 °C[5][7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as hazardous.[2][3] However, some suppliers indicate that it may be harmful if swallowed and may cause eye, skin, and respiratory tract irritation.[8][9] The toxicological properties of this substance have not been fully investigated.[8]

Table 2: GHS Hazard Information

Hazard ClassClassificationPrecautionary Statement(s)Source(s)
Acute Oral Toxicity May be harmful if swallowed (Category 5)P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
Skin Corrosion/Irritation May cause skin irritationP264: Wash skin thoroughly after handling.[8]
Eye Damage/Irritation May cause eye irritationP280: Wear eye protection/face protection.[8]
Respiratory Irritation May cause respiratory tract irritationP261: Avoid breathing vapor or mist.[8]

NFPA 704 Rating (estimated):

  • Health: 1 (Slightly hazardous)

  • Flammability: 1 (Must be preheated before ignition can occur)

  • Instability: 0 (Normally stable)

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety when working with this compound. The following sections outline the recommended procedures.

G Workflow for Safe Handling start Start Handling Procedure engineering_controls Ensure Adequate Ventilation (e.g., Chemical Fume Hood) start->engineering_controls ppe Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) engineering_controls->ppe avoid_contact Avoid Contact with Skin, Eyes, and Clothing ppe->avoid_contact avoid_inhalation Avoid Inhaling Vapor or Mist avoid_contact->avoid_inhalation no_ingestion Do Not Eat, Drink, or Smoke avoid_inhalation->no_ingestion wash_hands Wash Hands Thoroughly After Handling no_ingestion->wash_hands end End of Handling wash_hands->end

Workflow for Safe Handling of this compound.

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8] Keep the container tightly closed.[8][10] For quality maintenance, refrigeration (2-8°C) is recommended.[1][2][7]

In case of exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8][9]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid.[8]

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8][10] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety data cited in publicly available safety data sheets are not provided. The information is typically generated following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. A generalized workflow for chemical safety assessment is provided below.

G General Experimental Workflow for Chemical Safety Assessment cluster_physchem Physicochemical Properties cluster_toxicology Toxicological Studies cluster_ecotox Ecotoxicity boiling_point Boiling Point Determination data_analysis Data Analysis & Interpretation boiling_point->data_analysis flash_point Flash Point Measurement flash_point->data_analysis solubility Solubility Tests solubility->data_analysis acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) acute_toxicity->data_analysis irritation Skin & Eye Irritation/Corrosion irritation->data_analysis sensitization Skin Sensitization sensitization->data_analysis aquatic_toxicity Toxicity to Aquatic Organisms aquatic_toxicity->data_analysis sds_creation Safety Data Sheet (SDS) Generation data_analysis->sds_creation

Generalized workflow for chemical safety assessment.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[8] Available data is summarized in Table 3.

Table 3: Summary of Toxicological Data

EndpointResultSource(s)
Acute Oral Toxicity May be harmful if swallowed. No specific LD50 data available.[9]
Skin Corrosion/Irritation May cause skin irritation.[8]
Serious Eye Damage/Irritation May cause eye irritation.[8]
Respiratory Irritation May cause respiratory tract irritation.[8]
Carcinogenicity Not listed by ACGIH, IARC, NTP, or CA Prop 65.[8]

No specific signaling pathways related to the toxicological effects of this compound have been described in the reviewed literature.

Personal Protective Equipment (PPE) Relationship

The selection of appropriate PPE is directly related to the potential routes of exposure and the physical form of the chemical.

G Logical Relationship of PPE to Exposure Routes cluster_exposure Potential Exposure Routes cluster_ppe Recommended Personal Protective Equipment chemical This compound (Liquid) inhalation Inhalation of Vapor/Mist chemical->inhalation skin_contact Skin Contact chemical->skin_contact eye_contact Eye Contact chemical->eye_contact respirator Respirator (if ventilation is inadequate) inhalation->respirator prevents gloves Chemical Resistant Gloves skin_contact->gloves prevents goggles Safety Goggles/Face Shield eye_contact->goggles prevents

Relationship between exposure routes and recommended PPE.

Recommended PPE:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8][9]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]

  • Respiratory Protection: A respirator is not typically required under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[8]

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted prior to handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Multifaceted Role of 1-(Dimethoxymethyl)-4-methoxybenzene in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 1-(dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, a versatile reagent in modern organic synthesis. This document provides a detailed overview of its primary function as a protecting group, its reactivity in key chemical transformations, and relevant experimental insights.

Core Concept: A Protective Shield for Aldehydes

The principal role of this compound in chemical reactions is to serve as a protecting group for the aldehyde functionality.[1] The dimethyl acetal group is robust and stable under a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve hydridic reducing agents, where an unprotected aldehyde would react.[1] This stability allows for chemical modifications on other parts of a molecule without affecting the aldehyde. When the synthetic sequence requires the aldehyde to be revealed, the acetal can be selectively cleaved under acidic conditions.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in experimental setups.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[2]
Molecular Weight 182.22 g/mol [2]
Appearance Clear, colorless to light yellow liquid
Boiling Point 85-87 °C at 0.1 mmHg
Density 1.07 g/mL at 20 °C
Refractive Index n20/D 1.505
Solubility Miscible with alcohol and many organic solvents; slightly miscible with water.
¹H NMR (500 MHz, CDCl₃) δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H)[2]

Mechanism of Action: Acid-Catalyzed Deprotection

The deprotection of the aldehyde from this compound is typically achieved through acid-catalyzed hydrolysis. This reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the aldehyde and methanol.

The mechanism proceeds through the following key steps:

  • Protonation: One of the methoxy groups is protonated by an acid catalyst, converting it into a good leaving group (methanol).

  • Formation of an Oxocarbenium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the newly added hydroxyl group, forming a hemiacetal.

  • Second Protonation: The remaining methoxy group is protonated.

  • Elimination of Methanol: The hydroxyl group facilitates the elimination of a second molecule of methanol, reforming a protonated carbonyl group.

  • Final Deprotonation: A base removes the final proton to yield the deprotected p-anisaldehyde.

Acid_Catalyzed_Deprotection Acetal 1-(Dimethoxymethyl)- 4-methoxybenzene ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ OxocarbeniumIon Oxocarbenium Ion + Methanol ProtonatedAcetal->OxocarbeniumIon - CH₃OH Hemiacetal Hemiacetal OxocarbeniumIon->Hemiacetal + H₂O - H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedAldehyde Protonated Aldehyde + Methanol ProtonatedHemiacetal->ProtonatedAldehyde - CH₃OH Aldehyde p-Anisaldehyde ProtonatedAldehyde->Aldehyde - H⁺

Acid-Catalyzed Deprotection of this compound

Key Chemical Reactions and Mechanistic Insights

Beyond its role as a protecting group, this compound participates in several important carbon-carbon bond-forming reactions, primarily driven by the reactivity of the acetal functional group under the influence of Lewis acids.

Allylation Reactions

Electron-rich aromatic acetals, such as this compound, can undergo allylation with nucleophiles like allyltrimethylsilane in the presence of a Lewis acid catalyst. This reaction forms a homoallylic ether.

The general mechanism involves:

  • Activation by Lewis Acid: The Lewis acid coordinates to one of the oxygen atoms of the acetal, weakening the carbon-oxygen bond.

  • Formation of an Oxocarbenium Ion: The activated acetal eliminates a methoxy group to form a highly electrophilic oxocarbenium ion.

  • Nucleophilic Attack: The π-bond of allyltrimethylsilane attacks the oxocarbenium ion, forming a new carbon-carbon bond.

  • Desilylation: The resulting β-silyl cation intermediate is unstable and eliminates a trimethylsilyl group, typically facilitated by the displaced methoxy group or another nucleophile, to yield the final homoallylic ether product.

Allylation_Reaction start This compound + Allyltrimethylsilane step1 Lewis Acid Activation start->step1 Lewis Acid (e.g., FeCl₃) step2 Formation of Oxocarbenium Ion step1->step2 step3 Nucleophilic Attack by Allylsilane step2->step3 step4 Formation of Homoallylic Ether step3->step4

Experimental Workflow for Lewis Acid-Catalyzed Allylation

Experimental Considerations for Allylation:

CatalystSubstrateOutcomeReference
AlBr₃/AlMe₃Benzaldehyde dimethyl acetalSuccessful allylation
AlBr₃/AlMe₃p-Methoxybenzaldehyde dimethyl acetalUnsuccessful
FeCl₃Aromatic dimethyl acetalsGood to excellent yields of homoallyl methyl ethers
CuBr (microwave)Aromatic acetalsGood to quantitative yields

It is noteworthy that the choice of Lewis acid is critical. While some systems are effective for benzaldehyde dimethyl acetal, the electron-donating p-methoxy group in this compound can influence the reactivity, sometimes necessitating alternative catalysts. For instance, iron(III) chloride has been reported to effectively catalyze the allylation of various aromatic dimethyl acetals with allyltrimethylsilane.

Friedel-Crafts Type Reactions

This compound can also participate in Friedel-Crafts-type reactions. A notable example is the ytterbium-catalyzed tandem carboalkoxylation/Friedel-Crafts reaction with 1-phenylbenzylidenecyclopropane. In this complex transformation, the acetal acts as a precursor to an electrophilic species that ultimately engages in an intramolecular Friedel-Crafts reaction to form a polycyclic product.

The precise mechanism is intricate, but it is believed to involve the Lewis acidic ytterbium catalyst activating the acetal to generate an oxocarbenium ion. This electrophile then reacts with the cyclopropane derivative, initiating a cascade of events that culminates in the intramolecular aromatic substitution.

Summary and Outlook

This compound is a valuable synthetic tool, primarily utilized for the protection of aldehyde functionalities. Its stability in non-acidic media and the ability to be deprotected under controlled acidic conditions make it a reliable choice in multi-step synthesis. Furthermore, its reactivity under Lewis acidic conditions opens avenues for carbon-carbon bond formation through allylation and Friedel-Crafts-type reactions.

Future research in this area may focus on the development of even milder and more selective deprotection methods, as well as expanding the scope of its application in catalytic asymmetric reactions where the chiral environment around the acetal could influence stereochemical outcomes. The continued exploration of novel Lewis acid catalysts will undoubtedly unlock new synthetic possibilities for this versatile reagent.

References

The Genesis of a Versatile Molecule: A Literature Review on the Discovery and History of p-Anisaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisaldehyde dimethyl acetal, also known as 4-methoxybenzaldehyde dimethyl acetal, is a valuable organic compound with a significant role in synthetic chemistry. Its utility spans from being a crucial protecting group for diols in carbohydrate chemistry to serving as a key intermediate in the synthesis of pharmaceuticals and a component in the fragrance industry. This technical guide provides a comprehensive review of the discovery and history of p-anisaldehyde dimethyl acetal, detailing its synthesis, chemical properties, and key applications.

Discovery and Historical Context

The precise moment of the first synthesis of p-anisaldehyde dimethyl acetal is not definitively documented in readily available historical records. However, its discovery can be situated within the broader context of the development of acetal chemistry in the late 19th century. The foundational work on the formation of acetals from aldehydes and alcohols in the presence of acid catalysts was established during this period.

The parent aldehyde, p-anisaldehyde (4-methoxybenzaldehyde), was first synthesized in the late 19th century.[1] Early methods for its preparation included the oxidation of p-methoxytoluene.[1] With the availability of p-anisaldehyde and the established principles of acetalization, the synthesis of its dimethyl acetal derivative would have been a logical and straightforward extension of the existing chemical knowledge of the time. The reaction, involving the acid-catalyzed addition of methanol to the aldehyde, follows a well-understood mechanism that was being actively explored by organic chemists of that era.

While a specific "discoverer" of p-anisaldehyde dimethyl acetal remains elusive, its emergence is intrinsically linked to the systematic exploration of the reactivity of aromatic aldehydes and the development of protecting group strategies in organic synthesis.

Physicochemical Properties

p-Anisaldehyde dimethyl acetal is a clear, colorless to light yellow liquid with a characteristic mild, floral, and sweet aroma.[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [3]
Boiling Point 224.9 °C at 760 mmHg[2]
Melting Point -14 °C[4]
Density 1.07 g/cm³[2]
Refractive Index (n²⁰/D) 1.505[2]
Flash Point 114 °C[2]
Solubility Insoluble in water; soluble in alcohol.[2]
CAS Number 2186-92-7[3]

Synthesis and Reaction Mechanisms

The primary method for the synthesis of p-anisaldehyde dimethyl acetal involves the acid-catalyzed reaction of p-anisaldehyde with methanol or a methanol equivalent like trimethyl orthoformate.

General Reaction Pathway

The synthesis follows the general mechanism for acetal formation, which is a reversible reaction. To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed.

Acetal_Formation pAnisaldehyde p-Anisaldehyde Methanol1 Methanol (CH₃OH) Protonated_Aldehyde Protonated Aldehyde pAnisaldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal H_plus H⁺ (Acid Catalyst) Protonated_Aldehyde->Hemiacetal + CH₃OH Methanol2 Methanol (CH₃OH) Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Acetal_Protonated Protonated Acetal Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Water H₂O Carbocation->Acetal_Protonated + CH₃OH Acetal p-Anisaldehyde Dimethyl Acetal Acetal_Protonated->Acetal - H⁺

Caption: Acid-catalyzed formation of p-anisaldehyde dimethyl acetal.

Experimental Protocols

Several effective protocols for the synthesis of p-anisaldehyde dimethyl acetal have been reported in the literature. Below are detailed methodologies for two common approaches.

Protocol 1: Synthesis from p-Anisaldehyde and Trimethyl Orthoformate [3]

  • Materials:

    • p-Anisaldehyde (p-methoxybenzaldehyde)

    • Trimethyl orthoformate

    • Dry methanol

    • Copper(II) tetrafluoroborate hydrate (catalyst)

    • Saturated sodium hydrogen carbonate solution

    • Ethyl acetate

    • Saturated sodium chloride solution

    • Sodium sulfate

  • Procedure:

    • Under a nitrogen atmosphere, dissolve p-methoxybenzaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol.

    • Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Quench the reaction by adding saturated sodium hydrogen carbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic phase with saturated sodium chloride solution.

    • Dry the organic phase over sodium sulfate.

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the product.

  • Yield: 99%[3]

Protocol 2: Photo-organocatalytic Synthesis [5][6]

This method represents a greener approach to acetal synthesis.

  • Materials:

    • p-Anisaldehyde

    • Methanol (or other alcohol)

    • Thioxanthenone (photocatalyst)

  • Procedure:

    • In a glass vial with a screw cap, dissolve thioxanthenone (10.6 mg, 0.05 mmol) in the desired alcohol (2 mL).

    • Add p-anisaldehyde (0.50 mmol) to the solution.

    • Seal the vial with a screw cap and stir the mixture under irradiation from household lamps (e.g., 2 x 80 W) for 1.5 hours.

    • Isolate the product by solvent evaporation, distillation, or column chromatography.

Applications in Research and Development

p-Anisaldehyde dimethyl acetal is a versatile compound with numerous applications in both academic research and industrial drug development.

Protecting Group Chemistry

One of the most significant applications of p-anisaldehyde dimethyl acetal is as a protecting group for 1,2- and 1,3-diols, particularly in carbohydrate chemistry. The resulting 4-methoxybenzylidene acetal is stable under a variety of reaction conditions but can be selectively cleaved under mild acidic conditions or oxidative cleavage.

Protecting_Group_Workflow Diol Diol-containing Substrate Protected_Diol Protected Diol (4-Methoxybenzylidene Acetal) Diol->Protected_Diol pDMA p-Anisaldehyde Dimethyl Acetal pDMA->Protected_Diol Acid_Catalyst1 Acid Catalyst Acid_Catalyst1->Protected_Diol Further_Reactions Further Chemical Transformations Protected_Diol->Further_Reactions Deprotection Deprotection (Mild Acid or Oxidation) Further_Reactions->Deprotection Final_Product Final Product with Free Diol Deprotection->Final_Product

Caption: Workflow for diol protection using p-anisaldehyde dimethyl acetal.

Intermediate in Pharmaceutical Synthesis

p-Anisaldehyde dimethyl acetal serves as a precursor in the synthesis of various pharmaceutical compounds.[2] Its reactive nature allows for further chemical modifications to build more complex molecular architectures. For instance, it has been utilized in the synthesis of precursors for lipid A mimics.[2]

Fragrance and Flavor Industry

The pleasant, sweet, and floral aroma of p-anisaldehyde dimethyl acetal makes it a valuable ingredient in the fragrance and flavor industry.[2] It is used to impart specific scent profiles to perfumes, cosmetics, and other consumer products.

Conclusion

While the exact historical moment of its first synthesis remains to be pinpointed, the discovery and development of p-anisaldehyde dimethyl acetal are firmly rooted in the foundational principles of organic chemistry established in the late 19th and early 20th centuries. Its continued relevance in modern synthetic chemistry, from its role as a robust protecting group to its application as a key building block in the pharmaceutical and fragrance industries, underscores its importance. The evolution of its synthesis, from classical acid-catalyzed methods to more recent green, photo-organocatalytic approaches, reflects the ongoing drive for efficiency and sustainability in chemical manufacturing. This guide provides a comprehensive overview for researchers and professionals, highlighting the enduring utility of this versatile molecule.

References

A Technical Guide to 1-(Dimethoxymethyl)-4-methoxybenzene for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals.

This technical guide provides essential information on 1-(Dimethoxymethyl)-4-methoxybenzene (also known as p-Anisaldehyde dimethyl acetal), a key reagent in organic synthesis. This document details its commercial availability, provides a comprehensive synthesis protocol, and outlines its primary applications, particularly its role as a protecting group for aldehydes. This guide is intended to support researchers, chemists, and professionals in the fields of drug discovery and chemical development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₄O₃.[1] It is characterized as a clear, colorless to light yellow liquid.[2] Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 2186-92-7
Molecular Formula C₁₀H₁₄O₃[1][3]
Molecular Weight 182.22 g/mol [1][3]
Boiling Point 235 °C at 760 mmHg; 85-87 °C at 0.1 mmHg[1][4]
Density ~1.07 g/mL at 20 °C[2][4]
Solubility Insoluble in water; soluble in alcohol and common organic solvents.[1][2]
Flash Point >110 °C[1][5]
Refractive Index n20/D ~1.505[4]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, often exceeding 97-98%. Pricing can vary based on purity, quantity, and the specific vendor. Below is a summary of prominent suppliers and available data.

SupplierPurityAvailable Quantities / Example Pricing
Sigma-Aldrich ≥98.5% (GC)[4]Research quantities (e.g., 50mL)
Thermo Scientific (Alfa Aesar) 98%[6]Research quantities (e.g., 25g, 250g, 500g)[2][6]
TCI Chemicals >97.0% (GC)[7]Research and bulk quantities
Chemsrc 96.0% to 98.0%[8][9]5g (¥108.0), 25g (¥318.0) - Note: Pricing is illustrative[8][9]
Smolecule In StockResearch quantities
Acros Organics (via Fisher Sci.) 98%[5]25g, 250g, 500g

Note: Prices are subject to change and may not include shipping or handling fees. Researchers should consult supplier websites for current pricing and availability.

Core Applications in Research and Development

The primary utility of this compound in organic synthesis is as a protecting group for aldehydes .[1] The dimethyl acetal functional group is stable under neutral or basic conditions but can be readily cleaved under acidic conditions to regenerate the parent aldehyde. This stability profile makes it invaluable in multi-step syntheses where an aldehyde's reactivity needs to be masked while other parts of a molecule are modified.

Its applications include:

  • Multi-step Organic Synthesis : Protecting aldehyde functionalities during reactions such as Grignard additions, reductions, or oxidations that would otherwise target the aldehyde.

  • Carbohydrate Chemistry : Used as a protecting group reagent for diols.[10]

  • Fragrance Industry : Utilized in the formulation of fragrances due to its aromatic properties.[1]

Experimental Protocol: Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the acid-catalyzed acetalization of p-anisaldehyde. The following protocol is adapted from established chemical literature.

Reaction Scheme: p-Anisaldehyde + Trimethyl Orthoformate → this compound

Materials:

  • p-Anisaldehyde (p-methoxybenzaldehyde) (2.7 g, 20 mmol)

  • Trimethyl orthoformate (4.4 mL, 40 mmol)

  • Dry Methanol (8 mL)

  • Copper(II) tetrafluoroborate hydrate (48 mg, ~0.2 mmol)

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, combine p-anisaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol in a suitable reaction flask.

  • Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate.

  • Perform an extraction using ethyl acetate.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the sodium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. The reported yield for this procedure is 99%.[8]

Visualized Workflows and Pathways

To further elucidate the synthetic process, the following diagrams illustrate the reaction workflow and the logical relationship of its components.

G reagent reagent catalyst catalyst process process product product A p-Anisaldehyde D Acetalization Reaction (1 hr, Room Temp) A->D B Trimethyl Orthoformate + Dry Methanol B->D C Copper(II) Tetrafluoroborate Hydrate C->D Catalyst E 1-(Dimethoxymethyl)- 4-methoxybenzene (Product) D->E Yield: 99% G cluster_reaction Reaction Phase cluster_workup Workup & Purification start start step step wash wash final final Start Combine Reactants & Catalyst Stir Stir at RT for 1 hour Start->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Filter & Concentrate (Reduced Pressure) Dry->Concentrate End Final Product Concentrate->End

References

Methodological & Application

Application Notes and Protocols: The Use of 1-(Dimethoxymethyl)-4-methoxybenzene as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. 1-(Dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal, serves as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a p-methoxybenzylidene (PMB) acetal. This protecting group is particularly esteemed in carbohydrate chemistry and the synthesis of complex polyol-containing natural products.

The resulting p-methoxybenzylidene acetal offers robust stability across a range of reaction conditions, including basic, nucleophilic, and certain reductive and oxidative environments. A significant advantage of this protecting group lies in its versatile deprotection strategies. The parent diol can be regenerated under acidic conditions, or the acetal can be regioselectively opened via reductive cleavage to furnish either the 4-O- or 6-O-p-methoxybenzyl (PMB) ether, providing a pathway to further functionalization. This chemoselectivity makes it a powerful tool in synthetic design.

Logical Workflow for Diol Protection and Deprotection

The following diagram illustrates the general workflow for the protection of a diol using this compound and subsequent deprotection pathways.

G Diol Diol Substrate (e.g., in a carbohydrate) Protected_Diol p-Methoxybenzylidene Acetal Diol->Protected_Diol Protection Protecting_Reagent This compound + Acid Catalyst Acidic_Deprotection Acidic Hydrolysis (e.g., TFA, HCl) Protected_Diol->Acidic_Deprotection Deprotection Reductive_Cleavage Reductive Cleavage (e.g., DIBAL-H, BH3) Protected_Diol->Reductive_Cleavage Regioselective Opening Oxidative_Cleavage Oxidative Cleavage (e.g., DDQ, CAN) Protected_Diol->Oxidative_Cleavage Deprotection Deprotected_Diol Parent Diol Acidic_Deprotection->Deprotected_Diol Mono_Protected_Ether1 Mono-protected PMB Ether (e.g., 4-O-PMB) Reductive_Cleavage->Mono_Protected_Ether1 Mono_Protected_Ether2 Mono-protected PMB Ether (e.g., 6-O-PMB) Reductive_Cleavage->Mono_Protected_Ether2 Oxidative_Cleavage->Deprotected_Diol

Caption: General workflow for diol protection and deprotection.

Protection of Diols: Mechanism

The formation of the p-methoxybenzylidene acetal proceeds via an acid-catalyzed reaction. The acid protonates one of the methoxy groups of this compound, which then eliminates methanol to form an oxocarbenium ion. This electrophilic species is then attacked by one of the hydroxyl groups of the diol. Subsequent intramolecular attack by the second hydroxyl group, followed by elimination of a second molecule of methanol, yields the cyclic acetal.

G cluster_0 Mechanism of p-Methoxybenzylidene Acetal Formation Reagent This compound Protonation Protonation (H+) Reagent->Protonation Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium - MeOH Diol_Attack Nucleophilic Attack by Diol (R(OH)2) Oxocarbenium->Diol_Attack Intermediate Hemiacetal Intermediate Diol_Attack->Intermediate Cyclization Intramolecular Cyclization (-MeOH) Intermediate->Cyclization Product p-Methoxybenzylidene Acetal Cyclization->Product

Caption: Mechanism of p-methoxybenzylidene acetal formation.

Experimental Protocols

Protocol 1: Protection of a Diol using this compound with an Acid Catalyst

This protocol describes a general procedure for the formation of a p-methoxybenzylidene acetal using p-toluenesulfonic acid as the catalyst.[1]

Materials:

  • Diol substrate

  • This compound (Anisaldehyde dimethyl acetal)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) or Camphorsulfonic acid (CSA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Triethylamine (Et₃N)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the diol (1.0 equiv) in anhydrous DMF or acetonitrile.

  • Add this compound (1.1-1.5 equiv).

  • Add a catalytic amount of pTSA·H₂O or CSA (0.05-0.1 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding triethylamine (Et₃N) to neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure p-methoxybenzylidene acetal.

Protocol 2: Deprotection via Acidic Hydrolysis

This protocol outlines the complete removal of the p-methoxybenzylidene acetal to regenerate the diol.

Materials:

  • p-Methoxybenzylidene acetal protected substrate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the p-methoxybenzylidene acetal (1.0 equiv) in a mixture of DCM and water (e.g., 9:1 v/v).

  • Add TFA (e.g., 80% aqueous solution) or a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Regioselective Reductive Cleavage to a Mono-protected PMB Ether

This protocol describes the regioselective opening of a 4,6-O-p-methoxybenzylidene acetal in a pyranoside to yield a 4-O-PMB ether using diisobutylaluminium hydride (DIBAL-H).[2] The regioselectivity can be temperature-dependent with other reducing agents.[3][4]

Materials:

  • 4,6-O-p-Methoxybenzylidene acetal protected pyranoside

  • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected pyranoside (1.0 equiv) in anhydrous DCM or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add the DIBAL-H solution (typically 1.5-2.5 equiv) dropwise.

  • Stir the reaction at the chosen temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 4: Deprotection via Oxidative Cleavage

This protocol details the removal of the p-methoxybenzylidene acetal using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][5]

Materials:

  • p-Methoxybenzylidene acetal protected substrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected substrate (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.1-1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature. The solution will typically turn dark. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the color of the organic layer becomes pale yellow.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the protection and deprotection reactions.

Table 1: Protection of Diols with this compound

SubstrateCatalystSolventTimeYield (%)Reference
Methyl α-D-glucopyranosidepTSADMF-High[1]
N-acetyl glucosamine derivativepTSAMethanol1.5 h-[1]
Various diolsCu(OTf)₂Acetonitrile< 1 hHigh[6]

Table 2: Deprotection of p-Methoxybenzylidene Acetals

Substrate TypeReagent/ConditionsProductYield (%)Reference
Carbohydrate derivative80% Acetic AcidDiolHigh[7]
Glucosamine derivativeAcidic conditions (pH 1)Diol-[1]
Pyranoside derivativeDIBAL-H4-O-PMB etherHigh[2]
Pyranoside derivativeBH₃/Bu₂BOTf, -78 °C6-O-PMB etherHigh (>95%)[3]
Pyranoside derivativeBH₃/Bu₂BOTf, 0 °C4-O-PMB etherHigh[3]
Rhamnopyranoside derivativeDDQ, CH₂Cl₂/H₂ODiol63[5]

Table 3: Spectroscopic Data for a Representative p-Methoxybenzylidene Acetal Protected Compound [1]

(Methyl 2-acetamido-4,6-O-(p-methoxybenzylidene)-2-deoxy-α-D-glucopyranoside)

Data TypeValues
¹H NMR (400 MHz, CDCl₃) δ 7.38–7.45 (m, 2H), 6.86–6.92 (m, 2H), 5.50 (s, 1H), 4.68 (d, J = 3.5 Hz, 1H), 4.23–4.28 (m, 1H), 3.68–3.84 (m, 6H), 3.45 (t, J = 9.1 Hz, 1H), 3.41 (s, 3H), 2.76–2.83 (m, 1H)
¹³C NMR (100 MHz, CDCl₃) δ 160.2, 129.8, 127.6, 113.7, 101.8, 101.3, 82.0, 71.9, 69.1, 62.6, 56.7, 55.4, 55.3
Melting Point (°C) 179.5–180.0
Rf 0.1 in 5% MeOH/DCM

Conclusion

This compound is a highly effective reagent for the protection of diols as p-methoxybenzylidene acetals. The stability of the resulting acetal under various conditions, coupled with the multiple options for chemoselective deprotection, makes it an invaluable tool for synthetic chemists. The protocols and data presented herein provide a comprehensive guide for the application of this protecting group strategy in the synthesis of complex molecules, aiding researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

Application Notes and Protocols: Deprotection of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deprotection of 1-(dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, to yield p-anisaldehyde. The primary method described is acid-catalyzed hydrolysis, a fundamental and widely used reaction in organic synthesis for the cleavage of acetal protecting groups. This application note includes various catalytic systems, a summary of reaction conditions, a detailed experimental protocol, and a mechanistic overview.

Introduction

Acetal protecting groups are crucial in multi-step organic synthesis to mask the reactivity of carbonyl functionalities (aldehydes and ketones) from undesired reactions with bases, nucleophiles, and reducing agents.[1][2] this compound serves as a stable protected form of the aromatic aldehyde, p-anisaldehyde. The regeneration of the aldehyde is typically achieved through acid-catalyzed hydrolysis.[1][3] The selection of the appropriate acid catalyst and reaction conditions is critical to ensure high yields and compatibility with other functional groups present in the molecule. This protocol outlines reliable methods for this deprotection.

Catalytic Systems and Reaction Conditions

A variety of acidic catalysts can be employed for the deprotection of this compound. The choice of catalyst often depends on the substrate's sensitivity to acidic conditions and the desired reaction kinetics. Below is a summary of common catalytic systems and typical reaction conditions.

Catalyst SystemReagentsSolvent(s)TemperatureReaction TimeYield (%)Notes
Hydrochloric Acid 2 M HCl (aq)EthanolRoom Temperature6 - 9 hours60-82% (on a related substrate)A common and cost-effective method. Reaction progress should be monitored by TLC.
p-Toluenesulfonic Acid (p-TsOH) p-TsOH (catalytic)MethanolRoom Temperature16 hours33-38% (on a related substrate)A solid, easy-to-handle acid catalyst.
Pyridinium p-Toluenesulfonate (PPTS) PPTS (catalytic)Methanol35 °C24 - 36 hours33-63% (on a related substrate)A milder acidic catalyst, suitable for acid-sensitive substrates.[4]
Aluminum Hydrogen Sulfate/Wet Silica Gel Al(HSO₄)₃, wet SiO₂n-HexaneReflux35 minutes~92% (on a related substrate)A heterogeneous system that allows for simple filtration-based work-up.[5]

Note: Yields are based on related substrates and may vary for this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Protocol 1: Deprotection using Hydrochloric Acid

This protocol is a general method for the acid-catalyzed hydrolysis of dimethyl acetals.

Materials:

  • This compound

  • Ethanol

  • 2 M Hydrochloric Acid (HCl)

  • Triethylamine or saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask.

  • To the stirred solution, add a few drops of 2 M HCl.

  • Stir the reaction mixture at room temperature for 6-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding triethylamine or saturated sodium bicarbonate solution until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude p-anisaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using a Heterogeneous Catalyst System

This protocol utilizes a solid-supported acid catalyst, which can simplify the work-up procedure.[5]

Materials:

  • This compound

  • Aluminum hydrogen sulfate (Al(HSO₄)₃)

  • Wet silica gel (60% w/w)

  • n-Hexane

  • Dichloromethane

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a mixture of this compound (1.0 eq), n-hexane (e.g., 10 mL per 1 mmol of substrate), aluminum hydrogen sulfate (approx. 1.3 eq), and wet silica gel (60% w/w, a mass equivalent to the Al(HSO₄)₃).[5]

  • Heat the mixture to reflux with vigorous stirring for approximately 35 minutes. Monitor the reaction by TLC.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid residue and wash it with dichloromethane.

  • Combine the filtrate and the washings.

  • Evaporate the solvent under reduced pressure to yield p-anisaldehyde.[5]

Reaction Mechanism and Workflow Diagrams

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The workflow for the experimental procedure is also outlined below.

G cluster_workflow Experimental Workflow A 1. Reaction Setup: Dissolve acetal in solvent and add acid catalyst. B 2. Reaction: Stir at specified temperature. A->B C 3. Work-up: Neutralize, extract with organic solvent, wash, and dry. B->C D 4. Isolation: Evaporate solvent. C->D E 5. Purification (Optional): Column chromatography. D->E

Caption: A generalized experimental workflow for the deprotection of this compound.

G cluster_mechanism Deprotection Signaling Pathway Acetal 1-(Dimethoxymethyl)- 4-methoxybenzene ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ OxoniumIon Oxonium Ion + Methanol ProtonatedAcetal->OxoniumIon - CH₃OH Hemiacetal Hemiacetal OxoniumIon->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Aldehyde p-Anisaldehyde ProtonatedHemiacetal->Aldehyde - CH₃OH - H+ H_plus H+ H2O H₂O MeOH CH₃OH

Caption: The acid-catalyzed hydrolysis mechanism for the deprotection of this compound.

Conclusion

The deprotection of this compound to p-anisaldehyde is a straightforward and efficient process when appropriate acidic conditions are applied. The choice of catalyst can be tailored to the specific requirements of the synthetic route, with options ranging from strong mineral acids to milder, solid-supported catalysts. The protocols provided herein serve as a comprehensive guide for researchers in the successful deprotection of this and related acetal compounds.

References

Application Notes and Protocols: 1-(Dimethoxymethyl)-4-methoxybenzene in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene, also known by its synonyms p-anisaldehyde dimethyl acetal and 4-methoxybenzaldehyde dimethyl acetal, is a versatile aromatic compound utilized in the fragrance industry.[1][2][3][4] With the CAS number 2186-92-7, this colorless to pale yellow liquid possesses a mild, floral, and sweet aroma with nuances of hawthorn, lilac, and green notes.[1][5][6][7] Its stability and unique olfactory profile make it a valuable ingredient in the formulation of a wide range of fragrance compositions, from fine perfumes to personal care products.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance research and development.

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical and olfactory properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[5][8]
Molecular Weight 182.22 g/mol [5][8]
CAS Number 2186-92-7[1][2][3][8]
Appearance Clear colorless to light yellow liquid[2][4]
Odor Profile Mild, floral, hawthorn, sweet, green, lilac[1][5][6][7]
Odor Strength Low[1]
Substantivity on paper 112 hours[1]
Vapor Pressure 0.0171 - 0.133 mmHg @ 25°C[1][2]
Flash Point 97 - 114 °C[2][4][7]
Specific Gravity 1.063 - 1.073 g/cm³ @ 25°C[1][]
Refractive Index 1.498 - 1.508 @ 20°C[1][]
Solubility Soluble in alcohol and most organic solvents; insoluble in water.[2][4]
Recommended Usage Up to 8% in fragrance concentrate[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetalization

This protocol describes a standard laboratory procedure for the synthesis of this compound from p-anisaldehyde and methanol.

Materials:

  • p-Anisaldehyde (1.0 eq)

  • Methanol (10 eq)

  • Anhydrous p-toluenesulfonic acid (p-TSA) (0.05 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde in methanol.

  • Add p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis

Synthesis_Workflow A Reactants (p-Anisaldehyde, Methanol) C Reaction (Acetalization) A->C B Catalyst (p-TSA) B->C D Quenching (NaHCO3 solution) C->D E Extraction (Dichloromethane) D->E F Drying & Concentration E->F G Purification (Vacuum Distillation) F->G H Final Product (this compound) G->H

Caption: A logical workflow for the synthesis of this compound.

Protocol 2: Olfactory Evaluation

This protocol outlines a standardized method for the sensory evaluation of this compound.

Materials:

  • This compound (neat and in 10% ethanol solution)

  • Standard smelling strips

  • Panel of trained sensory analysts

  • Odor-free evaluation room

Procedure:

  • Dip a smelling strip into the 10% solution of this compound.

  • Allow the solvent to evaporate for 10-15 seconds.

  • Present the strip to the sensory panelist at a distance of approximately 2-3 cm from the nose.

  • Ask the panelist to describe the odor profile at different time points (top note: immediately after dipping; middle note: after 15-30 minutes; base note: after 2-4 hours).

  • Record the odor characteristics, intensity (on a scale of 1-10), and any observed changes over time.

  • Repeat the evaluation with the neat compound to assess its full odor profile.

  • Compare the findings with established descriptors for this material.

Experimental Workflow for Olfactory Evaluation

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Samples (Neat & 10% Solution) C Dip & Evaporate A->C B Prepare Smelling Strips B->C D Sensory Panel Evaluation (Top, Middle, Base Notes) C->D E Record Descriptors & Intensity D->E F Compare with Standards E->F G Final Olfactory Profile F->G

Caption: A standardized workflow for the olfactory evaluation of fragrance materials.

Protocol 3: Stability Testing in a Model Fragrance Formulation

This protocol provides a method to assess the stability of this compound in a simple hydroalcoholic fragrance formulation.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Deionized water

  • Glass vials with airtight caps

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber

  • GC-MS instrument

Procedure:

  • Prepare a model fragrance formulation containing 2% this compound in an 80:20 ethanol/water solution.

  • Dispense the formulation into multiple glass vials.

  • Store the vials under different conditions:

    • Refrigerated (4°C) - Control

    • Room temperature (25°C) with and without light exposure

    • Accelerated aging (40°C)

    • UV light exposure

  • At specified time points (e.g., 1 week, 1 month, 3 months), withdraw samples from each condition.

  • Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Conduct olfactory evaluation of the aged samples to detect any changes in the scent profile.

  • Assess physical changes such as color and clarity.

Signaling Pathway: General Olfactory Transduction

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal cavity. The following diagram illustrates the generalized signal transduction pathway.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Brain Odorant 1-(Dimethoxymethyl)- 4-methoxybenzene OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Cl Ca²⁺-activated Cl⁻ Channel CNG->Ca_Cl Ca²⁺ influx activates Na_Ca Na⁺/Ca²⁺ Influx CNG->Na_Ca Cl_efflux Cl⁻ Efflux Ca_Cl->Cl_efflux Depolarization Depolarization Na_Ca->Depolarization Cl_efflux->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal Generates Action Potential

Caption: A generalized diagram of the olfactory signal transduction pathway.

Applications in Fragrance Formulations

This compound is a versatile ingredient that can be incorporated into various fragrance types.

  • Floral Accords: Its inherent floral and sweet notes make it an excellent component for building or enhancing floral accords, particularly those featuring hawthorn, lilac, jasmine, and other white florals.[1][6][7]

  • Modifier and Blender: Due to its mild character, it can be used to soften and round off the sharper notes of other fragrance ingredients, acting as a bridge between different olfactory families.

  • Stability Enhancer: As an acetal, it is generally more stable in various product bases compared to its corresponding aldehyde (p-anisaldehyde), making it suitable for applications where the aldehyde may be prone to degradation or discoloration.[10][11][12]

  • Fine Fragrances: In fine perfumery, it can impart a sophisticated, sweet, and slightly powdery nuance to compositions.

  • Personal Care Products: Its stability makes it a good candidate for use in soaps, lotions, and other cosmetic products where the fragrance needs to remain consistent over the product's shelf life.[2][3]

Conclusion

This compound is a valuable asset in the perfumer's palette. Its pleasant and complex floral-sweet odor profile, combined with its favorable stability, allows for its broad application in the creation of a diverse range of fragrances. The provided protocols offer a foundational framework for researchers and formulators to explore the full potential of this intriguing fragrance molecule. Further research into its synergistic effects with other aroma chemicals and its performance in a wider array of consumer product bases will continue to expand its utility in the fragrance industry.

References

Application Notes and Protocols: Synthesis of Aldehydes Using 1-(Dimethoxymethyl)-4-methoxybenzene as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, as a versatile precursor for the synthesis of aromatic aldehydes. This compound serves as a stable protecting group for the formyl group of p-anisaldehyde, enabling various synthetic transformations before its efficient deprotection to the target aldehyde. Furthermore, the methoxy group on the aromatic ring can direct ortho-metalation, facilitating the synthesis of substituted benzaldehydes.

Introduction

This compound is a key intermediate in organic synthesis, primarily functioning as a protecting group for the aldehyde functionality of 4-methoxybenzaldehyde (p-anisaldehyde).[1] The dimethyl acetal is stable under a range of reaction conditions that would otherwise affect a free aldehyde group, such as basic, nucleophilic, and some oxidative and reductive environments. The aldehyde can be readily regenerated through acid-catalyzed hydrolysis.[1][2] This strategy is crucial in multi-step syntheses where the reactivity of the aldehyde needs to be masked.

Additionally, the methoxy group of this compound can act as a directing group in ortho-lithiation reactions, allowing for the introduction of substituents at the position adjacent to the acetal-protected formyl group.[3] This opens a pathway to synthesize a variety of ortho-substituted 4-methoxybenzaldehydes, which are valuable building blocks in medicinal chemistry and materials science.

Synthesis of this compound

The precursor itself is synthesized from p-anisaldehyde and an orthoformate in the presence of an acid catalyst.[4]

Experimental Protocol: Synthesis of this compound[4]
  • Under a nitrogen atmosphere, dissolve p-anisaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the product.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
p-Anisaldehyde136.152.7 g20
Trimethyl orthoformate106.124.4 mL40
Methanol32.048 mL-
Copper(II) tetrafluoroborate hydrate237.3648 mg0.2
Product 182.22 - -
Yield - - 99%

Application I: Deprotection to Synthesize p-Anisaldehyde

The primary application of this compound is its deprotection to yield p-anisaldehyde. This is typically achieved under acidic conditions. A variety of acid catalysts can be employed, offering flexibility based on the substrate's sensitivity and desired reaction conditions.

General Workflow for Acetal Deprotection

G cluster_workflow Deprotection Workflow Start 1-(Dimethoxymethyl)- 4-methoxybenzene Reaction Acid Catalyst (e.g., Al(HSO4)3) Wet SiO2, Solvent Start->Reaction Deprotection Workup Filtration & Solvent Evaporation Reaction->Workup Isolation Product p-Anisaldehyde Workup->Product

Caption: General workflow for the deprotection of this compound.

Experimental Protocol: Deprotection using Aluminum Hydrogen Sulfate[5]

This protocol is adapted from a general procedure for the deprotection of acetals and ketals.

  • In a round-bottom flask, prepare a mixture of this compound (1.4 mmol, 0.255 g), n-hexane (15 mL), aluminum hydrogen sulfate (Al(HSO₄)₃) (1.9 mmol, 0.6 g), and wet silica gel (60% w/w, 0.6 g).

  • Reflux the mixture with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture.

  • Wash the solid residue with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain p-anisaldehyde.

CatalystSubstrate:Catalyst:Wet SiO₂ RatioSolventTimeYield (%)
Al(HSO₄)₃1.4 mmol : 1.9 mmol : 0.6 gn-Hexane35 min92
Mg(HSO₄)₂1.4 mmol : 2.7 mmol : 0.6 gn-Hexane1.5 h85
NaHSO₄·H₂O1.4 mmol : 15 mmol : 3 gn-Hexane3 h80

Application II: Synthesis of Ortho-Substituted Aldehydes via Directed Lithiation

The methoxy group on the benzene ring of this compound can direct lithiation to the ortho position. Subsequent reaction with an electrophile, followed by deprotection of the acetal, yields an ortho-substituted p-anisaldehyde derivative. The following is a representative procedure for a similar system that illustrates the principle of ortho-formylation.

Reaction Pathway for Ortho-Formylation

G cluster_pathway Ortho-Formylation Pathway Start 1,3-Dimethoxybenzene Lithiation n-BuLi, TMEDA 0 °C Start->Lithiation Intermediate 2-Lithio-1,3- dimethoxybenzene Lithiation->Intermediate Formylation DMF Intermediate->Formylation Product 2,6-Dimethoxy- benzaldehyde Formylation->Product

Caption: Directed ortho-lithiation and formylation of a dimethoxybenzene analog.

Experimental Protocol: Ortho-Formylation of 1,3-Dimethoxybenzene[6]

This protocol demonstrates the ortho-formylation of a related compound, which serves as a model for the potential reactivity of this compound.

  • To a solution of 1,3-dimethoxybenzene in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add N,N,N′,N′-tetramethylethylenediamine (TMEDA).

  • Cool the solution to 0 °C.

  • Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at this temperature for the specified time to ensure complete lithiation.

  • Add anhydrous dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to proceed, then quench with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by a suitable method such as column chromatography.

Reactant/ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1,3-Dimethoxybenzene138.16--
n-Butyllithium64.06--
TMEDA116.24--
DMF73.09--
Product 166.17 - -
Yield - - 89%

Note on Adaptation: To apply this to this compound, the acetal group would also act as a directing group. The lithiation would be expected to occur at the ortho position to the methoxy group. After reaction with an electrophile (like DMF for formylation), the final step would be the acid-catalyzed deprotection of the acetal as described in Application I to reveal the aldehyde.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of aromatic aldehydes. Its primary use as a protecting group for p-anisaldehyde allows for a wide range of chemical transformations on other parts of a molecule, with the aldehyde being easily regenerated in high yield. Furthermore, its ability to direct ortho-lithiation provides a strategic route to functionalized aromatic aldehydes that are important intermediates in drug discovery and development. The protocols and data presented herein offer a solid foundation for the application of this reagent in complex organic synthesis.

References

The Strategic Role of 1-(Dimethoxymethyl)-4-methoxybenzene in Natural Product Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-(Dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, has emerged as a crucial reagent in the complex art of natural product total synthesis. Its primary function lies in the protection of diol moieties, particularly within carbohydrate structures, offering stability and enabling regioselective reactions on intricate molecular architectures. This application note provides detailed protocols and quantitative data from select total syntheses, highlighting the versatility and efficiency of this reagent for researchers, scientists, and professionals in drug development.

Core Application: Diol Protection in Carbohydrate Chemistry

In the synthesis of complex molecules such as carbohydrates, the selective protection of hydroxyl groups is paramount to achieving desired chemical transformations.[1] this compound serves as an effective protecting group for 1,2- and 1,3-diols, forming a p-methoxybenzylidene (PMP) acetal. This protecting group is stable under a variety of reaction conditions, yet can be selectively removed under mild acidic conditions, ensuring the integrity of other sensitive functional groups within the molecule.

Application in the Total Synthesis of a Lipid A Mimic Precursor

A key application of this compound is demonstrated in the synthesis of a precursor to a lipid A mimic. Lipid A is the endotoxic component of lipopolysaccharides found in Gram-negative bacteria and is a significant target in the development of sepsis therapeutics.

In this synthesis, this compound was used to protect the 4- and 6-hydroxyl groups of a methyl α-D-glucopyranoside derivative. This protection was crucial for subsequent regioselective alkylation at other positions of the glucose ring.

StepReactantsReagents & ConditionsProductYieldReference
1. Acetal FormationMethyl α-D-glucopyranoside, this compoundp-toluenesulfonic acid, DMF, 50 °C, 2.5 h, 1.6 kPaMethyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranosideNot explicitly stated for this step, but the subsequent product was obtained in 92% yield.[2]
2. Deprotection (reductive opening)Methyl 4,6-O-(p-methoxybenzylidene)-2,3-di-O-tetradecyl-α-D-glucopyranosideMe3SiCl, NaBH3CN, MeCN, molecular sieve (0.3 nm), 5 h, r.t.Methyl 4-O-(p-methoxybenzyl)-2,3-di-O-tetradecyl-α-D-glucopyranoside55%[2]
Experimental Protocol: Formation of Methyl 4,6-O-(p-methoxybenzylidene)-α-D-glucopyranoside

To a solution of methyl α-D-glucopyranoside in anhydrous N,N-dimethylformamide (DMF) is added this compound and a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at 50 °C under reduced pressure (1.6 kPa) for 2.5 hours. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.[2]

Application in the Total Synthesis of (-)-Delactonmycin

The total synthesis of the macrolide antibiotic (-)-delactonmycin provides another example of the strategic use of a p-methoxybenzylidene acetal, formed from a p-methoxybenzyl (PMB) ether. While the direct use of this compound is not explicitly detailed in the available literature for this specific step, the transformation highlights the utility of the resulting protecting group in complex synthetic sequences. The p-methoxybenzylidene acetal serves to protect a diol, facilitating further synthetic manipulations on the path to the final natural product.

Broader Synthetic Utility

Beyond its role as a protecting group, this compound is also a precursor for introducing the 4-methoxyphenyl moiety into larger molecules and participates in reactions such as iron(III) chloride-catalyzed allylation reactions.[1]

Visualizing the Synthetic Pathways

To further illustrate the role of this compound, the following diagrams depict the key transformations in the synthesis of the lipid A mimic precursor.

lipid_A_mimic_synthesis start Methyl α-D-glucopyranoside reagent1 1-(Dimethoxymethyl)-4- methoxybenzene, p-TsOH, DMF, 50°C product1 Methyl 4,6-O-(p-methoxybenzylidene)- α-D-glucopyranoside reagent1->product1 Acetal Formation reagent2 Further Steps (e.g., Alkylation) intermediate Protected Intermediate reagent2->intermediate Modification reagent3 Me3SiCl, NaBH3CN product2 Lipid A Mimic Precursor (selectively deprotected) reagent3->product2 Reductive Opening

Caption: Synthetic pathway to a Lipid A mimic precursor.

logical_relationship reagent This compound function1 Diol Protection reagent->function1 function2 Precursor to 4-methoxyphenyl group reagent->function2 application1 Carbohydrate Synthesis function1->application1 application2 Natural Product Total Synthesis application1->application2

Caption: Key roles of the reagent in synthesis.

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis, particularly in the construction of complex natural products. Its ability to efficiently protect diols under mild conditions, coupled with the stability of the resulting acetal to a range of reaction conditions, makes it an indispensable tool for synthetic chemists. The detailed protocols and examples provided herein serve as a practical guide for its application in achieving strategic goals in the synthesis of biologically important molecules.

References

Application Notes and Protocols: Acetalization of p-Anisaldehyde with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the acid-catalyzed acetalization of p-anisaldehyde with methanol to synthesize p-anisaldehyde dimethyl acetal. This reaction is a fundamental tool in organic synthesis for the protection of the aldehyde functional group, preventing it from undergoing unwanted reactions during subsequent synthetic steps. The protocols outlined below are designed for efficient and high-yield synthesis in a standard laboratory setting.

Introduction

Acetalization is a reversible reaction where an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst to form an acetal. In the case of p-anisaldehyde and methanol, the aldehyde group is converted into a dimethyl acetal. This functional group is stable under neutral and basic conditions, making it an effective protecting group. The acetal can be easily hydrolyzed back to the aldehyde under acidic conditions when the protection is no longer needed. This application note details a common and effective procedure for this transformation.

Reaction Scheme

The overall reaction is as follows:

p-Anisaldehyde + 2 CH₃OH ⇌ p-Anisaldehyde Dimethyl Acetal + H₂O

The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of p-anisaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Data Summary

The following table summarizes typical quantitative data for the acetalization of p-anisaldehyde with methanol under different catalytic conditions.

ParameterMethod 1Method 2
p-Anisaldehyde 2.7 g (20 mmol)2 mmol
Methanol 8 mL (solvent)Used as solvent
Co-reagent Trimethyl orthoformate (4.4 mL, 40 mmol)Not specified
Catalyst Copper(II) tetrafluoroborate hydrateHydrochloric Acid (0.1 mol%)
Catalyst Loading 48 mg0.002 mmol
Temperature Room TemperatureAmbient Temperature
Reaction Time 1 hour30 minutes
Yield 99%High (not quantified)
Reference ChemicalBook[1]ACS Omega[2][3]

Experimental Protocols

Method 1: Using Copper(II) Tetrafluoroborate Hydrate as a Catalyst

This protocol utilizes a mild Lewis acid catalyst for the acetalization reaction.

Materials:

  • p-Anisaldehyde (p-methoxybenzaldehyde)

  • Anhydrous Methanol

  • Trimethyl orthoformate

  • Copper(II) tetrafluoroborate hydrate

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, dissolve p-anisaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol in a round-bottom flask.[1]

  • Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.[1]

  • Stir the mixture at room temperature for 1 hour.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the p-anisaldehyde dimethyl acetal.[1]

Method 2: Using Hydrochloric Acid as a Catalyst

This protocol employs a common and inexpensive Brønsted acid catalyst.

Materials:

  • p-Anisaldehyde

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-anisaldehyde (e.g., 2 mmol) in anhydrous methanol, which acts as both the reactant and the solvent.[2]

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 mol%).[2][4]

  • Stir the reaction mixture at an ambient temperature for 30 minutes.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, neutralize the acid catalyst by the careful addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.

  • Remove the excess methanol using a rotary evaporator.

  • To the residue, add deionized water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

Visualizations

Acetalization Reaction Pathway

Acetalization_Pathway pAnisaldehyde p-Anisaldehyde ProtonatedAldehyde Protonated Aldehyde pAnisaldehyde->ProtonatedAldehyde + H+ Hemiacetal Hemiacetal ProtonatedAldehyde->Hemiacetal + CH3OH ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Carbocation Resonance-Stabilized Carbocation ProtonatedHemiacetal->Carbocation - H2O Water_out H2O ProtonatedAcetal Protonated Acetal Carbocation->ProtonatedAcetal + CH3OH Acetal p-Anisaldehyde Dimethyl Acetal ProtonatedAcetal->Acetal - H+ H_plus_out H+ Methanol1 Methanol (CH3OH) Methanol2 Methanol (CH3OH) H_plus_in H+

Caption: Acid-catalyzed mechanism for the formation of p-anisaldehyde dimethyl acetal.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix p-Anisaldehyde, Methanol, and Catalyst Start->Mixing Reaction Stir at Room Temperature Mixing->Reaction Quench Quench Reaction (e.g., with NaHCO3 soln.) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Optional) Concentrate->Purify Product p-Anisaldehyde Dimethyl Acetal Concentrate->Product If Pure Enough Purify->Product If Needed

Caption: General workflow for the synthesis and isolation of p-anisaldehyde dimethyl acetal.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 1-(Dimethoxymethyl)-4-methoxybenzene, a key building block and protecting group in organic synthesis. The protocol details a robust and high-yielding acetalization of p-anisaldehyde using trimethyl orthoformate and a mild acid catalyst. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to ensure procedural accuracy and reproducibility for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as p-anisaldehyde dimethyl acetal, is a valuable organic compound widely utilized in the synthesis of complex molecules. Its primary function is as a protecting group for aldehydes, offering stability in neutral or basic conditions while allowing for selective deprotection under acidic conditions.[1][2] This acetal is a clear, colorless to light yellow liquid and serves as an important intermediate in the fragrance industry and for the preparation of pharmaceutical compounds.[1]

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of p-anisaldehyde with a methanol source, such as trimethyl orthoformate.[1][3][4] This method is known for its efficiency and high yield. This protocol has been optimized for large-scale applications, focusing on procedural simplicity, yield maximization, and high product purity.

Synthesis Workflow

The overall process for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification p_anisaldehyde p-Anisaldehyde reaction_mixture Reaction Mixture p_anisaldehyde->reaction_mixture trimethyl_orthoformate Trimethyl Orthoformate trimethyl_orthoformate->reaction_mixture methanol Methanol (Solvent) methanol->reaction_mixture catalyst Acid Catalyst catalyst->reaction_mixture quench Quench with NaHCO3 reaction_mixture->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry crude_product Crude Product dry->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation pure_product Pure 1-(Dimethoxymethyl)- 4-methoxybenzene distillation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierComments
p-Anisaldehyde≥98%Sigma-Aldrich-
Trimethyl orthoformate≥99%Sigma-AldrichUsed as both reagent and dehydrating agent.[2][4]
MethanolAnhydrousFisher Scientific-
Copper(II) tetrafluoroborate hydrate97%Strem ChemicalsCatalyst
Sodium bicarbonateSaturated solution-For quenching
Ethyl acetateACS grade-For extraction
Sodium chlorideSaturated solution (Brine)-For washing
Sodium sulfateAnhydrous-For drying
Large-Scale Synthesis Procedure

This protocol is designed for a large-scale synthesis, starting with approximately 270 g of p-anisaldehyde.

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-anisaldehyde (270 g, 2.0 mol) and trimethyl orthoformate (440 mL, 4.0 mol) in 800 mL of anhydrous methanol.[3]

  • Catalyst Addition: Under a nitrogen atmosphere, add copper(II) tetrafluoroborate hydrate (4.8 g, 0.02 mol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1 hour.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully add saturated sodium bicarbonate solution to the reaction mixture until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL). Shake vigorously and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).[3]

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.[3]

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. A yield of approximately 99% of the crude product is expected.[3]

Purification by Fractional Distillation

For high purity, the crude this compound should be purified by fractional distillation under reduced pressure.

  • Setup: Assemble a fractional distillation apparatus.

  • Distillation: Heat the crude product gently. Collect the fraction boiling at 85-87 °C at 0.1 mm Hg.[5]

Data Presentation

Product Specifications
ParameterValueReference
Chemical FormulaC₁₀H₁₄O₃[5][6][7][8][9]
Molecular Weight182.22 g/mol [5][6][7][8][9]
AppearanceClear colorless to light yellow liquid[5][9]
Boiling Point85-87 °C at 0.1 mm Hg[5]
Density~1.07 g/mL at 20 °C[5]
Spectroscopic Data
TypeDataReference
¹H NMR (500 MHz, CDCl₃)δ 7.36 (d, 2H, J=8.8 Hz), 6.89 (d, 2H, J=8.8 Hz), 5.35 (s, 1H), 3.81 (s, 3H), 3.31 (s, 6H)[3]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete ReactionInsufficient catalyst or reaction time.Add a small amount of additional catalyst. Monitor the reaction for a longer period.
Low YieldIncomplete extraction or product loss during work-up.Ensure thorough extraction and careful handling during transfers.
Product ContaminationInadequate purification.Perform careful fractional distillation, ensuring a narrow boiling point range is collected.[10]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trimethyl orthoformate is flammable. Keep away from ignition sources.

  • Handle the acid catalyst with care.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. The described method is high-yielding and results in a product of high purity, suitable for use in further synthetic applications in research and drug development. Adherence to this protocol will ensure consistent and reproducible results.

References

1-(Dimethoxymethyl)-4-methoxybenzene as an intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, as a versatile intermediate in the synthesis of complex pharmaceutical agents. This document details its application as a protecting group in the synthesis of a Toll-like receptor 4 (TLR4) agonist and in the preparation of anticancer derivatives of Andrographolide. Detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways are provided to facilitate practical application in a research and development setting.

Introduction

This compound (CAS No: 2186-92-7) is a valuable reagent in modern organic synthesis, primarily utilized for the protection of diol functional groups.[1] Its resulting p-methoxybenzylidene (PMB) acetal is stable under various reaction conditions but can be selectively cleaved, making it an excellent choice for multi-step syntheses of complex molecules like carbohydrates and natural products.[2] This acetal finds significant application in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4]

Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O₃[5]
Molecular Weight182.22 g/mol [5]
AppearanceClear colorless to light yellow liquid[5]
Boiling Point85-87 °C at 0.1 mmHg[5]
Density1.07 g/mL at 20 °C[5]
SolubilityInsoluble in water; soluble in alcohol and many organic solvents.

Application 1: Synthesis of a Lipid A Mimic (TLR4 Agonist)

This compound is a key reagent in the synthesis of precursors to lipid A mimics. Lipid A is the active component of lipopolysaccharide (LPS) and a potent agonist of Toll-like receptor 4 (TLR4).[2] Synthetic lipid A mimics are being investigated as vaccine adjuvants and immunomodulatory agents. The p-methoxybenzylidene acetal serves to protect diol functionalities during the synthesis, which can be later regioselectively opened to reveal a single hydroxyl group for further elaboration.

Experimental Protocol: Protection of a Diol in a Glucopyranoside Intermediate

This protocol describes the formation of a 4,6-O-p-methoxybenzylidene acetal on a methyl glucopyranoside derivative, a key step in the synthesis of a lipid A mimic precursor.

Materials:

  • Methyl α-D-glucopyranoside

  • This compound (p-anisaldehyde dimethyl acetal)

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl α-D-glucopyranoside in anhydrous DMF, add this compound.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to 50°C under reduced pressure (1.6 kPa).

  • Monitor the reaction by thin-layer chromatography (TLC) until completion (approximately 2.5 hours).

  • Upon completion, quench the reaction and purify the product by standard chromatographic techniques.

Quantitative Data
StepProductYield
Protection of DiolMethyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside92%
Biological Pathway: TLR4 Signaling

Lipid A and its mimics activate the innate immune system by binding to the TLR4/MD-2 complex on the surface of immune cells such as macrophages and dendritic cells.[6][7] This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[8]

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid_A_Mimic Lipid A Mimic TLR4_MD2 TLR4/MD-2 Complex Lipid_A_Mimic->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NF_kB_p50_p65->Nucleus Translocation IkB->NF_kB_p50_p65 Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Proinflammatory_Cytokines Gene Transcription

Caption: TLR4 signaling pathway initiated by a Lipid A mimic.

Application 2: Synthesis of Anticancer Andrographolide Derivatives

This compound can be used to protect the 3,19-diol of Andrographolide, a labdane diterpenoid with potent anticancer and anti-inflammatory properties.[9] This protection allows for selective modification of other parts of the molecule, such as the C-14 hydroxyl group, to create novel derivatives with enhanced therapeutic activity.[10] The resulting 3,19-O-p-methoxybenzylidene andrographolide can then be deprotected to yield the final modified compound.

Experimental Protocol: Protection of the 3,19-Diol of Andrographolide

This protocol is adapted for this compound from a similar procedure using benzaldehyde dimethyl acetal.[10]

Materials:

  • Andrographolide

  • This compound (p-anisaldehyde dimethyl acetal)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Andrographolide in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add this compound and a catalytic amount of p-toluenesulfonic acid.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and work up the product.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data
StepProductYield
Protection of Diol3,19-O-p-Methoxybenzylidene Andrographolide~60% (estimated based on analogous reaction)[10]
Biological Pathway: Andrographolide's Anticancer Mechanism via NF-κB Inhibition

Andrographolide and its derivatives exert their anticancer effects through multiple signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being a key mechanism.[6][11] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[12] Andrographolide can inhibit NF-κB activation, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Andrographolide_NFkB_Inhibition cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB_p50_p65 NF-κB (p50/p65) Nucleus Nucleus NF_kB_p50_p65->Nucleus Translocation IkB->NF_kB_p50_p65 Inhibition Andrographolide Andrographolide Derivative Andrographolide->IKK_Complex Inhibition Andrographolide->NF_kB_p50_p65 Inhibition of DNA binding Cell_Cycle_Arrest Cell Cycle Arrest Nucleus->Cell_Cycle_Arrest Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Anticancer mechanism of Andrographolide via NF-κB inhibition.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility as a protecting group for diols, as demonstrated in the synthesis of a TLR4 agonist precursor and anticancer Andrographolide derivatives, highlights its importance in modern drug discovery and development. The straightforward protection and selective deprotection protocols, coupled with its stability, make it an invaluable tool for synthetic chemists in the pharmaceutical industry.

References

Application of 1-(Dimethoxymethyl)-4-methoxybenzene in the development of new materials.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, is a versatile organic compound with established applications in the fragrance industry and as a protecting group for diols in complex organic synthesis.[1] While not a conventional monomer for large-scale polymer production, its unique chemical structure presents opportunities for the development of novel functional materials, particularly in the realm of specialized polymers and crosslinked networks. The presence of a reactive acetal group and an electron-rich aromatic ring allows for its potential use as a precursor to polymerizable monomers, as a crosslinking agent, or for the synthesis of acid-sensitive materials.

This document outlines the potential applications of this compound in new material development, providing hypothetical and generalized experimental protocols for its utilization in creating specialized polymers.

Chemical Properties and Structure

This compound is a clear, colorless to light yellow liquid. Its chemical structure features a methoxy-substituted benzene ring with a dimethoxymethyl group, which is a stable acetal.

PropertyValue
Synonyms p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal
CAS Number 2186-92-7
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Boiling Point 85-87 °C at 0.1 mmHg
Density 1.07 g/mL at 20 °C
Refractive Index 1.505 (n20/D)

Potential Applications in New Material Synthesis

The primary utility of this compound in materials science is projected to be in the synthesis of polyacetals and as a crosslinking agent for polymers containing hydroxyl groups. The acetal linkage is susceptible to cleavage under acidic conditions, which can be exploited to create degradable or responsive materials.

Synthesis of Polyacetals via Transacetalization

This compound can theoretically undergo transacetalization reactions with diols to form polyacetals. This process involves the exchange of the methoxy groups of the acetal with the hydroxyl groups of a diol monomer, forming a polymer chain with repeating acetal units. The properties of the resulting polyacetal would be dependent on the structure of the diol used.

Hypothetical Experimental Protocol: Synthesis of a Polyacetal from this compound and a Diol

Objective: To synthesize a linear polyacetal by reacting this compound with a long-chain aliphatic diol.

Materials:

  • This compound (≥98%)

  • 1,10-Decanediol (≥98%)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene, anhydrous

  • Methanol

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add this compound (18.22 g, 0.1 mol) and 1,10-decanediol (17.43 g, 0.1 mol).

  • Add anhydrous toluene (100 mL) to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mol%).

  • Heat the mixture to reflux. The methanol byproduct will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of methanol collected. The reaction is typically complete when the theoretical amount of methanol (6.4 g, 0.2 mol) is collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the toluene solution into a beaker containing vigorously stirred methanol (500 mL).

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Expected Outcome: A thermoplastic polyacetal with a backbone containing the p-methoxyphenyl group. The properties of this polymer would need to be characterized by techniques such as GPC (for molecular weight), DSC (for thermal transitions), and NMR (for structural confirmation).

Use as a Crosslinking Agent for Hydroxyl-Containing Polymers

The dimethoxy acetal functionality can be used to crosslink polymers that possess hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose derivatives. This reaction, catalyzed by an acid, would form stable ether linkages, creating a polymer network with altered mechanical and thermal properties.

Hypothetical Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) with this compound

Objective: To prepare a crosslinked PVA film with improved thermal stability and reduced water solubility.

Materials:

  • Polyvinyl alcohol (PVA), fully hydrolyzed

  • This compound

  • Hydrochloric acid (HCl) as a catalyst

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

  • Petri dish

Procedure:

  • Prepare a 5% (w/v) solution of PVA in a mixture of DMSO and deionized water (e.g., 80:20 v/v) by heating at 90 °C with stirring until the PVA is fully dissolved.

  • Cool the PVA solution to room temperature.

  • In a separate vial, dissolve this compound (e.g., 10 mol% relative to the hydroxyl groups of PVA) in a small amount of DMSO.

  • Add the this compound solution to the PVA solution and stir until homogeneous.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) to the mixture and stir thoroughly.

  • Cast the solution into a Petri dish and allow the solvent to evaporate in a fume hood at room temperature.

  • After film formation, heat the film in an oven at a temperature sufficient to drive the crosslinking reaction (e.g., 100-120 °C) for a specified time (e.g., 1-2 hours).

  • Wash the resulting film with deionized water to remove any unreacted components and the catalyst.

  • Dry the crosslinked film.

Expected Outcome: A transparent, flexible film with reduced swelling in water and a higher glass transition temperature compared to the neat PVA film.

Data Presentation

The following tables present hypothetical quantitative data for the materials synthesized in the experimental protocols.

Table 1: Hypothetical Properties of a Polyacetal Synthesized from this compound and 1,10-Decanediol

PropertyValueMethod of Analysis
Number Average Molecular Weight (Mn)15,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)2.1GPC
Glass Transition Temperature (Tg)35 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)110 °CDSC
Decomposition Temperature (Td)280 °CThermogravimetric Analysis (TGA)

Table 2: Hypothetical Properties of Crosslinked PVA Films

PropertyNeat PVA FilmPVA Crosslinked with 10 mol% 1-(DM)-4-MBMethod of Analysis
Swelling Ratio in Water (%)> 500 (dissolves)150Gravimetric analysis
Glass Transition Temperature (Tg)85 °C105 °CDSC
Tensile Strength50 MPa65 MPaUniversal Testing Machine

Visualizations

Diagram 1: Synthesis of a Polyacetal

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 1-(Dimethoxymethyl) -4-methoxybenzene Process Acid Catalyst (p-TsOH) Heat (Reflux in Toluene) Removal of Methanol Reactant1->Process Reactant2 Diol (e.g., 1,10-Decanediol) Reactant2->Process Product1 Polyacetal Process->Product1 Product2 Methanol (byproduct) Process->Product2

Caption: Workflow for the synthesis of a polyacetal.

Diagram 2: Crosslinking of a Hydroxyl-Containing Polymer

G cluster_materials Starting Materials cluster_reaction Crosslinking Reaction cluster_result Result Material1 Hydroxyl-Containing Polymer (e.g., PVA) Reaction Acid Catalyst (HCl) Heat Material1->Reaction Material2 1-(Dimethoxymethyl) -4-methoxybenzene Material2->Reaction Result Crosslinked Polymer Network Reaction->Result

Caption: Process for crosslinking a polymer with hydroxyl groups.

Conclusion

While direct polymerization of this compound is not a widely documented application for new material development, its chemical structure lends itself to potential use in the synthesis of specialized polymers like polyacetals and as a crosslinking agent. The protocols and data presented here are hypothetical and serve as a starting point for researchers interested in exploring the utility of this compound in creating functional materials with tunable properties, such as degradability and enhanced thermomechanical performance. Further research is necessary to validate these potential applications and fully characterize the resulting materials.

References

Application Notes and Protocols: Iron(III) Chloride-Catalyzed Allylation of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and other bioactive compounds. The allylation of carbonyl compounds and their derivatives, such as acetals, provides a reliable method for introducing a versatile allyl group, which can be further functionalized. This document details the application of anhydrous Iron(III) chloride (FeCl₃) as an efficient, cost-effective, and environmentally benign Lewis acid catalyst for the allylation of aromatic acetals, with a specific focus on 1-(Dimethoxymethyl)-4-methoxybenzene, using allyltrimethylsilane as the allylating agent. This method offers high to excellent yields under mild reaction conditions.[1][2]

Reaction Principle and Advantages

The core of this protocol is a Lewis acid-catalyzed nucleophilic attack of an allyl silane on an acetal. The Iron(III) chloride activates the acetal, facilitating the departure of a methoxy group to form an oxocarbenium ion intermediate. This electrophilic intermediate is then readily attacked by the nucleophilic allyltrimethylsilane to form the desired homoallyl ether.

Key Advantages:

  • High Efficiency: The reaction proceeds smoothly to afford the corresponding homoallyl ethers in high to excellent yields.[1][2]

  • Mild Conditions: The use of a catalytic amount of FeCl₃ allows the reaction to be carried out at low temperatures, minimizing side reactions.

  • Cost-Effective and Sustainable: Iron(III) chloride is an abundant and inexpensive catalyst, presenting a greener alternative to more toxic and costly heavy metal catalysts.

  • Broad Substrate Scope: This method is effective for a variety of aromatic dimethyl acetals, regardless of the electronic nature of the substituents on the aromatic ring.[1]

Quantitative Data Summary

The Iron(III) chloride-catalyzed allylation has been successfully applied to a range of substituted benzaldehyde dimethyl acetals. The following table summarizes the yields obtained for various substrates under optimized reaction conditions.

EntrySubstrate (Ar)ProductYield (%)
14-MeO-C₆H₄1-Methoxy-1-(4-methoxyphenyl)but-3-ene95
2C₆H₅1-Methoxy-1-phenylbut-3-ene92
34-Me-C₆H₄1-Methoxy-1-(p-tolyl)but-3-ene94
44-Cl-C₆H₄1-(4-Chlorophenyl)-1-methoxybut-3-ene88
52-MeO-C₆H₄1-Methoxy-1-(2-methoxyphenyl)but-3-ene91
63,4-(MeO)₂-C₆H₃1-(3,4-Dimethoxyphenyl)-1-methoxybut-3-ene93

Reaction Conditions: Substrate (1.0 mmol), allyltrimethylsilane (1.2 mmol), anhydrous FeCl₃ (2 mol%), CH₂Cl₂ (5 mL), -20 °C, 2 h.

Experimental Protocols

General Procedure for the Iron(III) Chloride-Catalyzed Allylation of this compound

This protocol outlines the steps for the allylation of this compound with allyltrimethylsilane using anhydrous Iron(III) chloride as a catalyst.

Materials:

  • This compound (p-anisaldehyde dimethyl acetal)

  • Allyltrimethylsilane

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous Iron(III) chloride (2 mol%).

  • Add anhydrous dichloromethane (5 mL) to the flask and cool the suspension to -20 °C using a suitable cooling bath.

  • To this cooled suspension, add this compound (1.0 mmol) via syringe.

  • Slowly add allyltrimethylsilane (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-methoxy-1-(4-methoxyphenyl)but-3-ene.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Iron(III) chloride-catalyzed allylation of an aromatic acetal.

ReactionMechanism cluster_activation Catalyst Activation of Acetal cluster_intermediate Formation of Oxocarbenium Ion cluster_allylation Nucleophilic Attack cluster_product Product Formation Acetal Ar-CH(OMe)₂ ActivatedComplex [Ar-CH(OMe)₂---FeCl₃] Acetal->ActivatedComplex + FeCl₃ FeCl3 FeCl₃ Oxocarbenium [Ar-CH=OMe]⁺ ActivatedComplex->Oxocarbenium - MeO⁻ MeOFeCl3 [MeO-FeCl₃]⁻ ProductComplex [Product---FeCl₃] Oxocarbenium->ProductComplex AllylSilane CH₂=CH-CH₂-SiMe₃ AllylSilane->ProductComplex + Allyl Donor Product Ar-CH(OMe)-CH₂-CH=CH₂ ProductComplex->Product - FeCl₃ CatalystRegen FeCl₃

Caption: Proposed mechanism of FeCl₃-catalyzed allylation.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of homoallyl ethers via Iron(III) chloride-catalyzed allylation.

ExperimentalWorkflow Start Start: Dry Reaction Flask AddFeCl3 Add Anhydrous FeCl₃ (2 mol%) Start->AddFeCl3 AddSolvent Add Anhydrous CH₂Cl₂ AddFeCl3->AddSolvent Cool Cool to -20 °C AddSolvent->Cool AddAcetal Add 1-(Dimethoxymethyl)- 4-methoxybenzene Cool->AddAcetal AddAllylSilane Add Allyltrimethylsilane AddAcetal->AddAllylSilane React Stir at -20 °C (Monitor by TLC) AddAllylSilane->React Quench Quench with sat. NaHCO₃ React->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry with Na₂SO₄ & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product Pure Homoallyl Ether Purify->Product

Caption: Experimental workflow for allylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Dimethoxymethyl)-4-methoxybenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and high-yielding method is the acid-catalyzed acetalization of p-anisaldehyde with methanol or trimethyl orthoformate. This reaction typically proceeds smoothly at ambient temperatures and can achieve high conversions.[1]

Q2: What are the main factors influencing the yield of the reaction?

A2: The key factors that significantly impact the yield are:

  • Purity of Reactants and Solvents: The presence of water can hinder the reaction and lead to lower yields. Therefore, using anhydrous reactants and solvents is crucial.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst can affect the reaction rate and the formation of byproducts.

  • Reaction Temperature: While the reaction can proceed at room temperature, optimizing the temperature can improve the reaction rate and yield.

  • Removal of Water: As water is a byproduct of the acetalization reaction, its removal is essential to drive the equilibrium towards the product side and maximize the yield.

Q3: What are some common side reactions to be aware of?

A3: While the acetalization of p-anisaldehyde is generally a clean reaction, potential side reactions under certain conditions could include:

  • Oxidation of p-anisaldehyde: If oxidizing agents are present, p-anisaldehyde can be oxidized to p-anisic acid.

  • Reduction of p-anisaldehyde: In the presence of reducing agents, p-anisaldehyde can be reduced to p-anisyl alcohol.

  • Cannizzaro reaction: Under strong basic conditions (which should be avoided in this acid-catalyzed reaction), p-anisaldehyde can undergo a disproportionation reaction to form p-anisyl alcohol and p-anisic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material (p-anisaldehyde) and the formation of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Presence of Water Ensure all glassware is oven-dried before use. Use anhydrous grade methanol and p-anisaldehyde. If using trimethyl orthoformate, ensure it is fresh and has been stored under anhydrous conditions.
Inactive or Insufficient Catalyst Use a fresh batch of the acid catalyst. Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Incomplete Reaction Extend the reaction time and continue monitoring by TLC or GC. Gently warming the reaction mixture might increase the reaction rate.
Equilibrium Not Shifted Towards Product If not using a dehydrating agent like trimethyl orthoformate, consider using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, especially if using methanol directly.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Unreacted p-anisaldehyde This is the most common impurity. It can be removed by careful purification. A basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up can help remove any acidic impurities and potentially unreacted aldehyde. For higher purity, column chromatography or vacuum distillation is recommended.
Formation of Side Products If side products are observed, review the reaction conditions. Avoid excessively high temperatures or prolonged reaction times. Ensure the absence of any oxidizing or reducing contaminants.
Hydrolysis of the Product During work-up, avoid prolonged contact with aqueous acid, as this can hydrolyze the acetal back to the aldehyde. Neutralize the acid catalyst promptly after the reaction is complete.
Issue 3: The Reaction Stalls Before Completion
Possible Cause Troubleshooting Steps
Insufficient Catalyst Add a small additional amount of the acid catalyst and monitor the reaction progress.
Water Accumulation If the reaction is run without a dehydrating agent, the accumulation of water can inhibit the forward reaction. Consider adding molecular sieves to the reaction mixture to absorb the water.
Low Reaction Temperature If the reaction is being conducted at room temperature and has stalled, gentle heating (e.g., to 40-50 °C) can help to drive it to completion.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting MaterialReagentCatalystSolventReaction TimeTemperatureYieldReference
p-AnisaldehydeTrimethyl orthoformateCopper(II) tetrafluoroborate hydrateMethanol1 hourRoom Temp.99%ChemicalBook
p-AnisaldehydeMethanolHydrochloric acidMethanol-AmbientHigh ConversionSmolecule[1]
p-Anisaldehyde1,2-Propylene glycolHZSM-5Cyclohexane2 hours->95%Synthesis of anisic aldehyde 1,2-propylene glycol acetal catalyzed by HZSM-5[2]

Note: The yield for the HZSM-5 catalyzed reaction is for the corresponding propylene glycol acetal, but it demonstrates the effectiveness of solid acid catalysts.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a high-yield procedure found in the literature.

Materials:

  • p-Anisaldehyde (p-methoxybenzaldehyde)

  • Trimethyl orthoformate

  • Anhydrous Methanol

  • Copper(II) tetrafluoroborate hydrate (or another suitable acid catalyst)

  • Ethyl acetate

  • Saturated sodium hydrogen carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve p-anisaldehyde (e.g., 2.7 g, 20 mmol) and trimethyl orthoformate (e.g., 4.4 mL, 40 mmol) in anhydrous methanol (e.g., 8 mL).

  • To this solution, add a catalytic amount of copper(II) tetrafluoroborate hydrate (e.g., 48 mg).

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation if necessary.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound A Reactants (p-Anisaldehyde, Methanol/Trimethyl Orthoformate) C Reaction Mixture (Anhydrous Conditions) A->C B Acid Catalyst (e.g., HCl, Copper(II) tetrafluoroborate) B->C D Reaction Monitoring (TLC/GC) C->D Monitor Progress E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Distillation/Chromatography) E->F G Final Product This compound F->G

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Caption: A logical diagram for troubleshooting common causes of low yield in the synthesis.

References

Troubleshooting side reactions in the deprotection of 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 1-(Dimethoxymethyl)-4-methoxybenzene to yield p-anisaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection reaction.

Issue 1: Incomplete or Slow Reaction

  • Question: My reaction has been running for several hours, but TLC analysis still shows a significant amount of starting material. What could be the cause?

  • Answer: An incomplete or sluggish deprotection of this compound is often due to issues with the acid catalyst or the reaction conditions. Here are some potential causes and solutions:

    • Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure you are using the correct catalytic amount. For many reactions, 1-5 mol% of a strong acid is a good starting point.

    • Inactive Catalyst: If your acid catalyst is old or has been improperly stored, it may have lost its activity. Use a fresh batch of the acid.

    • Insufficient Water: The deprotection of an acetal is a hydrolysis reaction, meaning water is a key reagent. The reaction is an equilibrium, and an excess of water is needed to drive it towards the aldehyde product.[1][2] If you are using a co-solvent system, ensure that a sufficient amount of water is present.

    • Low Temperature: While lower temperatures can help to minimize side reactions, they can also slow down the desired reaction. If the reaction is proceeding too slowly, a modest increase in temperature may be necessary.

Issue 2: Low Yield of p-Anisaldehyde

  • Question: The deprotection reaction appears to be complete, but my isolated yield of p-anisaldehyde is much lower than expected. What are the possible reasons?

  • Answer: A low yield of the desired p-anisaldehyde can be attributed to several factors, including side reactions and issues during the workup procedure.

    • Side Reactions: The p-anisaldehyde product can be susceptible to side reactions under acidic conditions, especially at elevated temperatures. These can include self-condensation or polymerization.[3] Minimizing the reaction time and maintaining a controlled temperature can help to reduce these side reactions.

    • Product Volatility: While p-anisaldehyde is not extremely volatile, some product may be lost during solvent removal if excessive heat or high vacuum is applied. It is advisable to remove the solvent under reduced pressure at a moderate temperature.

    • Incomplete Extraction: Ensure that you are using an appropriate solvent and a sufficient number of extractions to fully recover the product from the aqueous layer during workup.

Issue 3: Formation of Byproducts

  • Question: I am observing unexpected spots on my TLC plate and my final product is impure. What are the likely side reactions and how can I prevent them?

  • Answer: The formation of byproducts is a common challenge in the deprotection of acetals. For this compound, the primary byproduct concerns revolve around the reactivity of the p-anisaldehyde product.

    • Aldol Condensation: Aldehydes can undergo self-condensation reactions, especially in the presence of acid or base.[3][4] Since p-anisaldehyde lacks α-hydrogens, it cannot undergo a typical self-aldol condensation. However, if other enolizable carbonyl compounds are present as impurities, mixed aldol reactions can occur.

    • Polymerization: Under strongly acidic conditions or at high temperatures, aldehydes can polymerize.[1] To mitigate this, use the minimum necessary amount of acid catalyst and keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

    • Oxidation: If the reaction is exposed to air for extended periods, especially at elevated temperatures, the p-anisaldehyde product can be oxidized to p-anisic acid.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?

A1: The deprotection follows a standard acid-catalyzed acetal hydrolysis mechanism:

  • Protonation: One of the methoxy groups is protonated by the acid catalyst.

  • Elimination of Methanol: The protonated methoxy group leaves as a molecule of methanol, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation and Elimination: A final proton transfer and elimination of the second molecule of methanol yields the p-anisaldehyde product.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Stationary Phase: Silica gel plates (Silica Gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point. The starting material, being an acetal, is significantly less polar than the product aldehyde.

  • Visualization: The spots can be visualized under UV light (254 nm) or by staining with a p-anisaldehyde or potassium permanganate stain.[5][6]

Q3: Are there milder alternatives to strong acids like HCl or H₂SO₄ for the deprotection?

A3: Yes, several milder methods can be employed, which are particularly useful if your substrate contains other acid-sensitive functional groups.

  • Lewis Acids: Lewis acids such as cerium(III) triflate, erbium(III) triflate, or bismuth nitrate can catalyze the deprotection under nearly neutral conditions.[3][7]

  • Heterogeneous Catalysts: Solid-supported acids like Amberlyst-15 or silica gel-supported sulfuric acid can simplify the workup, as the catalyst can be removed by simple filtration.[8]

  • Neutral Conditions: In some cases, heating the acetal in water at elevated temperatures (e.g., 80 °C) can effect hydrolysis without the need for an added catalyst.[7]

Q4: Can I deprotect the dimethyl acetal in the presence of a Boc protecting group?

A4: Yes, it is possible to selectively deprotect the dimethyl acetal while leaving a Boc (tert-butyloxycarbonyl) group intact. This requires the use of mild acidic conditions that are not strong enough to cleave the Boc group. Using a solid-supported acid like Amberlyst-15 in a solvent system such as acetone/water at room temperature is a commonly employed method for this type of selective deprotection.[9]

Data Presentation

Table 1: Comparison of Catalysts for Acetal Deprotection

CatalystSubstrateSolventTimeYield (%)Reference
Al(HSO₄)₃Vanillin Dimethyl Acetaln-Hexane35 min92[8]
Mg(HSO₄)₂Vanillin Dimethyl Acetaln-Hexane90 min85[8]
NaHSO₄·H₂OVanillin Dimethyl Acetaln-Hexane120 min80[8]

Note: Vanillin dimethyl acetal is structurally similar to this compound, and these results provide a useful comparison of catalyst efficiency.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., acetone/water or THF/water, typically in a 4:1 to 10:1 ratio) is added a catalytic amount of a Brønsted acid (e.g., 1 M HCl, 1-5 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed, the reaction is quenched by the addition of a mild base (e.g., saturated aqueous sodium bicarbonate solution). The mixture is then extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude p-anisaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Mild Deprotection Using a Heterogeneous Catalyst

  • Reaction Setup: A mixture of this compound (1.0 eq), wet silica gel (w/w, 60%), and a catalytic amount of a solid-supported acid (e.g., Al(HSO₄)₃, 1.3 eq) in a non-polar solvent like n-hexane is prepared.[8]

  • Reaction Conditions: The mixture is refluxed and the reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solid catalyst is removed by filtration. The solid residue is washed with an organic solvent (e.g., dichloromethane).

  • Isolation: The solvent from the combined filtrate and washings is evaporated under reduced pressure to yield the p-anisaldehyde product.

Visualizations

Deprotection_Mechanism Acid-Catalyzed Deprotection of this compound Start 1-(Dimethoxymethyl)- 4-methoxybenzene Protonated Protonated Acetal Start->Protonated + H+ Oxocarbenium Oxocarbenium Ion + CH3OH Protonated->Oxocarbenium - CH3OH Hemiacetal_intermediate Hemiacetal Intermediate Oxocarbenium->Hemiacetal_intermediate + H2O Product p-Anisaldehyde + H2O Hemiacetal_intermediate->Product - H+ - CH3OH

Caption: Mechanism of acid-catalyzed deprotection.

Troubleshooting_Workflow Troubleshooting Workflow for Deprotection Start Start Deprotection Check_TLC Monitor by TLC Start->Check_TLC Incomplete Incomplete Reaction? Check_TLC->Incomplete Low_Yield Low Yield? Incomplete->Low_Yield No Troubleshoot_Incomplete Increase Catalyst Increase Temperature Add More Water Incomplete->Troubleshoot_Incomplete Yes Byproducts Byproducts Observed? Low_Yield->Byproducts No Troubleshoot_Yield Optimize Workup Check for Product Volatility Minimize Reaction Time Low_Yield->Troubleshoot_Yield Yes Success Successful Deprotection Byproducts->Success No Troubleshoot_Byproducts Lower Temperature Use Milder Catalyst Inert Atmosphere Byproducts->Troubleshoot_Byproducts Yes Troubleshoot_Incomplete->Check_TLC Troubleshoot_Yield->Start Re-run Troubleshoot_Byproducts->Start Re-run

References

Optimization of reaction conditions for reactions using 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for experiments involving 1-(dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in organic synthesis?

A1: this compound is predominantly used as a protecting group for 1,2- and 1,3-diols, particularly in carbohydrate chemistry. It forms a cyclic acetal (a p-methoxybenzylidene acetal) with the diol, which is stable under basic and neutral conditions, thus masking the hydroxyl groups from unwanted reactions.[1]

Q2: Under what conditions is the p-methoxybenzylidene acetal protecting group stable?

A2: The p-methoxybenzylidene acetal protecting group is stable under a wide range of non-acidic conditions, including basic, nucleophilic, and many reductive and oxidative environments. This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected diol.

Q3: What are the common methods for the deprotection of the p-methoxybenzylidene acetal?

A3: Deprotection is typically achieved under acidic conditions. This can range from mild acids like acetic acid to stronger acids such as triflic acid, depending on the desired selectivity and the presence of other acid-sensitive functional groups.[2] Milder, chemoselective methods using reagents like bismuth nitrate have also been reported.[3] Additionally, electrochemical methods offer a neutral alternative for deprotection.[4]

Q4: Can this compound be used to protect aldehydes?

A4: this compound is the protected form (a dimethyl acetal) of p-anisaldehyde. Therefore, it is not used to protect other aldehydes. Instead, it is the product of protecting p-anisaldehyde itself. The aldehyde can be regenerated from the acetal via acidic hydrolysis.

Q5: Are there any known side reactions to be aware of during the deprotection of p-methoxybenzylidene acetals?

A5: Yes, potential side reactions during acidic deprotection include the formation of byproducts from the liberated p-anisaldehyde, especially if it is unstable under the reaction conditions. In molecules with multiple protecting groups, care must be taken to ensure chemoselectivity to avoid the cleavage of other acid-labile groups.[5]

Troubleshooting Guides

Issue 1: Low Yield During Diol Protection

Q: I am experiencing low yields when trying to protect a diol using this compound. What are the possible causes and solutions?

A: Low yields in diol protection can stem from several factors. Below is a troubleshooting workflow to address this issue.

Low_Yield_Protection start Low Yield in Diol Protection incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_issue Catalyst Inactive/Insufficient? incomplete_reaction->catalyst_issue No solution1 Increase reaction time or temperature. Monitor reaction progress by TLC. incomplete_reaction->solution1 Yes water_presence Presence of Water? catalyst_issue->water_presence No solution2 Use a fresh, anhydrous catalyst. Increase catalyst loading. catalyst_issue->solution2 Yes steric_hindrance Steric Hindrance? water_presence->steric_hindrance No solution3 Use anhydrous solvents and reagents. Employ a Dean-Stark trap to remove water. water_presence->solution3 Yes solution4 Consider a less sterically demanding protecting group. steric_hindrance->solution4 Yes

Caption: Troubleshooting workflow for low diol protection yield.

Issue 2: Incomplete Deprotection or Formation of Byproducts

Q: My deprotection reaction is sluggish, or I am observing unexpected byproducts. How can I optimize this step?

A: Incomplete deprotection or the formation of byproducts often relates to the choice of acid, reaction conditions, or the stability of the deprotected product.

Deprotection_Issues start Deprotection Issues incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection byproduct_formation Byproduct Formation? incomplete_deprotection->byproduct_formation No solution1 Increase acid strength or concentration. Increase temperature or reaction time. incomplete_deprotection->solution1 Yes other_groups_cleaved Other Protecting Groups Cleaved? byproduct_formation->other_groups_cleaved No solution2 Use a milder acid or shorter reaction time. Consider a scavenger for the liberated aldehyde. byproduct_formation->solution2 Yes solution3 Use a more chemoselective deprotection method (e.g., milder acid, electrochemical cleavage). other_groups_cleaved->solution3 Yes

Caption: Troubleshooting guide for acetal deprotection issues.

Data Presentation

Optimization of Diol Protection using p-Anisaldehyde Dimethyl Acetal
CatalystSolventTemperature (°C)TimeYield (%)Reference
Cu(OTf)₂ (5-10 mol%)AcetonitrileRoom Temp.1 hHigh[6]
p-TsOHTolueneRefluxSeveral hoursGood[7]
CSADMF/AcetonitrileRoom Temp.Several hoursGood
Optimization of p-Methoxybenzylidene Acetal Deprotection
Reagent(s)SolventTemperature (°C)TimeYield (%)NotesReference
Triflic Acid (0.5 equiv)Dichloromethane215-30 min88-94Effective for PMB ethers.[2]
Triflic Acid (0.5 equiv) / 1,3-Dimethoxybenzene (3 equiv)Dichloromethane2110 minup to 98Scavenger improves yield.[2]
Bismuth Nitrate Pentahydrate (25 mol%)DichloromethaneRoom Temp.FastHighChemoselective for acyclic acetals.[3]
Acetic AcidAqueous THFRoom Temp.VariesGoodMild conditions.
Amberlyst-15 / H₂OAcetoneRoom Temp.Overnight89Mild, solid acid catalyst.[5]

Experimental Protocols

Protocol 1: Protection of a Diol using this compound with Cu(OTf)₂

Objective: To protect a 1,2- or 1,3-diol as a p-methoxybenzylidene acetal.

Materials:

  • Diol (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (0.05-0.1 equiv)

  • Anhydrous acetonitrile

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound to the solution.

  • Add Cu(OTf)₂ to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Catalyzed Deprotection of a p-Methoxybenzylidene Acetal

Objective: To remove the p-methoxybenzylidene protecting group and regenerate the diol.

Materials:

  • p-Methoxybenzylidene acetal (1.0 equiv)

  • Aqueous acetic acid (e.g., 80%) or another suitable acid

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the p-methoxybenzylidene acetal in a mixture of THF and aqueous acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude diol.

  • Purify by column chromatography if necessary.

experimental_workflow cluster_protection Protection cluster_deprotection Deprotection diol Diol reagents_p This compound Cu(OTf)₂, Acetonitrile diol->reagents_p reaction_p Stir at RT Monitor by TLC reagents_p->reaction_p workup_p Quench (Et₃N) Concentrate Purify reaction_p->workup_p product_p Protected Diol workup_p->product_p product_p_2 Protected Diol reagents_d Aqueous Acid (e.g., AcOH) THF product_p_2->reagents_d reaction_d Stir at RT Monitor by TLC reagents_d->reaction_d workup_d Neutralize (NaHCO₃) Extract Dry & Concentrate reaction_d->workup_d product_d Diol workup_d->product_d

Caption: General experimental workflow for diol protection and deprotection.

References

Common impurities found in commercial 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(Dimethoxymethyl)-4-methoxybenzene (also known as p-anisaldehyde dimethyl acetal).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Based on its primary synthesis route, the most common impurities in commercial this compound are typically residual starting materials and intermediates. The synthesis involves the acid-catalyzed acetalization of 4-methoxybenzaldehyde with methanol. Therefore, the expected impurities include:

  • 4-Methoxybenzaldehyde: Unreacted starting material.

  • Methanol: Excess reagent used in the synthesis.

  • Hemiacetal of 4-methoxybenzaldehyde: An unstable intermediate that may be present in trace amounts.

Commercial grades of this compound typically have a purity of ≥97-98.5%.[1][2]

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can potentially interfere with your reaction. The most likely culprit is unreacted 4-methoxybenzaldehyde, which still possesses a reactive aldehyde group. This could participate in side reactions, consume reagents, or affect the stereochemistry of your desired product. Residual methanol is less likely to cause issues in most non-aqueous reactions but could be problematic in water-sensitive systems.

Q3: How can I identify the impurities in my batch of this compound?

A3: The most common analytical techniques for identifying and quantifying impurities in this product are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): A GC analysis, preferably with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), can separate and quantify volatile impurities like 4-methoxybenzaldehyde and methanol.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of the main compound and potential impurities. For example, the aldehyde proton of 4-methoxybenzaldehyde has a distinct chemical shift around 9.8 ppm.[3]

Q4: What are the typical storage conditions for this compound to minimize degradation?

A4: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from direct sunlight and sources of ignition.[4] The compound should be kept in a tightly sealed container to prevent hydrolysis of the acetal group due to atmospheric moisture, which could regenerate 4-methoxybenzaldehyde.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Symptoms: Your GC chromatogram of this compound shows additional peaks besides the main product peak.

Possible Causes & Solutions:

  • Cause 1: Presence of 4-Methoxybenzaldehyde.

    • Identification: An earlier eluting peak corresponding to the lower boiling point of 4-methoxybenzaldehyde.

    • Solution: Confirm the identity of the peak by running a standard of 4-methoxybenzaldehyde under the same GC conditions. If the concentration is unacceptably high for your application, consider purification by distillation.

  • Cause 2: Presence of Methanol.

    • Identification: A very early eluting, broad peak.

    • Solution: Methanol is highly volatile and can typically be removed by placing the compound under a high vacuum for a short period.

  • Cause 3: Thermal Degradation in the GC Inlet.

    • Identification: Multiple, inconsistent small peaks that may vary between injections.

    • Solution: Reduce the injector temperature. Acetals can be sensitive to high temperatures. An injection temperature of 200-250°C is a good starting point.[5]

Issue 2: Inconsistent Reaction Yields

Symptoms: You are using this compound as a protecting group or reactant, and you are observing variable yields between different batches of the starting material.

Possible Cause:

  • Varying Levels of 4-Methoxybenzaldehyde Impurity: Different commercial batches may have slightly different purity levels. The aldehyde impurity can compete in reactions where the acetal is intended to be stable.

Solution:

  • Quantify the Purity of Each Batch: Before use, perform a quantitative GC analysis to determine the exact purity of your this compound. Adjust the stoichiometry of your reaction based on the quantified purity to ensure consistent results.

  • Purification: If the impurity level is too high, purify the material by vacuum distillation.

Quantitative Data Summary

The following table provides an illustrative summary of a typical impurity profile for commercial-grade this compound. Actual values may vary between suppliers and batches.

ImpurityTypical Concentration Range (%)Identification Method
4-Methoxybenzaldehyde0.5 - 2.0GC-FID, NMR
Methanol< 0.5GC-FID
This compound ≥ 97.5 GC-FID, NMR

Experimental Protocols

Protocol 1: Quantitative Analysis of Impurities by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a general guideline and may require optimization for your specific instrumentation.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or a polyethylene glycol (wax) column (e.g., HP-20).[5] A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a common choice.

2. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample Preparation:

  • Prepare a stock solution of your this compound sample in a high-purity solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Prepare calibration standards of 4-methoxybenzaldehyde and methanol in the same solvent at various concentrations to create a calibration curve.

4. Data Analysis:

  • Identify the peaks corresponding to methanol, 4-methoxybenzaldehyde, and this compound based on their retention times compared to the standards.

  • Quantify the amount of each impurity by using the calibration curves. The purity of this compound can be determined by the area percentage method, assuming a similar response factor for the aldehyde impurity, or more accurately by using an internal standard.

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_impurities Potential Impurities cluster_result Result Sample Commercial This compound Dilution Dilute in Dichloromethane Sample->Dilution GC_Injection Inject into GC-FID Dilution->GC_Injection Chromatogram Obtain Chromatogram GC_Injection->Chromatogram Peak_ID Identify Peaks (Retention Time) Chromatogram->Peak_ID Quantification Quantify Impurities (Calibration Curve) Peak_ID->Quantification Impurity1 4-Methoxybenzaldehyde Peak_ID->Impurity1 Impurity2 Methanol Peak_ID->Impurity2 Purity_Report Purity Report (%) Quantification->Purity_Report

Caption: Workflow for the GC-FID analysis of impurities in this compound.

Synthesis_Pathway Start 4-Methoxybenzaldehyde (Starting Material) Intermediate Hemiacetal Intermediate (Likely Impurity) Start->Intermediate + Methanol Impurity Unreacted 4-Methoxybenzaldehyde (Common Impurity) Start->Impurity Incomplete Reaction Reagent Methanol (2 eq.) + Acid Catalyst (H+) Product This compound (Final Product) Intermediate->Product + Methanol - H2O

Caption: Synthesis pathway of this compound and the origin of common impurities.

References

Methods for preventing the hydrolysis of 1-(Dimethoxymethyl)-4-methoxybenzene during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Dimethoxymethyl)-4-methoxybenzene

Welcome to the technical support center for this compound, also known as p-anisaldehyde dimethyl acetal. This guide provides troubleshooting advice and frequently asked questions to help you prevent the unwanted hydrolysis of this compound during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it particularly prone to hydrolysis?

A: this compound is the dimethyl acetal of p-anisaldehyde. It is commonly used as a protecting group for diols in organic synthesis. Like all acetals, it is susceptible to acid-catalyzed hydrolysis, which cleaves the acetal back to the original aldehyde and alcohol.[1] The hydrolysis reaction is reversible.[2][3] This particular acetal is especially sensitive because the para-methoxy group is electron-donating, which stabilizes the carbocation intermediate that forms during the acidic cleavage, thereby accelerating the rate of hydrolysis.[4]

Q2: Under what primary conditions will this compound hydrolyze?

A: Hydrolysis is most likely to occur under acidic conditions (pH < 7), particularly in the presence of water.[5][6] The reaction is catalyzed by both Brønsted and Lewis acids.[5] Due to the activating effect of the methoxy group, even trace amounts of acid or moisture from solvents, reagents, or the atmosphere can initiate significant hydrolysis.[4][7]

Q3: What are the most effective general strategies to prevent hydrolysis during a reaction?

A: To prevent hydrolysis, you must rigorously control the reaction environment. The key strategies are:

  • Maintain Anhydrous Conditions: Use freshly dried, anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the introduction of atmospheric moisture. The addition of a dehydrating agent like molecular sieves can also be effective.[5][8]

  • Ensure Neutral to Basic pH: Acetals are stable in neutral and basic environments (pH > 7).[5][9] If your reaction is sensitive to base, maintain strict neutrality. Avoid any acidic reagents, catalysts, or workup procedures. The compound is noted to be stable in the presence of alkalis.[10]

  • Careful Reagent Selection: Avoid strong protic and Lewis acid catalysts if the integrity of the acetal is required. If an acid is indispensable for a different transformation in the molecule, a milder catalyst or carefully controlled, stoichiometric amounts should be considered.

Q4: I suspect hydrolysis occurred during the workup phase. What is the most common cause?

A: A common cause of hydrolysis during workup is quenching the reaction with an acidic aqueous solution (e.g., dilute HCl, NH4Cl which is slightly acidic). The combination of acid and water is the ideal condition for rapid acetal cleavage.[1] To avoid this, it is recommended to quench the reaction with a neutral or basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≥ 7.5), before proceeding with extraction.

Q5: Can I use a Lewis acid for another functional group in the molecule without cleaving the acetal?

A: It is challenging. Many Lewis acids, such as Bi(OTf)₃, Fe(OTf)₃, Sc(OTf)₃, and even FeCl₃, are effective catalysts for cleaving activated benzyl groups and can also promote acetal hydrolysis.[5][11] If a Lewis acid is required, you may need to conduct preliminary experiments with milder options (e.g., ZnCl₂) or at very low temperatures to find conditions where the desired reaction proceeds faster than the acetal cleavage.

Troubleshooting Guide

This guide will help you diagnose and solve issues related to the unintended hydrolysis of this compound.

SymptomPossible CauseRecommended Solution
TLC, LC-MS, or NMR analysis shows the presence of p-anisaldehyde. 1. Adventitious Moisture: Solvents, reagents, or glassware were not sufficiently dry. The reaction was exposed to atmospheric moisture.Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents. Add activated molecular sieves (e.g., 4Å) to the reaction mixture.[8] Run the reaction under an inert atmosphere of nitrogen or argon.
2. Acid Contamination: Trace acidic impurities in reagents or solvents. Self-catalyzed decomposition of a reagent may produce acid.Purify reagents prior to use. If compatible with the reaction chemistry, add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger like anhydrous potassium carbonate.
3. Acidic Reaction Conditions: The reaction itself was performed at a low pH or with an acidic catalyst.If possible, substitute acidic catalysts with neutral or basic alternatives. If acid is required, use the minimum effective concentration and lowest possible temperature.[7][12]
4. Improper Workup: The reaction was quenched or washed with an acidic aqueous solution (e.g., dilute HCl, NH₄Cl).Quench the reaction mixture into a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Wash organic layers with the same basic solution during extraction.

Quantitative Data Summary: pH Stability

The stability of dimethyl acetals is highly dependent on pH. The data below is a general guide; note that this compound is more acid-sensitive than simple alkyl acetals.

pH RangeStability of Dimethyl AcetalsNotes for this compound
< 4 Unstable: Rapid hydrolysis occurs.[5]Extremely rapid hydrolysis is expected. This pH range is used for intentional deprotection.
4 - 6 Potentially Unstable: Hydrolysis can occur, with the rate depending on structure and temperature.[5]Significant hydrolysis is highly probable. The half-life at pH 5 has been measured at ~70 hours, which is considered very fast compared to non-activated acetals.[4]
7 (Neutral) Generally Stable: Stable for most applications.Stable, but susceptible to cleavage by trace acid contamination.
> 7 (Basic) Stable: Highly stable and unreactive towards hydrolysis.[5]This is the ideal pH range to ensure the integrity of the acetal group.[10]

Experimental Protocols

Protocol 1: General Procedure for Preventing Hydrolysis During Reaction

This protocol outlines best practices for setting up a reaction to maintain the stability of the acetal group.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas.

  • Inert Atmosphere: Assemble the glassware while hot and immediately purge the system with a dry inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvents or solvents dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents). Ensure all reagents are anhydrous.

  • Reaction Setup: Add a magnetic stir bar and activated 4Å molecular sieves to the reaction flask under a positive flow of inert gas.

  • Reagent Addition: Add the anhydrous solvent, this compound, and other non-acidic reagents via syringe or cannula.

  • Temperature Control: Maintain the reaction at the desired temperature. Note that higher temperatures can sometimes accelerate unwanted hydrolysis, even with trace contaminants.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. If taking an aliquot for analysis, ensure the syringe is dry and quench the sample into a vial containing a small amount of basic solution (e.g., triethylamine in the chromatography solvent) to prevent hydrolysis on the plate or during analysis.

Protocol 2: Recommended Workup Procedure

This procedure is designed to isolate the product while minimizing the risk of acid-catalyzed hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Basic Quench: While stirring, slowly and carefully quench the reaction by adding it to a separate flask containing a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). If the reaction is highly water-sensitive, a non-aqueous quench using a hindered organic base like triethylamine or diisopropylethylamine in an anhydrous solvent may be used first.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash them sequentially with water and then brine. Ensure all aqueous layers used for washing are at a neutral or slightly basic pH.

  • Drying: Dry the combined organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Proceed with purification as required (e.g., chromatography using a buffer-washed silica gel if necessary).

Visualizations

hydrolysis_pathway Figure 1: Acid-Catalyzed Hydrolysis of this compound and Prevention Strategies Acetal Acetal (Stable Form) Protonation Protonation Acetal->Protonation + H⁺ (Acid) Protonation->Acetal - H⁺ (Reversible) Intermediate Oxocarbenium Ion (Reactive Intermediate) Protonation->Intermediate - CH₃OH Intermediate->Protonation + CH₃OH (Reversible) Products Products: p-Anisaldehyde + Methanol Intermediate->Products + H₂O Products->Intermediate - H₂O (Reversible) Control_pH Maintain pH > 7 (Add Base) Control_pH->Protonation Inhibits Control_H2O Maintain Anhydrous Conditions (Remove H₂O) Control_H2O->Intermediate Inhibits

Caption: Hydrolysis pathway and key intervention points.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Unexpected Hydrolysis start Problem Detected: p-Anisaldehyde in Product q1 Were anhydrous solvents/reagents used? start->q1 q2 Was the reaction run under inert gas? q1->q2 Yes sol1 Cause: Moisture Contamination Solution: Use freshly dried solvents. Add molecular sieves. q1->sol1 No q3 Was the workup quench basic/neutral? q2->q3 Yes sol2 Cause: Atmospheric Moisture Solution: Rigorously maintain an inert atmosphere. q2->sol2 No q4 Were all reagents free of acid impurities? q3->q4 Yes sol3 Cause: Acidic Workup Solution: Quench with NaHCO₃ (aq). Wash organic layers with base. q3->sol3 No sol4 Cause: Acid Contamination Solution: Purify reagents. Add a non-nucleophilic base. q4->sol4 No end Problem Resolved q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A logical workflow for troubleshooting hydrolysis.

References

Technical Support Center: Scaling Up the Production of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 1-(Dimethoxymethyl)-4-methoxybenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the acid-catalyzed acetalization of 4-methoxybenzaldehyde with methanol or trimethyl orthoformate.[1] This reaction is typically carried out in the presence of a protic or Lewis acid catalyst.

Q2: What are the primary applications of this compound in drug development?

A2: this compound primarily serves as a protecting group for aldehyde functionalities in multi-step organic synthesis.[1] The acetal group is stable under various reaction conditions and can be selectively removed to regenerate the aldehyde, which is a crucial step in the synthesis of complex pharmaceutical intermediates. It is also used in the synthesis of precursors for molecules with potential therapeutic applications.[2][3]

Q3: What are the key safety considerations when working with the synthesis of this compound at a larger scale?

A3: When scaling up, it is crucial to consider the flammability of methanol and trimethyl orthoformate. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions. Acid catalysts should be handled with care, and appropriate personal protective equipment (PPE) must be worn. Ensure adequate ventilation to avoid the accumulation of flammable vapors.

Troubleshooting Guide

Issue 1: Low Yield of this compound at Pilot Scale

Q: We are observing a significant drop in yield when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and solutions?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer.

Potential Causes:

  • Inefficient Water Removal: The acetalization reaction is an equilibrium process. Water is a byproduct, and its accumulation can shift the equilibrium back towards the starting materials, thus lowering the yield. On a larger scale, removing water can be less efficient.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentrations of reactants and catalyst, resulting in incomplete conversion and the formation of byproducts.

  • Temperature Gradients: Large reactors can have "hot spots" or uneven temperature distribution, which can affect reaction kinetics and promote side reactions.

  • Catalyst Deactivation: The acid catalyst may be deactivated by impurities in the starting materials or by moisture.

Recommended Solutions:

  • Optimize Water Removal:

    • Utilize a Dean-Stark trap or a similar apparatus to azeotropically remove water as it is formed. Ensure the condenser is adequately sized for the larger volume.

    • Use a dehydrating agent like trimethyl orthoformate, which reacts with water to form methanol and methyl formate, driving the reaction forward.[4]

  • Enhance Mixing:

    • Use an appropriately designed agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure homogeneity of the reaction mixture.

    • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Improve Temperature Control:

    • Employ a reactor with a jacketed cooling/heating system to maintain a consistent temperature throughout the reaction mass.

    • Control the rate of addition of reactants, especially if the reaction is exothermic.

  • Catalyst Management:

    • Ensure the use of high-purity starting materials and anhydrous solvents.

    • Consider using a more robust solid acid catalyst that is less susceptible to deactivation and can be more easily recovered and reused.[5]

Issue 2: Formation of Impurities and Byproducts

Q: During the scale-up, we are observing the formation of several unknown impurities in our product. What are the likely byproducts and how can we minimize them?

A: Byproduct formation is often exacerbated at a larger scale due to longer reaction times and potential temperature fluctuations.

Common Byproducts and Their Control:

Byproduct/ImpurityPotential CauseRecommended Solution
Unreacted 4-methoxybenzaldehyde Incomplete reaction due to insufficient catalyst, short reaction time, or presence of water.Increase catalyst loading slightly, extend the reaction time, and ensure efficient water removal. Monitor reaction progress by GC or TLC.
Hemiacetal Intermediate Incomplete reaction or quenching of the reaction before full conversion.Drive the reaction to completion by ensuring anhydrous conditions and sufficient reaction time.
Polymeric materials Strong acid catalysts and higher temperatures can promote the polymerization of the aldehyde.Use a milder acid catalyst (e.g., p-toluenesulfonic acid), maintain a lower reaction temperature, and control the catalyst concentration.
Oxidation products (e.g., 4-methoxybenzoic acid) Presence of air (oxygen) at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Challenges in Product Purification at Scale

Q: We are finding it difficult to purify this compound to the required purity (>99%) at a multi-kilogram scale. What are the recommended purification strategies?

A: Large-scale purification requires different techniques compared to lab-scale chromatography.

Purification Strategies:

  • Fractional Distillation under Reduced Pressure: This is the most common and cost-effective method for purifying acetals at an industrial scale.

    • Troubleshooting:

      • Poor Separation: Use a distillation column with a sufficient number of theoretical plates (e.g., a packed column) to achieve good separation from closely boiling impurities.

      • Product Decomposition: this compound can be sensitive to high temperatures. Perform the distillation under a high vacuum to lower the boiling point and minimize thermal degradation.

  • Chemical Treatment Prior to Distillation: For the removal of specific impurities, a chemical treatment step can be introduced.

    • To remove residual aldehydes, the crude product can be washed with a basic solution (e.g., sodium bisulfite).

    • To remove acidic impurities, a wash with a dilute base (e.g., sodium bicarbonate solution) is effective.

  • Crystallization: While less common for this liquid product, if solid impurities are present, a filtration step after cooling might be beneficial.

Quantitative Data Summary

The following table presents a hypothetical comparison of key parameters between lab-scale and pilot-scale synthesis of this compound, highlighting common scale-up challenges.

ParameterLab Scale (100 g)Pilot Scale (50 kg)Key Scale-Up Considerations
Yield 90-95%80-88%Heat and mass transfer limitations can lead to lower yields.
Reaction Time 2-4 hours6-10 hoursSlower reagent addition and heat dissipation at scale increase cycle time.
Purity (Crude) ~95%85-90%Longer reaction times and temperature gradients can increase byproduct formation.
Final Purity >99.5% (after chromatography)>99.0% (after fractional distillation)Purification methods need to be adapted for larger volumes.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Materials:

  • 4-methoxybenzaldehyde: 136 g (1.0 mol)

  • Trimethyl orthoformate: 127 g (1.2 mol)

  • Methanol (anhydrous): 500 mL

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 1.9 g (0.01 mol)

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde, methanol, and trimethyl orthoformate.

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add p-toluenesulfonic acid monohydrate to the solution.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the residue with diethyl ether (2 x 200 mL).

  • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Considerations for Pilot-Scale Production
  • Reactor: Use a glass-lined or stainless steel reactor with appropriate agitation and temperature control systems.

  • Reagent Addition: Add the catalyst and other reagents portion-wise or via a controlled addition funnel to manage any exotherms.

  • Water Removal: A Dean-Stark trap or a side-arm distillation setup is essential for efficient water removal at this scale.

  • Work-up: The neutralization and extraction steps will require larger vessels and phase-separation equipment.

  • Purification: A dedicated fractional distillation unit with a vacuum system is necessary for purification.

Visualizations

Synthesis_Pathway 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Reaction Acetalization 4-Methoxybenzaldehyde->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Low_Yield Low_Yield Water_Removal Water_Removal Low_Yield->Water_Removal Mixing Mixing Low_Yield->Mixing Temperature_Control Temperature_Control Low_Yield->Temperature_Control Catalyst_Activity Catalyst_Activity Low_Yield->Catalyst_Activity Impurity_Formation Impurity_Formation Impurity_Formation->Temperature_Control Impurity_Formation->Catalyst_Activity Side_Reactions Side_Reactions Impurity_Formation->Side_Reactions Purification_Issues Purification_Issues Distillation_Efficiency Distillation_Efficiency Purification_Issues->Distillation_Efficiency Optimize_Dean_Stark Optimize_Dean_Stark Water_Removal->Optimize_Dean_Stark Improve_Agitation Improve_Agitation Mixing->Improve_Agitation Enhance_Heat_Transfer Enhance_Heat_Transfer Temperature_Control->Enhance_Heat_Transfer Use_Anhydrous_Reagents Use_Anhydrous_Reagents Catalyst_Activity->Use_Anhydrous_Reagents Modify_Reaction_Conditions Modify_Reaction_Conditions Side_Reactions->Modify_Reaction_Conditions Improve_Distillation_Column Improve_Distillation_Column Distillation_Efficiency->Improve_Distillation_Column

Caption: Troubleshooting workflow for scale-up challenges.

Scale_Up_Process_Flow Lab_Scale_Synthesis Lab_Scale_Synthesis Process_Optimization Process_Optimization Lab_Scale_Synthesis->Process_Optimization Identify Critical Parameters Pilot_Plant_Batch Pilot_Plant_Batch Process_Optimization->Pilot_Plant_Batch Define Scaled-Up Protocol In_Process_Control In_Process_Control Pilot_Plant_Batch->In_Process_Control Monitor Reaction Work_Up Work_Up Pilot_Plant_Batch->Work_Up Quench & Extract In_Process_Control->Pilot_Plant_Batch Adjust Parameters Purification Purification Work_Up->Purification Crude Product Final_Product Final_Product Purification->Final_Product Pure Product >99%

References

Resolving characterization issues of 1-(Dimethoxymethyl)-4-methoxybenzene by NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving characterization issues of 1-(Dimethoxymethyl)-4-methoxybenzene using NMR spectroscopy. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound, also known as p-anisaldehyde dimethyl acetal.

Issue 1: Unexpected Aldehyde Peaks in the ¹H NMR Spectrum

Question: My ¹H NMR spectrum of this compound shows a singlet at ~9.8 ppm and the aromatic signals appear more complex than expected. What could be the cause?

Answer: The presence of a signal around 9.8 ppm is characteristic of an aldehyde proton. This strongly suggests that your sample of this compound has partially or fully hydrolyzed to p-anisaldehyde. Acetals are sensitive to acid and water, and even trace amounts in the NMR solvent or on glassware can catalyze this conversion.

Troubleshooting Steps:

  • Check Solvent Purity: Ensure your deuterated solvent (e.g., CDCl₃) is fresh and stored over molecular sieves to minimize water content.

  • Glassware Preparation: Use oven-dried glassware for sample preparation to eliminate residual moisture.

  • Neutralize Acidic Traces: If the problem persists, consider filtering the CDCl₃ through a small plug of basic alumina or adding a minimal amount of anhydrous potassium carbonate to the NMR tube to neutralize any acidic impurities.

  • Re-purification: If the starting material is old or has been stored improperly, re-purifying it by distillation may be necessary.

Issue 2: Presence of a Singlet at ~3.4 ppm in the ¹H NMR Spectrum

Question: I observe a singlet at approximately 3.4 ppm in my ¹H NMR spectrum that does not correspond to the expected signals of this compound. What is this peak?

Answer: A singlet around 3.4 ppm in CDCl₃ is often indicative of methanol. Methanol can be a byproduct of the hydrolysis of the dimethoxymethyl group or a residual solvent from the synthesis of this compound.

Troubleshooting Steps:

  • Confirm with ¹³C NMR: Methanol will show a characteristic signal around 49.9 ppm in the ¹³C NMR spectrum.

  • Drying: If methanol is present as a contaminant, it can sometimes be removed by drying the sample under high vacuum.

  • Review Synthesis Protocol: If methanol is a persistent issue, review the workup and purification steps of your synthesis to ensure its complete removal.

Issue 3: Broad or Shifted Peaks in the Spectrum

Question: The peaks in my NMR spectrum are broad, and their chemical shifts do not exactly match the literature values. Why is this happening?

Answer: Broad peaks can be caused by several factors, including sample concentration, the presence of paramagnetic impurities, or chemical exchange. Chemical shift variations can be influenced by solvent effects and concentration.

Troubleshooting Steps:

  • Check Sample Concentration: Highly concentrated samples can lead to peak broadening. Prepare a more dilute sample and re-acquire the spectrum.

  • Filter the Sample: If solid particles are present in the NMR tube, filter the solution through a small plug of cotton or glass wool.

  • Check for Paramagnetic Impurities: If you suspect paramagnetic metal contamination, try washing your glassware with a chelating agent like EDTA.

  • Consider Solvent Effects: Chemical shifts can vary slightly between different deuterated solvents. Ensure you are comparing your spectrum to literature data acquired in the same solvent.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound in CDCl₃?

A1: The expected chemical shifts are summarized in the table below. Minor variations can occur due to concentration and instrument calibration.

Q2: How can I confirm the presence of p-anisaldehyde as an impurity?

A2: In the ¹H NMR spectrum, look for a singlet at approximately 9.87 ppm (aldehyde proton). In the ¹³C NMR spectrum, a signal around 190.7 ppm is characteristic of the aldehyde carbonyl carbon.

Q3: What is the best way to prepare an NMR sample of this compound to avoid hydrolysis?

A3: Use a high-quality, dry deuterated solvent like CDCl₃ from a fresh, sealed bottle. Prepare your sample in an oven-dried vial and use a clean, dry pipette to transfer the solution to a clean NMR tube. If you are concerned about acidic impurities in the solvent, you can use a solvent that has been stored over anhydrous potassium carbonate.

Q4: Can I use a different solvent than CDCl₃?

A4: Yes, other aprotic deuterated solvents like benzene-d₆ or acetone-d₆ can be used. However, be aware that the chemical shifts of your compound and any impurities will change. Always report the solvent used when presenting NMR data.

Data Presentation

Table 1: ¹H NMR Data (CDCl₃)

CompoundProton AssignmentChemical Shift (ppm)MultiplicityIntegration
This compoundAr-H 7.33, 6.88d2H, 2H
-O-CH3.80s3H
-CH (OCH₃)₂5.34s1H
-CH(OCH ₃)₂3.31s6H
p-Anisaldehyde-CH O9.87s1H
Ar-H 7.83, 6.99d2H, 2H
-O-CH3.88s3H
Methanol-OH Variablebr s1H
-CH3.49s3H

Table 2: ¹³C NMR Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (ppm)
This compoundC -OCH₃ (aromatic)159.5
C -CH(OCH₃)₂ (aromatic)131.2
Ar-C H127.8, 113.7
-C H(OCH₃)₂102.8
Ar-OC H₃55.2
-CH(OC H₃)₂52.6
p-Anisaldehyde-C HO190.7
C -OCH₃ (aromatic)164.5
C -CHO (aromatic)130.0
Ar-C H131.9, 114.2
-OC H₃55.5
Methanol-C H₃49.9

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Gently swirl the vial until the sample is fully dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside with a tissue dampened with isopropanol or acetone.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Protocol 2: NMR Sample Preparation for Moisture-Sensitive Compounds

  • Dry all glassware, including vials, pipettes, and NMR tubes, in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Use a fresh, sealed bottle of deuterated solvent. Alternatively, use a solvent that has been stored over activated 4 Å molecular sieves.

  • Perform all sample manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) if the compound is extremely sensitive.

  • Follow steps 1-6 of the standard protocol, ensuring minimal exposure to the atmosphere.

Visualizations

Hydrolysis_Pathway Acetal 1-(Dimethoxymethyl)- 4-methoxybenzene Intermediate Hemiacetal Intermediate Acetal->Intermediate + H₂O (acid catalyst) Intermediate->Acetal + CH₃OH - H₂O Aldehyde p-Anisaldehyde Intermediate->Aldehyde - CH₃OH Aldehyde->Intermediate + CH₃OH Methanol Methanol

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Start: Unexpected Peaks in NMR Spectrum CheckAldehyde Peak at ~9.8 ppm? Start->CheckAldehyde CheckMethanol Peak at ~3.4 ppm? CheckAldehyde->CheckMethanol No Hydrolysis Issue: Hydrolysis to p-Anisaldehyde CheckAldehyde->Hydrolysis Yes MethanolImpurity Issue: Methanol Impurity CheckMethanol->MethanolImpurity Yes OtherIssue Consider other impurities or structural issues CheckMethanol->OtherIssue No SolutionHydrolysis Solution: - Use dry solvent/glassware - Neutralize acid traces Hydrolysis->SolutionHydrolysis SolutionMethanol Solution: - Dry sample under vacuum - Review synthesis workup MethanolImpurity->SolutionMethanol

Alternative catalysts for the efficient synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene. It includes troubleshooting guides, frequently asked questions (FAQs), a comparison of alternative catalysts, and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing a very low conversion to this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in the acetalization of 4-methoxybenzaldehyde are often due to the reversible nature of the reaction and the presence of water. Here are several factors to consider and troubleshoot:

    • Inadequate Water Removal: The formation of water as a byproduct can shift the reaction equilibrium back towards the starting materials.

      • Solution: Employ a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture.

    • Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount.

      • Solution: Use a fresh, anhydrous acid catalyst. For solid catalysts, ensure they are properly activated according to the supplier's instructions. An increase in catalyst loading may also be beneficial, but monitor for potential side reactions.

    • Insufficient Reagent: The molar ratio of methanol to the aldehyde may be too low.

      • Solution: Use a large excess of methanol to drive the equilibrium towards the product. Methanol can often be used as the solvent to ensure a high concentration.

    • Reaction Time and Temperature: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.

Issue 2: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?

  • Answer: Side product formation can compete with the desired acetal formation, reducing the purity and yield of the final product.

    • Self-Condensation of Aldehyde: Under strongly acidic conditions, aromatic aldehydes can undergo self-condensation reactions.

      • Solution: Use a milder acid catalyst or reduce the catalyst loading. Maintaining a lower reaction temperature can also disfavor these side reactions.

    • Oxidation of the Aldehyde: If the reaction is exposed to air for prolonged periods at high temperatures, the aldehyde may oxidize to the corresponding carboxylic acid.

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Formation of Hemiacetal: The reaction may stall at the hemiacetal intermediate.

      • Solution: Ensure sufficient catalyst and dehydrating conditions are present to drive the reaction to the full acetal.

Issue 3: Difficult Product Purification

  • Question: I am having trouble purifying this compound from the reaction mixture. What is the recommended purification method?

  • Answer: Proper workup and purification are crucial for obtaining a high-purity product.

    • Neutralization: Before extraction, it is essential to neutralize the acid catalyst.

      • Solution: Carefully quench the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the effervescence ceases.

    • Extraction: Choose an appropriate organic solvent for extraction.

      • Solution: Use a non-polar organic solvent like diethyl ether, ethyl acetate, or dichloromethane for efficient extraction of the product from the aqueous layer.

    • Chromatography: If simple extraction does not yield a pure product, column chromatography is recommended.

      • Solution: Use silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of this compound?

A1: Traditionally, Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as p-toluenesulfonic acid (p-TSA), are used as catalysts.[1] Lewis acids, such as iron(III) chloride (FeCl₃), have also been employed.[1]

Q2: Are there more environmentally friendly or reusable catalyst alternatives?

A2: Yes, several heterogeneous catalysts have been developed to offer advantages such as easier separation, reusability, and reduced corrosiveness. These include:

  • Zeolites: These microporous aluminosilicates provide acidic sites and shape selectivity.

  • Metal-Organic Frameworks (MOFs): Crystalline materials with well-defined active sites that can act as efficient Lewis acid catalysts.[2][3]

  • Heteropoly Acids: Polyoxometalates like H₄[SiW₁₂O₄₀] supported on silica are highly acidic and can be used as solid catalysts.[4]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a silica gel plate and eluted with a suitable solvent system (e.g., hexane/ethyl acetate). The disappearance of the 4-methoxybenzaldehyde spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q4: What are the storage conditions for this compound?

A4: this compound should be stored in a cool, dry place away from strong oxidizing agents and acids.[5] It is typically stored at 2-8°C.[6]

Alternative Catalyst Comparison

The following table summarizes the performance of various alternative catalysts for the synthesis of acetals from aldehydes, providing a basis for catalyst selection.

CatalystCatalyst LoadingReactant (Aldehyde)AlcoholTemperature (°C)Time (h)Yield (%)Reference
Tb-Ox MOF 40 mgBenzaldehydeMethanol5012~90[7]
H₄[SiW₁₂O₄₀]/SiO₂ 0.0225 mol%Benzaldehyde1,3-Propanediol60694[4]
UiO-66(Zr) MOF -BenzaldehydeMethanol--High[2]
Iron(III) Chloride Catalytic4-Methoxybenzaldehyde----[1]
Hydrochloric Acid Catalytic4-MethoxybenzaldehydeDimethyl acetalAmbient-High[1]

Note: The data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Key Experiment: Synthesis of this compound using a Heterogeneous Catalyst (Illustrative Example)

This protocol is a general guideline based on the use of a solid acid catalyst. Specific conditions may need to be optimized for the chosen catalyst.

Materials:

  • 4-methoxybenzaldehyde

  • Anhydrous Methanol

  • Solid Acid Catalyst (e.g., Amberlyst-15, activated Zeolite H-ZSM-5)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1 eq.).

  • Addition of Reagents: Add anhydrous methanol (can be used as the solvent, >10 eq.) and the solid acid catalyst (5-10 wt% of the aldehyde).

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with methanol, dried, and potentially reused.

  • Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Start reactants Combine 4-methoxybenzaldehyde, methanol, and catalyst start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete filter Filter Catalyst cool->filter concentrate Concentrate filter->concentrate extract Extract & Wash concentrate->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Improving the selectivity of reactions involving the 1-(Dimethoxymethyl)-4-methoxybenzene functional group.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving selectivity in reactions involving the 1-(Dimethoxymethyl)-4-methoxybenzene functional group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Topic 1: Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)

Q1: I am getting a low yield in my Friedel-Crafts acylation, and I'm isolating a mixture of ortho and para substituted products. How can I improve the yield and selectivity for the para product?

A1: Low yields and poor selectivity are common issues in Friedel-Crafts reactions with activated rings. The methoxy group on this compound is a strong ortho, para-director, making the ring highly reactive. Here are some potential causes and solutions:

  • Cause 1: Catalyst Deactivation. The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with the oxygen atoms of your starting material or product.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It may be necessary to use a stoichiometric amount of the Lewis acid, as it can coordinate to the carbonyl group of the product.

  • Cause 2: Steric Hindrance. While electronically favorable, the ortho positions are more sterically hindered than the para position.

    • Solution: Lowering the reaction temperature can often improve para-selectivity by favoring the thermodynamically more stable product. Experimenting with different solvents can also influence the transition state energies for ortho and para attack.

  • Cause 3: Polysubstitution. The product of the initial acylation is still an activated ring and can undergo a second acylation, leading to byproducts and reduced yield of the desired monosubstituted product.

    • Solution: Use a stoichiometric amount of the acylating agent or a slight excess of the starting material, this compound.

Q2: My Friedel-Crafts acylation is not proceeding to completion. What should I check?

A2: If your reaction is stalling, consider the following:

  • Cause 1: Inactive Catalyst. The Lewis acid may be old or have been exposed to atmospheric moisture.

    • Solution: Use a fresh bottle of the anhydrous Lewis acid.

  • Cause 2: Insufficiently Reactive Electrophile. The acylating agent may not be reactive enough under your current conditions.

    • Solution: While acyl chlorides are standard, you could consider using an acid anhydride, which can sometimes be more effective. Ensure your Lewis acid is strong enough for the chosen acylating agent.

  • Cause 3: Low Reaction Temperature. While lower temperatures favor para-selectivity, they can also decrease the overall reaction rate.

    • Solution: Monitor the reaction by TLC. If it is proceeding cleanly but slowly, a modest increase in temperature may be necessary to drive it to completion.

Troubleshooting Workflow for Low Para-Selectivity in Electrophilic Aromatic Substitution

G start Low para-selectivity observed check_temp Is the reaction temperature high? start->check_temp lower_temp Lower the temperature (e.g., to 0°C or below) check_temp->lower_temp Yes check_sterics Is the electrophile sterically small? check_temp->check_sterics No end Improved para-selectivity lower_temp->end bulky_electrophile Consider a bulkier electrophile if possible check_sterics->bulky_electrophile Yes check_solvent What is the solvent polarity? check_sterics->check_solvent No bulky_electrophile->end change_solvent Experiment with solvents of different polarities check_solvent->change_solvent change_solvent->end

Caption: Troubleshooting logic for improving para-selectivity.

Topic 2: Reactions with Organometallics (e.g., Grignard Reagents)

Q1: My Grignard reaction with this compound is giving a low yield of the desired alcohol. What are the common causes?

A1: Grignard reactions are notoriously sensitive to reaction conditions. The acetal group in your starting material is generally stable to Grignard reagents, but other issues can arise:

  • Cause 1: Presence of Moisture or Protic Solvents. Grignard reagents are strong bases and will be quenched by water, alcohols, or any protic impurities.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Poor Quality Magnesium. The surface of the magnesium turnings may be oxidized, preventing the formation of the Grignard reagent.

    • Solution: Use fresh, shiny magnesium turnings. You can activate the magnesium with a small crystal of iodine or by crushing the turnings in the flask under an inert atmosphere.

  • Cause 3: Side Reactions. If your Grignard reagent has β-hydrogens and your substrate is a sterically hindered ketone (formed in situ if the acetal is compromised), reduction of the ketone to a secondary alcohol can occur.[1] Another possibility is enolization of the ketone if it has α-protons.[1]

    • Solution: Maintain a low reaction temperature to minimize these side reactions. Ensure the acetal protecting group is stable under your reaction conditions.

Q2: I am observing the formation of a Wurtz coupling byproduct (R-R from my R-MgX). How can I minimize this?

A2: Wurtz coupling is a common side reaction in the formation of Grignard reagents.

  • Cause: This is particularly an issue with primary and benzylic halides.

  • Solution: Add the alkyl/aryl halide solution slowly to the magnesium suspension to keep its concentration low. This minimizes the chance of the already-formed Grignard reagent reacting with the incoming halide.

Workflow for a Grignard Reaction with this compound

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup R-X Alkyl/Aryl Halide R-MgX Grignard Reagent R-X->R-MgX Mg Magnesium Turnings Mg->R-MgX Solvent Anhydrous Ether/THF Solvent->R-MgX Intermediate Magnesium Alkoxide R-MgX->Intermediate Nucleophilic Attack Substrate 1-(Dimethoxymethyl)- 4-methoxybenzene Substrate->Intermediate Product Desired Alcohol Intermediate->Product Acid Aqueous Acid (e.g., NH4Cl) Acid->Product Protonation

Caption: Experimental workflow for a Grignard reaction.

Topic 3: Deprotection of the Dimethyl Acetal Group

Q1: I am trying to hydrolyze the dimethyl acetal to the aldehyde, but the reaction is incomplete. What can I do?

A1: Acetal hydrolysis is an equilibrium-driven process.[2] An incomplete reaction usually means the equilibrium is not sufficiently shifted towards the products.

  • Cause 1: Insufficient Water. Water is a reactant in the hydrolysis.

    • Solution: Ensure your solvent system contains an adequate amount of water. If using a co-solvent like acetone or THF, adding 5-10% water is common. Using a large excess of water can help drive the equilibrium.

  • Cause 2: Inactive or Insufficient Catalyst. The acid catalyst may be too weak, old, or used in too small an amount.

    • Solution: Use a fresh portion of your acid catalyst. If using a mild acid like p-toluenesulfonic acid (p-TsOH), you may need to switch to a stronger acid like sulfuric acid or hydrochloric acid, but be mindful of the sensitivity of other functional groups. Solid acid catalysts like Amberlyst-15 can also be effective.

  • Cause 3: Inadequate Reaction Time or Temperature. The deprotection may be kinetically slow.

    • Solution: Monitor the reaction by TLC. If the reaction has stalled, a moderate increase in temperature may be required.

Q2: During the acidic deprotection of the acetal, I am observing the formation of byproducts. What are they and how can I prevent them?

A2: The liberated p-anisaldehyde is susceptible to side reactions under acidic conditions, especially with elevated temperatures or prolonged reaction times.

  • Byproduct 1: Aldol Condensation. If there are other enolizable carbonyl compounds present, or if the aldehyde can self-condense, you may form aldol products.

    • Prevention: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize the reaction time by closely monitoring its progress and work up the reaction as soon as the starting material is consumed.

  • Byproduct 2: Polymerization/Decomposition. Harsh acidic conditions can lead to the degradation of the electron-rich aromatic ring or polymerization of the aldehyde.

    • Prevention: Use the mildest acidic conditions that are effective for the deprotection. Avoid unnecessarily high temperatures and long reaction times.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present data for analogous reactions, which can serve as a guide for optimizing your experiments.

Table 1: Ortho vs. Para Selectivity in Friedel-Crafts Acylation of Anisole (Analogous Reaction)

Lewis AcidSolventTemperature (°C)Ortho:Para RatioReference
AlCl₃CS₂01:99[3]
FeCl₃CH₂Cl₂251:9[3]
ZnCl₂CH₃NO₂2515:85[3]
BF₃·OEt₂CH₂Cl₂255:95[3]

Table 2: Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals (Analogous Deprotection)

Reagent SystemSolventTemperature (°C)4-O-PMB : 6-O-PMB RatioYield (%)
BH₃·THF, Bu₂BOTfTHF0>95:585
BH₃·THF, Bu₂BOTfTHF-78<5:9592
NaCNBH₃, TMSClCH₃CN25>95:588
iBu₂AlHToluene0>95:590

Experimental Protocols

The following are representative protocols for key reactions. Note that these may require optimization for your specific substrate and scale.

Protocol 1: Friedel-Crafts Acylation of this compound (Para-selective)

This protocol is adapted from standard procedures for the acylation of anisole.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired para-acylated product.

Protocol 2: Grignard Reaction with this compound

This protocol is a general procedure and assumes the Grignard reagent is prepared separately or purchased.

  • Apparatus Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction: Cool the solution to 0°C in an ice bath. Add the Grignard reagent (1.2 equivalents) dropwise via a syringe.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.

Protocol 3: Acid-Catalyzed Deprotection of the Dimethyl Acetal
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude p-anisaldehyde. Further purification can be achieved by column chromatography or recrystallization if necessary.

References

Stability studies of 1-(Dimethoxymethyl)-4-methoxybenzene under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on conducting stability studies of 1-(Dimethoxymethyl)-4-methoxybenzene (also known as anisaldehyde dimethyl acetal, CAS No. 2186-92-7). The information presented here is designed to help anticipate and troubleshoot issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure as an acetal and an aromatic ether, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The acetal functional group is susceptible to hydrolysis under acidic conditions, which would lead to the formation of p-anisaldehyde and methanol. Under strongly basic conditions, the molecule is generally more stable, but degradation can occur under extreme conditions.

  • Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives, including hydroperoxides, phenols, and quinones. Ring cleavage is possible under harsh oxidative stress.

  • Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation. Photodegradation may involve radical reactions, leading to a complex mixture of degradation products.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2][3][4][5][6][7]

Q3: I am observing rapid degradation of the compound in my formulation. What could be the cause?

A3: Rapid degradation is often linked to the presence of acidic excipients or impurities, exposure to light, or the presence of oxidizing agents. It is crucial to assess the pH of your formulation and ensure the absence of incompatible substances. The use of antioxidants and light-resistant packaging can mitigate these issues.

Q4: My mass balance in the stability study is below 90%. What could be the reason?

A4: A low mass balance can indicate several issues. It's possible that some degradation products are not being detected by your analytical method (e.g., they are volatile or do not have a UV chromophore). It could also suggest that the degradation products are adsorbing to the container surface. Re-evaluation of your analytical method to ensure it is stability-indicating and checking for adsorption phenomena is recommended.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method must be able to separate the parent compound from all potential degradation products.[8] A good starting point is a reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water/buffer. Photodiode array (PDA) detection is recommended to identify the presence of co-eluting peaks. To validate the method, you will need to perform forced degradation studies to generate the degradation products and demonstrate their separation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of a Stressed Sample
Possible Cause Troubleshooting Steps
Impurity in the starting material Analyze an unstressed sample of this compound to confirm if the peak is present initially.
Excipient degradation If working with a formulation, analyze a placebo (formulation without the active ingredient) under the same stress conditions to see if the peak originates from an excipient.
Interaction with container/closure Investigate potential leaching from or interaction with the storage container.
Secondary degradation product The peak may be a product of the further degradation of a primary degradant. Time-course studies can help elucidate the degradation pathway.
Issue 2: Poor Reproducibility of Stability Data
Possible Cause Troubleshooting Steps
Inconsistent storage conditions Ensure that stability chambers are properly calibrated and maintained to provide consistent temperature and humidity.
Variability in sample preparation Standardize the sample preparation procedure, including solvent volumes, mixing times, and filtration steps.
Analytical method variability Verify the robustness of your analytical method by intentionally making small variations in parameters like mobile phase composition, pH, and column temperature.
Non-homogeneity of the sample For liquid samples, ensure adequate mixing before taking an aliquot for analysis.

Summary of Potential Degradation Under Forced Conditions

The following table summarizes the expected stability of this compound under typical forced degradation conditions as recommended by ICH guidelines. The degradation percentages are hypothetical and intended to guide experimental design.[9][10]

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h10 - 30%p-Anisaldehyde, Methanol
Base Hydrolysis 0.1 M NaOH at 60°C for 24h< 5%Minimal degradation expected.
Oxidation 3% H₂O₂ at room temp for 24h5 - 20%Hydroxylated aromatic rings, ring-opened products, p-Anisic acid.
Thermal 80°C for 48h< 10%Minimal degradation if protected from light and oxygen.
Photostability ICH Q1B conditions10 - 40%Complex mixture of photo-rearranged products and radicals.

Detailed Experimental Protocols

Acid Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a suitable vial.

  • Incubation: Place the vial in a water bath or oven maintained at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide in a suitable vial.

  • Incubation: Keep the vial at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Dilute the sample to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Photostability Study
  • Sample Preparation: Place a thin layer of the pure compound or its solution in a suitable transparent container.

  • Exposure: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light, and store it under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve the solid sample or dilute the solution and analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start: 1 mg/mL Stock Solution stress Mix with Stressor (Acid/Base/Oxidant) start->stress incubation Incubate at Defined Temp/Light stress->incubation sampling Withdraw Samples at Timepoints incubation->sampling prep Neutralize & Dilute sampling->prep hplc HPLC Analysis prep->hplc data Data Evaluation hplc->data

Caption: General workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation parent This compound anisaldehyde p-Anisaldehyde parent->anisaldehyde H+ / H2O methanol Methanol parent->methanol H+ / H2O hydroxylated Hydroxylated Derivatives parent->hydroxylated [O] ring_opened Ring-Opened Products hydroxylated->ring_opened Further [O]

References

Validation & Comparative

A Head-to-Head Comparison: 1-(Dimethoxymethyl)-4-methoxybenzene vs. Benzaldehyde Dimethyl Acetal as Diol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in carbohydrate and natural product chemistry, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Among the arsenal of choices for protecting 1,2- and 1,3-diols, cyclic acetals derived from aromatic aldehydes offer a robust and versatile solution. This guide provides an in-depth comparison of two common reagents for this purpose: 1-(dimethoxymethyl)-4-methoxybenzene, more commonly known as p-anisaldehyde dimethyl acetal, and benzaldehyde dimethyl acetal. The primary distinction lies in the electronic nature of the aromatic ring, which significantly influences the stability and cleavage conditions of the resulting acetal.

General Comparison

Both reagents react with diols via an acid-catalyzed transacetalization to form a cyclic acetal, typically a 1,3-dioxane or 1,3-dioxolane ring. These acetals are stable to a wide range of conditions, including basic, nucleophilic, and many oxidative and reductive environments, making them highly reliable during subsequent synthetic transformations.[1][2] The key difference emerges during the deprotection step. The electron-donating para-methoxy group on the p-anisaldehyde derivative stabilizes the carbocation intermediate formed during acidic cleavage, rendering the p-methoxybenzylidene acetal significantly more labile to acid than the unsubstituted benzylidene acetal.[3][4] This allows for its removal under milder acidic conditions, a critical advantage when dealing with acid-sensitive substrates.

FeatureBenzaldehyde Dimethyl Acetal This compound (p-Anisaldehyde Dimethyl Acetal)
Structure Benzaldehyde Dimethyl Acetal Structurep-Anisaldehyde Dimethyl Acetal Structure
Synonyms α,α-Dimethoxytoluene4-Methoxybenzaldehyde dimethyl acetal, p-Anisic aldehyde dimethyl acetal
Molecular Weight 152.19 g/mol 182.22 g/mol
Resulting Acetal Benzylidene acetalp-Methoxybenzylidene (PMB) acetal, Anisylidene acetal
Stability Stable to base, nucleophiles, most redox reagents.Stable to base, nucleophiles, most redox reagents.
Acid Lability Requires moderately strong acidic conditions for cleavage.More acid-labile; cleaved under milder acidic conditions.[3]
Deprotection - Acidic hydrolysis- Hydrogenolysis- Milder acidic hydrolysis[4]- Oxidative cleavage (e.g., DDQ, CAN)[3]- Reductive cleavage[5][6]

Logical Workflow for Diol Protection and Deprotection

The general strategy for utilizing these protecting groups involves three key stages: protection of the diol, performing the desired chemical transformations on the protected substrate, and finally, deprotection to reveal the original diol.

G cluster_workflow Protection-Deprotection Workflow start Diol Substrate protect Protection: React with Dimethyl Acetal (Acid Catalyst) start->protect protected_sub Protected Diol (Cyclic Acetal) protect->protected_sub transform Chemical Transformations (Base, Nucleophiles, etc.) protected_sub->transform deprotect Deprotection: - Acidic Hydrolysis - Oxidative/Reductive Cleavage transform->deprotect final_product Final Product with Deprotected Diol deprotect->final_product

Caption: A generalized workflow for diol protection and subsequent deprotection.

Experimental Protocols

Protocol 1: Protection of a Diol (General Procedure)

This modern protocol utilizes a mild Lewis acid catalyst, copper(II) trifluoromethanesulfonate, for efficient acetal formation at room temperature. The reaction is typically rapid and high-yielding.[7]

Materials:

  • Diol substrate (1.0 mmol)

  • Benzaldehyde dimethyl acetal or p-anisaldehyde dimethyl acetal (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 0.05–0.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Triethylamine (Et₃N)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the corresponding dimethyl acetal (1.2 mmol).

  • Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[7]

  • Upon completion, quench the reaction by adding triethylamine (approx. 0.2 mmol) to neutralize the catalyst.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the protected diol.

Protection Reaction Mechanism

The formation of the cyclic acetal proceeds via an acid-catalyzed transacetalization mechanism. The dimethyl acetal is protonated, leading to the loss of methanol and formation of a resonance-stabilized oxocarbenium ion. This electrophile is then trapped intramolecularly by the diol.

G cluster_mech Protection Mechanism (Transacetalization) r1 R-CH(OMe)₂ plus1 + diol HO-Substrate-OH plus2 + cat H⁺ (cat.) arrow1 prod R-CH(O-Substrate-O) plus3 + methanol 2 MeOH

Caption: General reaction scheme for diol protection.

Protocol 2: Deprotection of Benzylidene and p-Methoxybenzylidene Acetals

Method A: Acid-Catalyzed Hydrolysis (General) This is the most common method for cleaving both types of acetals. Milder conditions (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid) are often sufficient for the p-methoxybenzylidene acetal, whereas stronger acids (e.g., trifluoroacetic acid, HCl) may be needed for the benzylidene acetal.

Materials:

  • Protected substrate (1.0 mmol)

  • Acetone and Water (e.g., 9:1 v/v)

  • Acid catalyst (e.g., p-toluenesulfonic acid, dilute HCl, acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Standard workup and purification reagents

Procedure:

  • Dissolve the acetal-protected substrate in a mixture of acetone and water.

  • Add a catalytic amount of the chosen acid.

  • Stir the reaction at room temperature (or with gentle heating) and monitor by TLC until the starting material is consumed.

  • Neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol.[8]

Method B: Oxidative Cleavage (Specific for p-Methoxybenzylidene Acetal) The electron-rich nature of the p-methoxybenzylidene acetal allows for its selective cleavage under oxidative conditions that leave benzylidene acetals and other protecting groups intact.[3]

Materials:

  • p-Methoxybenzylidene acetal substrate (1.0 mmol)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 mmol)

  • Dichloromethane (DCM) and Water (e.g., 18:1 v/v)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the substrate in a mixture of DCM and water.

  • Cool the solution to 0 °C.

  • Add DDQ portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Deprotection Reaction Mechanism

Under acidic hydrolysis, the reaction is essentially the reverse of the protection step. Protonation of an acetal oxygen is followed by ring-opening and subsequent attack by water to regenerate the diol and the corresponding aldehyde.

G cluster_deprotect Deprotection Mechanism (Acidic Hydrolysis) acetal R-CH(O-Substrate-O) plus1 + water H₂O arrow1 H⁺ (cat.) diol HO-Substrate-OH plus2 + aldehyde R-CHO

Caption: General reaction for acetal deprotection via hydrolysis.

Conclusion and Recommendations

The choice between benzaldehyde dimethyl acetal and p-anisaldehyde dimethyl acetal is a strategic one, dictated by the overall synthetic plan.

  • Benzaldehyde dimethyl acetal is the protecting group of choice when high stability is required and the substrate can tolerate the moderately acidic conditions needed for its removal. Its robustness makes it reliable for lengthy synthetic sequences with harsh reaction steps.

  • This compound (p-anisaldehyde dimethyl acetal) is superior for substrates containing other acid-sensitive functionalities. Its increased lability allows for deprotection under significantly milder acidic conditions.[4] Furthermore, it offers an orthogonal deprotection pathway via oxidative cleavage, providing valuable flexibility in complex syntheses. The ability to perform reductive ring-opening also provides a route to regioselectively generate mono-protected diols, a powerful synthetic tool.[5][6]

For researchers in drug development and complex molecule synthesis, the enhanced versatility and mild deprotection options offered by p-anisaldehyde dimethyl acetal often make it the more strategic choice, despite its higher molecular weight and cost.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantitative analysis of 1-(Dimethoxymethyl)-4-methoxybenzene. The information presented is based on established analytical principles and data from closely related or structurally similar compounds, offering a robust framework for analytical method development and validation.

Introduction

This compound, also known as p-anisaldehyde dimethyl acetal, is a key intermediate in the synthesis of various pharmaceutical and fragrance compounds. Accurate and precise quantification of this analyte is critical for ensuring the quality and consistency of final products. This guide outlines and compares hypothetical, yet representative, validated GC-FID and HPLC-UV methods, providing detailed experimental protocols and performance data in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Quantitative Data Summary

The performance of the GC-FID and HPLC-UV methods for the quantification of this compound is summarized below. These values are representative of what can be expected from a validated method for this type of analyte.

Validation ParameterGC-FIDHPLC-UVICH Acceptance Criteria (for Assay)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1501 - 20080 - 120% of test concentration
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD %)
    - Repeatability< 1.5%< 1.0%≤ 2%
    - Intermediate Precision< 2.0%< 1.5%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.30.5(Not required for assay)
Limit of Quantitation (LOQ) (µg/mL) 1.01.5(Not required for assay)
Specificity No interference from related substancesNo interference from related substancesSpecific to the analyte

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analysis of this compound are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is adapted from a validated procedure for the related compound, p-anisaldehyde, and is suitable for the quantification of this compound.[4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 150 µg/mL.

    • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is a representative reversed-phase HPLC procedure for the quantification of aromatic compounds like this compound.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column thermostat.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 228 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.[1][2][5]

Analytical_Method_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report implementation Routine Use report->implementation

Caption: Workflow for analytical method validation.

Comparison of Analytical Techniques

This diagram illustrates the relationship and key distinguishing features of the compared analytical techniques.

Analytical_Technique_Comparison analytical_techniques Analytical Techniques for This compound gc_fid GC-FID analytical_techniques->gc_fid hplc_uv HPLC-UV analytical_techniques->hplc_uv gc_fid_attr Principle: Separation based on volatility and boiling point. Detector: Flame Ionization (non-specific). Ideal for: Volatile and thermally stable compounds. gc_fid->gc_fid_attr hplc_uv_attr Principle: Separation based on polarity. Detector: UV-Vis (specific to chromophores). Ideal for: Non-volatile and thermally labile compounds. hplc_uv->hplc_uv_attr

Caption: Comparison of analytical techniques.

References

Comparative analysis of different synthetic routes to 1-(Dimethoxymethyl)-4-methoxybenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 1-(Dimethoxymethyl)-4-methoxybenzene, a valuable intermediate in organic synthesis, particularly as a protecting group for aldehydes and in the fragrance industry. We will delve into the most common and effective methods, presenting a side-by-side comparison of their performance based on experimental data. Detailed experimental protocols for key reactions are provided, along with visualizations of the synthetic pathways to aid in understanding and implementation.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound, also known as p-anisaldehyde dimethyl acetal, is predominantly achieved through the acetalization of 4-methoxybenzaldehyde. However, the choice of reagents and catalysts can significantly impact the reaction's efficiency, yield, and environmental footprint. Furthermore, alternative multi-step routes commencing from different starting materials offer strategic advantages in certain contexts.

Route Starting Material Key Reagents & Catalyst Reaction Time Temperature Yield (%) Key Advantages Potential Disadvantages
Route 1 4-MethoxybenzaldehydeTrimethyl orthoformate, Copper(II) tetrafluoroborate hydrate1 hourRoom Temperature99%Very high yield, mild conditions, short reaction time.Use of a metal catalyst.
Route 2 4-MethoxybenzaldehydeMethanol, Hydrochloric acid (catalytic)30 min - 2 hoursRoom Temperature>90% (typical)High yield, readily available and inexpensive reagents.Use of a corrosive acid catalyst.
Route 3 (Two-Step) Anethole1. Ozone (O₃) 2. As per Route 1 or 220-100 minutes (ozonolysis) + Acetalization timeRoom Temperature (ozonolysis)74-83% (for anisaldehyde)Utilizes a potentially bio-based starting material.Two-step process, use of ozone can require specialized equipment.
Route 4 (Two-Step) p-Methoxytoluene1. Electrochemical Oxidation 2. As per Route 1 or 2Not specifiedNot specifiedNot specifiedAn alternative starting material, potentially greener oxidation.Requires specialized electrochemical setup, less common.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the primary synthetic routes to this compound.

cluster_0 Route 1: Acetalization with Trimethyl Orthoformate 4-Methoxybenzaldehyde_1 4-Methoxybenzaldehyde Product_1 1-(Dimethoxymethyl)- 4-methoxybenzene 4-Methoxybenzaldehyde_1->Product_1 1 hr, RT, 99% Reagents_1 Trimethyl Orthoformate, Cu(BF₄)₂·H₂O, Methanol cluster_1 Route 2: Acid-Catalyzed Acetalization with Methanol 4-Methoxybenzaldehyde_2 4-Methoxybenzaldehyde Product_2 1-(Dimethoxymethyl)- 4-methoxybenzene 4-Methoxybenzaldehyde_2->Product_2 0.5-2 hrs, RT, >90% Reagents_2 Methanol, HCl (cat.) cluster_2 Route 3: Two-Step Synthesis from Anethole Anethole Anethole 4-Methoxybenzaldehyde_3 4-Methoxybenzaldehyde Anethole->4-Methoxybenzaldehyde_3 Ozonolysis (74-83%) Product_3 1-(Dimethoxymethyl)- 4-methoxybenzene 4-Methoxybenzaldehyde_3->Product_3 Acetalization Reagents_3a O₃, H₂O/Solvent Reagents_3b Acetalization (Route 1 or 2)

A Comparative Spectroscopic Guide to the Structural Validation of 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the precise structural elucidation of chemical compounds is paramount. Protecting groups are fundamental tools in this process, enabling chemists to selectively mask reactive functional groups. Among these, acetals are widely employed for the protection of aldehydes and ketones. This guide provides a comprehensive spectroscopic analysis of 1-(Dimethoxymethyl)-4-methoxybenzene, a common protecting group for 4-methoxybenzaldehyde. We present a comparative analysis with an alternative protecting group, 2-(4-methoxyphenyl)-1,3-dioxolane, supported by experimental data and detailed analytical protocols.

Spectroscopic Data Comparison

The structural integrity of this compound and its cyclic counterpart, 2-(4-methoxyphenyl)-1,3-dioxolane, can be unequivocally validated through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 7.36Doublet8.82 x Ar-H (ortho to -CH(OCH₃)₂)
6.89Doublet8.82 x Ar-H (meta to -CH(OCH₃)₂)
5.35Singlet-1 x -CH(OCH₃)₂
3.81Singlet-3 x Ar-OCH₃
3.31Singlet-6 x -CH(OCH₃)₂
2-(4-methoxyphenyl)-1,3-dioxolane 7.42-7.38Multiplet-2 x Ar-H (ortho to dioxolane)
6.93-6.89Multiplet-2 x Ar-H (meta to dioxolane)
5.79Singlet-1 x -CH- (acetal)
4.15-4.00Multiplet-4 x -OCH₂CH₂O-
3.81Singlet-3 x Ar-OCH₃

Note: Predicted ¹H NMR data for this compound is presented.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound 160.1Ar-C (para to -CH(OCH₃)₂)
130.5Ar-C (ipso to -CH(OCH₃)₂)
128.22 x Ar-C (ortho to -CH(OCH₃)₂)
113.82 x Ar-C (meta to -CH(OCH₃)₂)
102.8-CH(OCH₃)₂
55.2Ar-OCH₃
52.62 x -CH(OCH₃)₂
2-(4-methoxyphenyl)-1,3-dioxolane 160.2Ar-C (para to dioxolane)
131.3Ar-C (ipso to dioxolane)
127.82 x Ar-C (ortho to dioxolane)
113.92 x Ar-C (meta to dioxolane)
103.7-CH- (acetal)
65.32 x -OCH₂CH₂O-
55.3Ar-OCH₃

Note: Data for 2-(4-methoxyphenyl)-1,3-dioxolane is for a closely related derivative and should be considered representative.

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound 3000-2850C-H stretch (aliphatic)
1610, 1510C=C stretch (aromatic)
1250, 1040C-O stretch (ether and acetal)
2-(4-methoxyphenyl)-1,3-dioxolane 2950-2850C-H stretch (aliphatic)
1610, 1515C=C stretch (aromatic)
1245, 1080C-O stretch (ether and acetal)

Table 4: Mass Spectrometry (EI-MS) Data

Compoundm/zRelative IntensityAssignment
This compound 182Moderate[M]⁺
151High[M - OCH₃]⁺
121High[M - CH(OCH₃)₂]⁺
2-(4-methoxyphenyl)-1,3-dioxolane 180High[M]⁺
179Moderate[M - H]⁺
135High[M - C₂H₄O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation (Quantitative Analysis):

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • For quantitative analysis, add a known amount of an internal standard.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-5 seconds.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Liquid Samples:

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

  • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with a suitable solvent after analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Inject 1 µL of a dilute solution of the sample (approximately 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) in split or splitless mode.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature (e.g., 250-280 °C) and hold for several minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The logical progression of spectroscopic analysis for structural validation is crucial for an efficient and accurate workflow. The following diagram illustrates this process.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Pure Compound) B ¹H NMR Spectroscopy A->B Acquire Data C ¹³C NMR Spectroscopy A->C Acquire Data D Infrared (IR) Spectroscopy A->D Acquire Data E Mass Spectrometry (MS) A->E Acquire Data F Data Analysis and Structure Confirmation B->F Interpret Spectra C->F Interpret Spectra D->F Interpret Spectra E->F Interpret Spectra

Caption: A logical workflow for the structural validation of an organic compound using multiple spectroscopic techniques.

Signaling Pathways and Logical Relationships

The interpretation of spectroscopic data relies on understanding the logical relationships between the observed signals and the underlying molecular structure. The following diagram illustrates how different spectroscopic methods provide complementary information to build a complete structural picture.

G cluster_1 Information from Spectroscopic Techniques H_NMR ¹H NMR Structure Molecular Structure H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation

Caption: Logical relationships between different spectroscopic techniques and the structural information they provide.

This guide provides a foundational framework for the spectroscopic analysis and structural validation of this compound. By following the detailed protocols and utilizing the comparative data, researchers can confidently identify and characterize this important chemical entity.

References

Comparative Analysis of 1-(Dimethoxymethyl)-4-methoxybenzene in Complex Reaction Mixtures: A Guide to Cross-Reactivity and Alternative Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is paramount to ensure the integrity and success of complex multi-step syntheses. This guide provides a comparative analysis of 1-(Dimethoxymethyl)-4-methoxybenzene, a common protecting group for aldehydes, and its alternatives, with a focus on their potential for cross-reactivity in intricate reaction environments. The objective is to furnish a data-driven framework for informed decision-making in process development and optimization.

Introduction to Acetal Protecting Groups and the Challenge of Cross-Reactivity

In organic synthesis, particularly in the pharmaceutical industry, protecting groups are instrumental in temporarily masking reactive functional groups to prevent undesired side reactions.[1][2] this compound, also known as p-anisaldehyde dimethyl acetal, is frequently employed to protect aldehyde functionalities due to its stability under various conditions and the relative ease of its removal.[3] However, in complex reaction mixtures containing a multitude of functional groups and reagents, the potential for cross-reactivity of the protecting group itself can lead to the formation of impurities, reduction in yield, and complications in downstream processing.

This guide explores the cross-reactivity profile of this compound and compares it with a structurally similar alternative, benzaldehyde dimethyl acetal. The primary difference lies in the presence of a para-methoxy group on the benzene ring of this compound, which can influence its electronic properties and, consequently, its reactivity and potential for unintended interactions.

Comparative Performance in Simulated Complex Reaction Mixtures

While direct, head-to-head published studies on the cross-reactivity of these specific acetals in complex drug synthesis mixtures are limited, a comparative analysis can be constructed based on their chemical properties and data from related analytical studies. The following table summarizes hypothetical, yet plausible, quantitative data from a simulated study designed to assess the performance of this compound and benzaldehyde dimethyl acetal in a representative complex reaction mixture.

Table 1: Hypothetical Performance Comparison of Aldehyde Protecting Groups in a Complex Reaction Mixture

ParameterThis compoundBenzaldehyde Dimethyl AcetalRationale for Expected Performance
Stability (Recovery %) in acidic media (pH 4.5, 4h) 92%85%The electron-donating methoxy group stabilizes the carbocation intermediate formed during hydrolysis, potentially leading to slightly lower stability in acidic conditions compared to the unsubstituted analog.
Stability (Recovery %) in basic media (pH 9.5, 4h) >99%>99%Both acetals are generally stable under basic conditions.
Cross-reactivity with nucleophiles (e.g., primary amine, 2h, 50°C) 1.5% (product formation)0.8% (product formation)The electron-rich aromatic ring of this compound may be more susceptible to electrophilic attack or may influence the reactivity of the acetal carbon, leading to slightly higher cross-reactivity with certain nucleophiles.
Interference in a model bioassay (e.g., enzyme inhibition assay) 3.2% (false positive signal)1.9% (false positive signal)The overall higher polarity and potential for hydrogen bonding of the methoxy group could lead to increased non-specific interactions in a biological assay format.
Ease of Deprotection (Time for >95% conversion) 30 min45 minThe electron-donating methoxy group facilitates the cleavage of the acetal under acidic conditions, allowing for faster deprotection.

Note: The data presented in this table is illustrative and intended to highlight potential differences based on chemical principles. Actual results may vary depending on the specific reaction conditions and the composition of the complex mixture.

Experimental Protocols for Comparative Cross-Reactivity Studies

To empirically determine the cross-reactivity and performance of this compound and its alternatives, a robust analytical methodology is essential. The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach for the simultaneous analysis of the parent compounds and their potential cross-reactivity products in a complex matrix.[4][5]

Sample Preparation from a Complex Reaction Mixture
  • Objective: To extract the protecting groups and potential byproducts from a representative reaction mixture.

  • Procedure:

    • Quench a 1 mL aliquot of the reaction mixture with 2 mL of cold acetonitrile to precipitate proteins and larger molecules.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of 50:50 methanol:water.

    • Filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Optional Derivatization for Aldehyde Detection
  • Objective: To enhance the detection of the parent aldehyde (deprotection product) and any aldehyde-containing byproducts.[6][7]

  • Procedure:

    • To the reconstituted sample, add 50 µL of a 10 mM solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile.

    • Add 10 µL of 1 M sulfuric acid as a catalyst.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature and directly inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Objective: To separate and quantify the protecting groups and their degradation or cross-reactivity products.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound, benzaldehyde dimethyl acetal, p-anisaldehyde, benzaldehyde, and any anticipated cross-reactivity products should be determined and optimized.

Visualizing Methodologies and Relationships

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_structures Chemical Structures cluster_properties Key Properties for Comparison 1_DMMB This compound Stability Stability 1_DMMB->Stability Influenced by -OCH3 group Cross_Reactivity Cross-Reactivity 1_DMMB->Cross_Reactivity Interference Assay Interference 1_DMMB->Interference Deprotection Ease of Deprotection 1_DMMB->Deprotection Facilitated by -OCH3 group BDMA Benzaldehyde Dimethyl Acetal BDMA->Stability BDMA->Cross_Reactivity BDMA->Interference BDMA->Deprotection

Caption: Logical relationship between chemical structures and key performance parameters.

Start Start: Complex Reaction Mixture Quench Quench with Acetonitrile Start->Quench Centrifuge Centrifuge Quench->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in MeOH/H2O Evaporate->Reconstitute Filter Filter Reconstitute->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS

Caption: Experimental workflow for sample preparation and analysis.

Decision Select Aldehyde Protecting Group High_Stability Is high stability in acidic media critical? Decision->High_Stability Potential_Interference Are there sensitive downstream assays? High_Stability->Potential_Interference No Select_BDMA Consider Benzaldehyde Dimethyl Acetal High_Stability->Select_BDMA Yes Rapid_Deprotection Is rapid deprotection a priority? Potential_Interference->Rapid_Deprotection No Potential_Interference->Select_BDMA Yes Rapid_Deprotection->Select_BDMA No Select_DMMB Consider 1-(Dimethoxymethyl)- 4-methoxybenzene Rapid_Deprotection->Select_DMMB Yes

Caption: Decision tree for selecting an appropriate protecting group.

Conclusion and Recommendations

The choice between this compound and its alternatives is not straightforward and depends on the specific requirements of the synthetic route.

  • This compound is advantageous when rapid and mild deprotection is a priority, as the electron-donating methoxy group facilitates this process. However, this same property may lead to slightly lower stability in acidic conditions and a potentially higher propensity for cross-reactivity and interference in sensitive assays.

  • Benzaldehyde dimethyl acetal offers potentially greater stability in acidic environments and may exhibit lower background signals in certain analytical and biological assays due to its simpler structure. The trade-off is a potentially slower deprotection step.

For critical applications in drug development, it is strongly recommended that researchers conduct a thorough experimental evaluation of the chosen protecting group and relevant alternatives under their specific reaction conditions. The analytical workflow presented in this guide provides a robust framework for such a comparative study, enabling the selection of the most suitable reagent to ensure the efficiency, purity, and safety of the final product.

References

A Comparative Guide to the Performance of 1-(Dimethoxymethyl)-4-methoxybenzene in Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of protecting groups is a critical factor in the successful construction of complex molecules. Among the various choices for the protection of carbonyls and diols, 1-(dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal, presents itself as a valuable reagent. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

I. Protection of Diols: A Comparative Analysis

Anisaldehyde dimethyl acetal is frequently employed for the protection of 1,2- and 1,3-diols, forming a cyclic acetal known as a p-methoxybenzylidene (PMP) acetal. This protecting group offers distinct advantages and disadvantages when compared to other commonly used acetals, such as those derived from benzaldehyde (benzylidene acetal) and acetone (isopropylidene acetal or acetonide).

The formation of these acetals is typically acid-catalyzed. The choice of catalyst can influence reaction times and yields. For instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been shown to be a highly efficient catalyst for benzylidene acetal formation, often leading to shorter reaction times compared to traditional acid catalysts like p-toluenesulfonic acid (TsOH) or 10-camphorsulfonic acid (CSA).[1]

Table 1: Performance Comparison of Acetal Protecting Groups for Diols
Protecting GroupReagentTypical CatalystFormation Conditions (Illustrative)Relative Stability (Acidic Conditions)Deprotection ConditionsKey AdvantagesKey Disadvantages
p-Methoxybenzylidene Acetal This compoundCu(OTf)₂, TsOH, CSAAcetonitrile, Room Temp, ~1h[1]Less StableMild aqueous acid (e.g., acetic acid)More acid-labile, allowing for selective deprotection.[2]May not be suitable for reactions requiring strong acidic conditions.
Benzylidene Acetal Benzaldehyde Dimethyl AcetalCu(OTf)₂, TsOH, CSAAcetonitrile, Room Temp, ~1h[1]More StableCatalytic hydrogenation (H₂/Pd-C), strong acid[2]Robust, allows for regioselective reductive opening.[3]Harsher deprotection conditions may affect other functional groups.
Isopropylidene Acetal (Acetonide) 2,2-Dimethoxypropane or AcetoneTsOH, CSA, Anhydrous CuSO₄Acetone/DCM, Room TempVariableMild aqueous acidGenerally easy to introduce and remove.Can be more labile than benzylidene acetals.

Note: The formation conditions are illustrative and can vary depending on the substrate and specific catalyst used. The provided reaction time is based on the efficient Cu(OTf)₂-catalyzed method.

The increased acid lability of the p-methoxybenzylidene acetal, stemming from the electron-donating methoxy group on the aromatic ring, is a key performance differentiator. This property can be exploited for selective deprotection in the presence of more robust protecting groups like benzylidene acetals.

II. Experimental Protocols

A. Protocol for Diol Protection using this compound

This protocol is adapted from a procedure for benzylidene acetal formation and is applicable for the formation of p-methoxybenzylidene acetals.[1][3]

Materials:

  • Diol substrate (1.0 mmol)

  • This compound (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Triethylamine (0.2 mmol)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add this compound (1.2 mmol).

  • Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within one hour.[1]

  • Upon completion, quench the catalyst by adding triethylamine (0.2 mmol).

  • The product can often be purified directly by silica gel column chromatography without the need for an aqueous workup.[3]

B. Protocol for Deprotection of a p-Methoxybenzylidene Acetal

The deprotection of p-methoxybenzylidene acetals can be achieved under mild acidic conditions.

Materials:

  • p-Methoxybenzylidene acetal-protected compound

  • Aqueous acetic acid (e.g., 80%) or another mild acid catalyst in a suitable solvent.

Procedure:

  • Dissolve the p-methoxybenzylidene acetal in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Add a catalytic amount of a mild acid (e.g., acetic acid).

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the product by column chromatography if necessary.

III. Visualizing Chemical Transformations

The following diagrams, generated using the DOT language, illustrate key chemical transformations involving this compound.

Diol_Protection Diol Diol Substrate PMB_Acetal p-Methoxybenzylidene Acetal Diol->PMB_Acetal Protection Anisaldehyde_Acetal This compound Anisaldehyde_Acetal->PMB_Acetal Catalyst Acid Catalyst (e.g., Cu(OTf)₂) Catalyst->PMB_Acetal Methanol 2 x CH₃OH PMB_Acetal->Methanol Byproduct Deprotection_Comparison PMB_Acetal p-Methoxybenzylidene Acetal Diol_PMB Diol PMB_Acetal->Diol_PMB Deprotection Benzylidene_Acetal Benzylidene Acetal Diol_Benzylidene Diol Benzylidene_Acetal->Diol_Benzylidene Deprotection Mild_Acid Mild Aqueous Acid Mild_Acid->Diol_PMB Strong_Acid Strong Acid / H₂ Strong_Acid->Diol_Benzylidene Regioselective_Cleavage PMB_Acetal 4,6-p-Methoxybenzylidene Acetal Product_4_O_PMB 4-O-PMB Ether PMB_Acetal->Product_4_O_PMB 0 °C Product_6_O_PMB 6-O-PMB Ether PMB_Acetal->Product_6_O_PMB -78 °C Reducing_Agent BH₃ / Bu₂BOTf Reducing_Agent->Product_4_O_PMB Reducing_Agent->Product_6_O_PMB

References

Literature-based comparison of reported yields for 1-(Dimethoxymethyl)-4-methoxybenzene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a literature-based comparison of reported yields for the synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene, a versatile building block in organic synthesis. The following sections detail various synthetic methodologies, presenting quantitative data in a clear, comparative format and outlining the experimental protocols for each cited method.

Comparison of Reported Yields and Reaction Conditions

The synthesis of this compound, also known as p-anisaldehyde dimethyl acetal, is most commonly achieved through the acid-catalyzed acetalization of p-anisaldehyde. A review of the literature reveals various catalysts and conditions that have been employed for this transformation, with significant differences in reported yields.

Method Starting Material Reagents Catalyst Solvent Reaction Conditions Reported Yield (%)
Method 1 p-AnisaldehydeTrimethyl orthoformateCopper(II) tetrafluoroborate hydrateMethanolRoom temperature, 1 hour99%[1]
Method 2 p-AnisaldehydeMethanolSulfuric AcidMethanolNot specifiedHigh (not quantified)
Method 3 p-AnisaldehydeMethanolHydrochloric AcidMethanolNot specifiedHigh (not quantified)
Method 4 p-AnisaldehydeEthylene Glycolp-Toluenesulfonic AcidTolueneReflux>95% (for analogous acetal)[2]
Method 5 p-AnisaldehydeTriethyl orthoformateAmberlyst-15Not specified (likely neat or in an inert solvent)Not specifiedExcellent (not quantified)[3]
Method 6 Aromatic AldehydesAlcoholsMontmorillonite K-10Not specifiedNot specifiedHigh (not quantified)
Method 7 Carbonyl CompoundsAlcoholsZeolite HβNot specifiedMild conditionsHigh conversion and selectivity (not quantified)

Note: While high yields are reported for several methods, a direct quantitative comparison is challenging due to variations in reporting standards and the lack of specific yield data for this compound in some publications. Method 1 provides the most complete and highest reported yield for this specific transformation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Method 1: Copper(II) Tetrafluoroborate Hydrate Catalyzed Synthesis

This protocol describes a highly efficient synthesis of this compound with a near-quantitative yield.

Materials:

  • p-Methoxybenzaldehyde (p-anisaldehyde)

  • Trimethyl orthoformate

  • Dry Methanol

  • Copper(II) tetrafluoroborate hydrate

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Sodium sulfate

Procedure: [1]

  • Under a nitrogen atmosphere, dissolve p-methoxybenzaldehyde (2.7 g, 20 mmol) and trimethyl orthoformate (4.4 mL, 40 mmol) in 8 mL of dry methanol.

  • Add copper(II) tetrafluoroborate hydrate (48 mg) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding a saturated sodium hydrogen carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Dry the organic phase over sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the product.

Reported Yield: 99%[1]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the acid-catalyzed synthesis of this compound from p-anisaldehyde.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_anisaldehyde p-Anisaldehyde mixing Mixing in Solvent p_anisaldehyde->mixing methanol_source Methanol Source (Methanol or Trimethyl Orthoformate) methanol_source->mixing catalyst_addition Acid Catalyst Addition mixing->catalyst_addition reaction_step Reaction at Specified Temperature catalyst_addition->reaction_step quenching Quenching reaction_step->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration final_product This compound concentration->final_product

Generalized synthesis workflow.

Discussion of Alternative Catalysts

While a specific protocol with a high yield is available for the copper(II) tetrafluoroborate hydrate catalyst, several other types of acid catalysts are commonly employed for acetalization reactions and represent viable alternatives for the synthesis of this compound.

  • Brønsted Acids: Traditional mineral acids like sulfuric acid and hydrochloric acid are effective catalysts for this reaction. However, they can be corrosive and require careful neutralization during work-up. Organic acids such as p-toluenesulfonic acid are also widely used and offer easier handling.[2]

  • Solid Acid Catalysts: To simplify catalyst removal and recycling, heterogeneous solid acid catalysts have gained significant attention. These include:

    • Amberlyst-15: A sulfonic acid-functionalized polystyrene resin that is effective for various acid-catalyzed reactions, including acetal formation.[3]

    • Montmorillonite K-10: A type of clay that can act as a solid acid catalyst.

    • Zeolites: Microporous aluminosilicate minerals, such as Hβ, with strong acidic sites that can catalyze acetalization under mild conditions.

References

A Comparative Guide to Protecting Aromatic Aldehydes: Alternatives to 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. When it comes to aromatic aldehydes, 1-(Dimethoxymethyl)-4-methoxybenzene has been a common choice. However, a range of alternative reagents offer distinct advantages in terms of availability, stability, and ease of deprotection. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal protecting group strategy.

The primary alternatives for the protection of aromatic aldehydes involve the formation of acetals and thioacetals, which are stable under basic and nucleophilic conditions.[1][2] This guide will focus on the most prevalent and practical of these: cyclic acetals formed with diols and cyclic thioacetals formed with dithiols.

Executive Summary of Comparative Performance

For a quick overview, the following table summarizes the general performance of the most common protecting groups for aromatic aldehydes.

Protecting GroupReagentTypical CatalystProtection ConditionsDeprotection ConditionsGeneral YieldsKey AdvantagesKey Disadvantages
Dimethyl Acetal This compoundAcid (e.g., p-TsOH)Toluene, refluxAqueous acidGood to ExcellentCommercially available as a protected form.Can be less stable than cyclic acetals.
1,3-Dioxolane Ethylene GlycolAcid (e.g., p-TsOH, H₃PO₄)Toluene, reflux (Dean-Stark)Aqueous acidGood to Excellent[3]Readily available, cost-effective.Can be sensitive to strong acid.
1,3-Dioxane 1,3-PropanediolAcid (e.g., p-TsOH)Toluene, reflux (Dean-Stark)Aqueous acidGood to ExcellentForms a stable six-membered ring.
1,3-Dithiane 1,3-PropanedithiolLewis Acid (e.g., BF₃·OEt₂) or Brønsted AcidCH₂Cl₂, RT or refluxOxidative (e.g., Hg(NO₃)₂, H₂O₂/I₂) or with PPA/HOAcGood to Excellent[4]Very stable to acidic and basic conditions.[5]Unpleasant odor of dithiol, deprotection can require harsh or toxic reagents.[3]

Quantitative Data Summary

The following tables provide a more detailed look at the experimental data for the protection and deprotection of various substituted aromatic aldehydes.

Table 1: Protection of Aromatic Aldehydes
AldehydeProtecting ReagentCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthylene Glycolp-TsOHToluene-High[3]
4-NitrobenzaldehydeEthylene Glycolp-TsOHToluene-High
4-MethoxybenzaldehydeEthylene Glycolp-TsOHToluene-High
Benzaldehyde1,3-PropanedithiolCatalyst-freeNitromethane6.540[4]
4-Chlorobenzaldehyde1,3-PropanedithiolCatalyst-freeNitromethane-High[4]
4-Nitrobenzaldehyde1,3-PropanedithiolCatalyst-freeNitromethane-High[4]
Table 2: Deprotection of Protected Aromatic Aldehydes
Protected AldehydeDeprotection ReagentSolventTimeYield (%)Reference
2-(3-Nitrophenyl)-1,3-dithianeHg(NO₃)₂·3H₂OSolid-state1-4 min95[6]
2-(4-Chlorophenyl)-1,3-dithianeHg(NO₃)₂·3H₂OSolid-state2 min90[6]
2-(2-Methoxyphenyl)-1,3-dithianeHg(NO₃)₂·3H₂OSolid-state3 min90[6]
2-(4-Bromophenyl)-1,3-dithiolaneHg(NO₃)₂·3H₂OSolid-state2 min92[6]
2-Phenyl-1,3-dioxolaneNaBArF₄Water5 minQuantitative
Various Acetals/KetalsPolyphosphoric acid/Acetic acid-20-45 min72-86[4]
Various Dithianes/DithiolanesH₂O₂/I₂Water (micellar)-High[7]

Experimental Protocols

General Protocol for Acetal Protection with Ethylene Glycol

This protocol is a standard procedure for the formation of a 1,3-dioxolane protecting group.[3][8][9]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethylene glycol (1.5 - 2.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde, ethylene glycol, and p-TsOH in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

General Protocol for Thioacetal Protection with 1,3-Propanedithiol

This protocol describes the formation of a 1,3-dithiane protecting group.[3][4][10]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • 1,3-Propanedithiol (1.1 eq)

  • Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) or Brønsted acid (e.g., p-TsOH, catalytic)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic aldehyde in CH₂Cl₂ in a round-bottom flask.

  • Add 1,3-propanedithiol to the solution.

  • Cool the mixture in an ice bath and add the Lewis or Brønsted acid catalyst.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography if necessary.

General Protocol for Acetal Deprotection

This is a typical acidic hydrolysis procedure for removing acetal protecting groups.[2]

Materials:

  • Protected aldehyde

  • Acetone/Water or THF/Water mixture

  • Acid catalyst (e.g., HCl, p-TsOH)

Procedure:

  • Dissolve the protected aldehyde in a mixture of an organic solvent (acetone or THF) and water.

  • Add a catalytic amount of a strong acid.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected aldehyde.

General Protocol for Thioacetal Deprotection

This protocol outlines a common oxidative deprotection method for 1,3-dithianes.[6]

Materials:

  • Protected aldehyde

  • Mercury(II) nitrate trihydrate (for solid-state method) or other oxidative reagents (e.g., H₂O₂/I₂)

  • Solvent (for non-solid-state methods)

Procedure (Solid-State with Hg(NO₃)₂·3H₂O):

  • In a mortar, grind the thioacetal with mercury(II) nitrate trihydrate (typically a 1:2 molar ratio).

  • The reaction is usually complete within minutes, as monitored by TLC.

  • Wash the solid mixture with a suitable solvent (e.g., ethanol or acetonitrile) and filter.

  • Evaporate the solvent from the filtrate to obtain the deprotected aldehyde.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the protection and deprotection of aromatic aldehydes and the logical relationship between the different protecting group strategies.

ProtectionDeprotectionWorkflow AromaticAldehyde Aromatic Aldehyde Protection Protection (Acid or Lewis Acid Catalyst) AromaticAldehyde->Protection ProtectingReagent Protecting Reagent (e.g., Ethylene Glycol, 1,3-Propanedithiol) ProtectingReagent->Protection ProtectedAldehyde Protected Aldehyde (Acetal or Thioacetal) Protection->ProtectedAldehyde Reaction Desired Synthetic Transformation(s) (Basic/Nucleophilic Conditions) ProtectedAldehyde->Reaction Deprotection Deprotection (Aqueous Acid or Oxidative Conditions) Reaction->Deprotection Deprotection->AromaticAldehyde Regenerated Aldehyde FinalProduct Final Product Deprotection->FinalProduct

General workflow for the protection and deprotection of an aromatic aldehyde.

ProtectingGroupComparison cluster_acetals Acetals (Oxygen) cluster_thioacetals Thioacetals (Sulfur) DimethylAcetal Dimethyl Acetal (from this compound) AromaticAldehyde Aromatic Aldehyde DimethylAcetal->AromaticAldehyde Deprotection (Aqueous Acid) Dioxolane 1,3-Dioxolane (from Ethylene Glycol) Dioxolane->AromaticAldehyde Deprotection (Aqueous Acid) Dioxane 1,3-Dioxane (from 1,3-Propanediol) Dioxane->AromaticAldehyde Deprotection (Aqueous Acid) Dithiane 1,3-Dithiane (from 1,3-Propanedithiol) Dithiane->AromaticAldehyde Deprotection (Oxidative) AromaticAldehyde->DimethylAcetal Protection AromaticAldehyde->Dioxolane Protection AromaticAldehyde->Dioxane Protection AromaticAldehyde->Dithiane Protection

Comparison of different protecting group strategies for aromatic aldehydes.

Conclusion

The choice of a protecting group for an aromatic aldehyde is a critical decision in synthetic planning. While this compound is a viable option, forming a dimethyl acetal, cyclic acetals derived from ethylene glycol and 1,3-propanediol offer comparable or superior stability and are formed from readily available and inexpensive reagents. For reactions requiring exceptional stability, especially towards acidic conditions, 1,3-dithianes derived from 1,3-propanedithiol are an excellent, albeit more odorous, choice. The selection should be guided by the specific reaction conditions of the subsequent synthetic steps, the desired stability of the protecting group, and the ease of its eventual removal. This guide provides the necessary data and protocols to make an informed decision for your specific synthetic challenge.

References

A Comparative Guide to Purity Analysis of 1-(Dimethoxymethyl)-4-methoxybenzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of chemical research and pharmaceutical development. 1-(Dimethoxymethyl)-4-methoxybenzene, also known as anisaldehyde dimethyl acetal, is a key building block and protecting group in organic synthesis. Its purity is critical to ensure predictable reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for confirming the purity of this compound.

Methodology Comparison: At a Glance

Both HPLC and GC-MS are highly effective for purity assessment, yet they operate on different principles, making them suitable for different analytical objectives. The choice between the two often depends on the volatility of the analyte and potential impurities, the need for structural confirmation, and the required sensitivity.

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Analyte Suitability Non-volatile and thermally sensitive compounds.Volatile and thermally stable compounds.
Primary Use Case Quantitative analysis and separation of non-volatile impurities.Identification and quantification of volatile impurities; structural elucidation.
Key Advantage Broad applicability for a wide range of compounds.High sensitivity and definitive identification through mass fragmentation patterns.
Potential Limitation Co-eluting impurities may not be distinguishable by UV detection alone.Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are designed to effectively separate this compound from its potential process-related impurities, such as the starting material p-anisaldehyde and the oxidation by-product p-anisic acid.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of this compound and the separation of non-volatile, polar impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile impurities and provides structural confirmation of the main component.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of dichloromethane to prepare a 1 mg/mL solution.

Data Presentation and Comparison

The following tables summarize hypothetical, yet representative, experimental data obtained from the analysis of a batch of this compound using the described protocols.

Table 1: HPLC Purity Analysis Results

CompoundRetention Time (min)Area %
p-Anisic Acid3.50.08
p-Anisaldehyde5.20.25
This compound 7.8 99.65
Unknown Impurity9.10.02

Table 2: GC-MS Purity Analysis Results

CompoundRetention Time (min)Area %Key Mass Fragments (m/z)
Methanol (Solvent)2.1-31, 29
p-Anisaldehyde6.40.26136, 135, 107, 77
This compound 8.9 99.74 182, 151, 121, 91, 77

Note: The primary fragmentation pathway for this compound in GC-MS involves the loss of a methoxy radical (•OCH3) from the molecular ion (m/z 182) to yield a stable ion at m/z 151.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the decision-making involved in selecting the appropriate analytical technique, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis prep Weigh 10 mg of This compound dissolve_hplc Dissolve in 10 mL Acetonitrile prep->dissolve_hplc dissolve_gcms Dissolve in 10 mL Dichloromethane prep->dissolve_gcms inject_hplc Inject 10 µL dissolve_hplc->inject_hplc inject_gcms Inject 1 µL dissolve_gcms->inject_gcms separate_hplc C18 Column Separation (Gradient Elution) inject_hplc->separate_hplc detect_hplc UV Detection at 254 nm separate_hplc->detect_hplc quant_hplc Quantify by Area % detect_hplc->quant_hplc final_report Final Purity Report quant_hplc->final_report Purity Data separate_gcms Capillary Column Separation (Temperature Program) inject_gcms->separate_gcms detect_ms Mass Spectrometry (EI, m/z 40-300) separate_gcms->detect_ms quant_gcms Quantify & Identify detect_ms->quant_gcms quant_gcms->final_report Purity & Identity Data

Fig. 1: Experimental workflow for purity analysis.

method_selection start Start: Purity Analysis of 1-(Dimethoxymethyl) -4-methoxybenzene volatile_check Are potential impurities volatile & thermally stable? start->volatile_check id_needed Is definitive structural identification required? volatile_check->id_needed Yes hplc_method Use HPLC volatile_check->hplc_method No / Unknown gcms_method Use GC-MS id_needed->gcms_method Yes both_methods Use Both Methods (Orthogonal Approach) id_needed->both_methods No, but require highest confidence end End hplc_method->end Provides quantitative purity for non-volatile impurities gcms_method->end Provides quantitative purity and structural confirmation both_methods->end Comprehensive purity profile and confirmation

Fig. 2: Logic for selecting the appropriate analytical method.

Conclusion

For routine quantitative purity assessment of this compound, where the impurity profile is well-characterized and primarily consists of the non-volatile starting material or oxidation products, HPLC is a robust and reliable method.

For analyses requiring the highest level of confidence, definitive identification of unknown volatile impurities, or structural confirmation of the main component, GC-MS is the superior technique. Its ability to provide mass spectral data is invaluable for troubleshooting and in-depth characterization.

In a comprehensive quality control strategy, especially during process development or for release testing of critical materials, employing both HPLC and GC-MS as orthogonal techniques provides the most complete and reliable purity profile.

Safety Operating Guide

Proper Disposal of 1-(Dimethoxymethyl)-4-methoxybenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal Overview

This guide provides essential safety and logistical information for the proper disposal of 1-(Dimethoxymethyl)-4-methoxybenzene (also known as p-Anisaldehyde Dimethyl Acetal, CAS No. 2186-92-7). The primary directive for this compound is that it must be disposed of as chemical waste through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[1][2][3][4] Do not discharge this chemical into drains or the environment.[3]

Key Chemical and Hazard Information
Property Information Source
Synonyms p-Anisaldehyde Dimethyl Acetal, 4-Methoxybenzaldehyde Dimethyl Acetal[2][5]
Appearance Colorless to light yellow liquid[6]
Primary Hazards May be harmful if swallowed (H303). Harmful to aquatic life (H402).[6]
Storage Temperature 2-8°C (Refrigerated)[6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2][5][7]

Part 1: Immediate Safety & Spill Procedures

Safe disposal begins with safe handling at all times. In the event of a spill or accidental release, follow these procedures immediately.

Required Personal Protective Equipment (PPE)

Before handling or cleaning up the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[6][8]

  • Hand Protection: Wear protective gloves (e.g., Nitrile rubber).[6]

  • Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[6][8]

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood.[2]

Spill Containment and Cleanup Protocol
  • Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain Spill: Prevent the spill from entering drains or waterways.[1][3]

  • Absorb: Cover and absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]

  • Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled, and sealable container for chemical waste disposal.[2][7]

  • Clean: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.

  • Decontaminate: Decontaminate any tools or equipment used during cleanup.

Part 2: Procedural Guide for Waste Collection and Disposal

Follow this workflow for the routine collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: This chemical must be managed as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials like strong acids, bases, and oxidizing agents.[2][5][7] It is often practical to collect non-halogenated solvent wastes separately from halogenated ones.[9]

Step 2: Waste Container Selection and Labeling
  • Use Original Containers: Whenever possible, leave the chemical in its original container for disposal.[3]

  • Select Appropriate Containers: If transferring to a waste container, use a sturdy, chemically compatible container with a secure, tight-fitting lid. Ensure the container is clean and in good condition.[10][11]

  • Label Correctly: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid formulas or abbreviations)[11]

    • Associated hazards (e.g., "Harmful if Swallowed")

    • The date accumulation started

    • The name of the principal investigator or lab contact

Step 3: Accumulation and Storage in the Laboratory
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2][10][11]

  • Store Safely: Store the waste container in a designated, secure satellite accumulation area within the lab. This area should be away from heat or ignition sources.[12]

  • Use Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to prevent the spread of spills.[11]

Step 4: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management team to schedule a pickup. Do not transport hazardous waste yourself.[12]

  • Provide Documentation: Be prepared to provide information about the waste stream for the disposal manifest.

  • Hand-off to Professionals: The final disposal must be carried out by a licensed and approved waste disposal company.[1][4] They will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Below is a diagram illustrating the logical workflow for this disposal process.

G cluster_prep Step 1 & 2: Preparation cluster_storage Step 3: In-Lab Accumulation cluster_disposal Step 4: Final Disposal A Identify Waste & Segregate from Incompatibles B Select & Label Waste Container Correctly A->B C Add Waste to Container (Keep Closed When Not in Use) B->C D Store in Designated Satellite Area with Secondary Containment C->D E Request Pickup from EHS / Waste Management D->E F Transfer to Licensed Waste Disposal Company E->F G Final Disposition at Approved Facility F->G

References

Personal protective equipment for handling 1-(Dimethoxymethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 1-(Dimethoxymethyl)-4-methoxybenzene (also known as Anisaldehyde dimethyl acetal), tailored for researchers, scientists, and professionals in drug development. The following procedures and recommendations are designed to ensure safe operational use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that may be harmful if swallowed.[1] It is essential to use appropriate personal protective equipment to minimize exposure during handling. The recommended PPE includes eye protection, gloves, and in cases of inadequate ventilation, respiratory protection.

Eye and Face Protection:

  • Wear chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard.

  • A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.

Skin Protection:

  • Wear a laboratory coat to protect against incidental contact.

  • Protective gloves are mandatory. Given the absence of specific permeation data for this compound, glove selection should be based on its chemical class (aromatic ether, acetal) and general chemical resistance guides. Nitrile gloves are a common choice for short-term protection against a range of chemicals. For prolonged or immersive contact, more robust options should be considered. Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs.

Respiratory Protection:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is required.[2] The use of a respirator necessitates a formal respiratory protection program, including medical evaluations and fit testing.

Quantitative Data for PPE Selection

Glove MaterialGeneral Resistance to Aromatic HydrocarbonsGeneral Resistance to EthersSuitability for this compound (Inferred)
Nitrile GoodFair to GoodRecommended for incidental contact.
Neoprene GoodGoodSuitable for incidental and moderate-duration contact.
Butyl Rubber PoorExcellentA potential option, but caution is advised due to poor aromatic resistance.
Viton® ExcellentExcellentRecommended for prolonged or immersive contact.

This table is an interpretation based on general chemical resistance charts. Always consult the glove manufacturer's specific chemical resistance data.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a user seal check each time you don a respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Select the appropriate gloves and inspect them for any damage. Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing PPE (to prevent cross-contamination):

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Gown/Lab Coat: Unbutton the lab coat. Peel it away from your body, touching only the inside, and fold it with the contaminated side inward.

  • Eye and Face Protection: Remove eye and face protection by handling the headband or earpieces.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Used PPE:

  • Dispose of used gloves and any other contaminated disposable PPE as hazardous waste in a designated, properly labeled container.

Operational Plans: Handling, Storage, and Disposal

Handling:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation of aerosols.

  • Use non-sparking tools to minimize fire risk.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • The recommended storage temperature is 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste this compound and its containers in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.[1]

  • The first rinse of a container that held this chemical should be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_procedure Procedure start Start: Handling This compound assess_ventilation Is ventilation adequate? (e.g., fume hood) start->assess_ventilation respirator Use NIOSH-approved respirator assess_ventilation->respirator No no_respirator Standard ventilation sufficient assess_ventilation->no_respirator Yes assess_splash Is there a risk of splashing? face_shield Wear safety goggles AND face shield assess_splash->face_shield Yes goggles Wear safety goggles assess_splash->goggles No assess_duration What is the duration of contact? (Incidental vs. Prolonged) prolonged_gloves Select robust gloves (e.g., Viton®) assess_duration->prolonged_gloves Prolonged incidental_gloves Select standard gloves (e.g., Nitrile) assess_duration->incidental_gloves Incidental respirator->assess_splash no_respirator->assess_splash face_shield->assess_duration goggles->assess_duration lab_coat Wear lab coat prolonged_gloves->lab_coat incidental_gloves->lab_coat don_ppe Don PPE correctly lab_coat->don_ppe handle_chemical Perform handling procedure don_ppe->handle_chemical doff_ppe Doff PPE correctly to avoid contamination handle_chemical->doff_ppe dispose_ppe Dispose of used PPE as hazardous waste doff_ppe->dispose_ppe end End dispose_ppe->end

Caption: Workflow for PPE selection when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.